molecular formula C10H12O3 B108097 Methyl 4-hydroxy-2,5-dimethylbenzoate CAS No. 27023-05-8

Methyl 4-hydroxy-2,5-dimethylbenzoate

Cat. No.: B108097
CAS No.: 27023-05-8
M. Wt: 180.2 g/mol
InChI Key: VZEFUBJGXCSOBD-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2,5-dimethylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-2,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEFUBJGXCSOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626955
Record name Methyl 4-hydroxy-2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27023-05-8
Record name Methyl 4-hydroxy-2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of Methyl 4-hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Unexplored Territory of a Benzoate Derivative

Methyl 4-hydroxy-2,5-dimethylbenzoate stands as a molecule of interest at the intersection of natural product chemistry and synthetic exploration. While its presence is confirmed in chemical databases, its footprint in the natural world remains largely uncharted. This guide is crafted for the discerning researcher and drug development professional, providing a comprehensive overview of what is known, and what can be logically inferred, about this phenolic compound. By examining its close structural relatives and the broader context of benzoate derivative biosynthesis, we aim to equip scientists with the foundational knowledge necessary to investigate its potential natural sources, biological activities, and synthetic pathways. This document navigates the existing scientific literature to provide a technically sound and experience-grounded perspective on a molecule that, while currently enigmatic in its natural origins, holds potential for future discovery.

Section 1: The Known Landscape - Natural Occurrence of Structurally Related Analogs

Direct, definitive evidence for the isolation of this compound from a natural source remains elusive in the current body of scientific literature. However, the documented occurrence of its close structural analog, methyl 4-hydroxy-2-methylbenzoate , provides a critical starting point and a strong indication that similar structures are indeed produced in nature.

Confirmed Natural Source: Liriodendron tulipifera

The Tulip Tree, Liriodendron tulipifera, a species native to eastern North America, has been identified as a natural source of methyl 4-hydroxy-2-methylbenzoate. Studies on the chemical constituents of this plant have successfully isolated and characterized this compound from its stems[1]. The presence of this analog suggests that the biosynthetic machinery for producing methylated hydroxybenzoates exists within this plant genus.

Fungal Kingdom: A Promising Frontier

The fungal kingdom, particularly genera like Talaromyces, are prolific producers of a vast array of secondary metabolites, including a significant number of phenolic compounds. While GC-MS analyses of Talaromyces pinophilus have been conducted, the specific identification of this compound has not been reported[2][3][4][5]. However, the known capacity of fungi to synthesize a diverse range of aromatic compounds makes them a highly probable, yet unconfirmed, source of this molecule[6]. Further metabolomic studies on various fungal species, especially those known for producing other benzoate derivatives, are warranted.

Section 2: The Blueprint of Life - A Plausible Biosynthetic Pathway

The biosynthesis of this compound in a hypothetical natural source, such as a fungus or plant, would likely proceed through established pathways for aromatic compound synthesis, followed by specific modification steps. The core of this process is the shikimate pathway , which generates key aromatic precursors.

From Chorismate to a Hydroxybenzoate Core

The shikimate pathway culminates in the production of chorismate, a crucial branch-point intermediate. In many microorganisms and plants, chorismate is converted to p-hydroxybenzoic acid. This transformation is a key step in the biosynthesis of many phenolic compounds.

The Role of Methyltransferases

Following the formation of the p-hydroxybenzoic acid backbone, the characteristic dimethyl substitution pattern of the target molecule would be installed by the action of specific S-adenosyl methionine (SAM)-dependent methyltransferases . These enzymes are responsible for the methylation of the aromatic ring at positions 2 and 5. Fungal genomes, in particular, are rich in genes encoding for a wide variety of methyltransferases, highlighting their capacity for generating structural diversity in secondary metabolites[7][8].

Final Esterification Step

The final step in the proposed biosynthetic pathway is the esterification of the carboxylic acid group with a methyl group, again likely facilitated by a specific methyltransferase, to yield this compound.

Biosynthetic Pathway of this compound Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Chorismate->p_Hydroxybenzoic_Acid Chorismate Lyase Dimethyl_Hydroxybenzoic_Acid 2,5-Dimethyl-4-hydroxybenzoic Acid p_Hydroxybenzoic_Acid->Dimethyl_Hydroxybenzoic_Acid SAM-dependent Methyltransferases (x2) Target_Molecule This compound Dimethyl_Hydroxybenzoic_Acid->Target_Molecule SAM-dependent Methyltransferase

Caption: A proposed biosynthetic pathway for this compound.

Section 3: Unveiling the Molecule - Isolation and Characterization

While a specific protocol for the isolation of this compound from a natural source is not available due to its yet-to-be-confirmed occurrence, a general methodology for the extraction and purification of phenolic compounds from fungal or plant matrices can be adapted.

General Protocol for Extraction and Isolation of Phenolic Compounds

This protocol outlines a robust workflow for the isolation of moderately polar compounds like this compound from a biological matrix.

Step 1: Sample Preparation

  • For fungal cultures, separate the mycelium from the liquid broth by filtration. Dry the mycelium (e.g., lyophilization or oven drying at low temperature) and grind to a fine powder.

  • For plant material, wash to remove debris, dry (air or freeze-drying), and grind into a fine powder.

Step 2: Extraction

  • Perform a maceration or soxhlet extraction of the powdered material with a polar solvent such as methanol or ethanol. An 80% aqueous methanol solution is often a good starting point to extract a broad range of phenolic compounds[9].

  • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Liquid-Liquid Partitioning

  • Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate). This compound, being a moderately polar compound, is expected to partition into the ethyl acetate fraction.

Step 4: Chromatographic Purification

  • Subject the ethyl acetate fraction to column chromatography using silica gel as the stationary phase.

  • Elute with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) to separate the components.

  • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

  • For final purification, High-Performance Liquid Chromatography (HPLC), particularly with a C18 reverse-phase column and a methanol-water mobile phase, is recommended.

Isolation Workflow Start Fungal/Plant Biomass Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: A generalized workflow for the isolation of this compound.

Spectroscopic Characterization

The definitive identification of this compound would rely on a combination of spectroscopic techniques. While experimental data for this specific compound is scarce, predicted data and data from its isomers can provide a reference point.

Spectroscopic TechniquePredicted/Expected Data for this compound
¹H NMR Aromatic protons (singlets or doublets, chemical shift dependent on substitution), two methyl group signals on the aromatic ring (singlets), a methoxy group signal (singlet), and a hydroxyl proton signal (broad singlet).
¹³C NMR Signals for the carbonyl carbon of the ester, aromatic carbons (quaternary and protonated), two methyl carbons on the ring, and a methoxy carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of C₁₀H₁₂O₃ (180.20 g/mol ). Fragmentation patterns would likely show loss of the methoxy group and other characteristic cleavages.
Infrared (IR) Spectroscopy Characteristic absorption bands for the hydroxyl group (O-H stretch, broad), carbonyl group of the ester (C=O stretch), C-O stretches, and aromatic C-H and C=C vibrations.

Section 4: Biological Activities - An Inferential Approach

The biological activities of this compound have not been directly reported. However, the known activities of structurally similar phenolic compounds and benzoate derivatives provide a strong basis for predicting its potential pharmacological effects. The presence of a phenolic hydroxyl group and the overall substitution pattern are key determinants of bioactivity.

Potential Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals[10][11][12]. The antioxidant capacity is influenced by the number and position of hydroxyl and other substituent groups on the aromatic ring[13]. It is highly probable that this compound possesses antioxidant properties.

Predicted Antimicrobial Activity

Many substituted benzoates and other phenolic compounds exhibit antimicrobial activity[14][15][16][17]. The lipophilicity and electronic properties of the molecule, influenced by the methyl and hydroxyl groups, would be critical for its ability to disrupt microbial cell membranes or interfere with essential cellular processes.

Inferred Cytotoxic Activity

Substituted hydroxybenzoates have been investigated for their cytotoxic effects against various cancer cell lines[18][19][20][21][22]. The proposed mechanisms often involve the induction of apoptosis. It is plausible that this compound could exhibit cytotoxic activity, making it a candidate for further investigation in cancer research.

Potential Mechanism of Action Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS donates H• Cell_Membrane Microbial Cell Membrane Compound->Cell_Membrane interacts with Cancer_Cell Cancer Cell Compound->Cancer_Cell induces Antioxidant Antioxidant Effect (Radical Scavenging) ROS->Antioxidant Antimicrobial Antimicrobial Effect (Membrane Disruption) Cell_Membrane->Antimicrobial Cytotoxic Cytotoxic Effect (Apoptosis Induction) Cancer_Cell->Cytotoxic Synthesis Workflow Starting_Material 4-Hydroxy-2,5-dimethylbenzoic Acid Esterification Fischer Esterification (Methanol, H₂SO₄, Reflux) Starting_Material->Esterification Workup Neutralization & Extraction Esterification->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Sources

Spectroscopic Characterization of Methyl 4-hydroxy-2,5-dimethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 4-hydroxy-2,5-dimethylbenzoate (CAS No. 27023-05-8), a substituted aromatic ester of interest in chemical research and drug development.[1][2] Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages predictive models and established principles of spectroscopic analysis to provide a robust characterization. This approach offers valuable insights for researchers in identifying and characterizing this compound.

Molecular Structure and Overview

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification and for monitoring its presence in complex mixtures.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of a solid sample like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for accurate integration, especially for quaternary carbons.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum provides valuable information on the number and types of protons present in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7s1HAr-H
~6.8s1HAr-H
~5.0-6.0br s1H-OH
~3.8s3H-OCH₃
~2.4s3HAr-CH₃
~2.2s3HAr-CH₃

Interpretation of Predicted ¹H NMR Spectrum:

  • The two singlets in the aromatic region (~7.7 and ~6.8 ppm) are indicative of the two non-equivalent aromatic protons. Their singlet nature arises from the lack of adjacent protons to couple with.

  • A broad singlet, typically in the range of 5.0-6.0 ppm, is expected for the phenolic hydroxyl proton. The chemical shift of this proton can be highly variable and is dependent on concentration and solvent.

  • The sharp singlet at approximately 3.8 ppm corresponds to the three protons of the methyl ester group.

  • The two distinct singlets at around 2.4 and 2.2 ppm are assigned to the two non-equivalent methyl groups attached to the aromatic ring.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~170C=O (ester)
~155Ar-C-OH
~138Ar-C
~130Ar-C
~125Ar-CH
~120Ar-C
~115Ar-CH
~52-OCH₃
~20Ar-CH₃
~16Ar-CH₃

Interpretation of Predicted ¹³C NMR Spectrum:

  • The downfield signal at approximately 170 ppm is characteristic of the carbonyl carbon of the ester functional group.

  • The signal around 155 ppm is assigned to the aromatic carbon directly attached to the hydroxyl group.

  • The remaining four signals in the aromatic region (115-138 ppm) correspond to the other four carbons of the benzene ring.

  • The signal at approximately 52 ppm is due to the carbon of the methyl ester group.

  • The two upfield signals at around 20 and 16 ppm are attributed to the two aromatic methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method for obtaining an FT-IR spectrum:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: The infrared spectrum is then recorded.

cluster_0 FT-IR Workflow Sample Preparation (ATR) Sample Preparation (ATR) Background Scan Background Scan Sample Preparation (ATR)->Background Scan Sample Application Sample Application Background Scan->Sample Application Spectrum Acquisition Spectrum Acquisition Sample Application->Spectrum Acquisition Data Analysis Data Analysis Spectrum Acquisition->Data Analysis

Sources

Physical and chemical properties of Methyl 4-hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 4-hydroxy-2,5-dimethylbenzoate

Introduction

This compound (CAS No. 27023-05-8) is a substituted phenolic ester that presents a unique scaffold for chemical synthesis and drug discovery.[1][2] As a member of the hydroxybenzoate family, it possesses a combination of functional groups—a phenolic hydroxyl, a methyl ester, and a polysubstituted aromatic ring—that impart specific reactivity and physical characteristics. While extensive literature exists for related isomers like parabens, this particular compound remains a less-explored entity, offering a unique opportunity for novel applications.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates available data, provides expert insights into its chemical behavior, and outlines robust protocols for its synthesis and characterization. The focus is not merely on presenting data, but on explaining the underlying chemical principles that govern the properties and reactivity of this versatile building block.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding of fundamental physicochemical properties are the bedrock of any chemical research. These parameters dictate solvent selection, reaction conditions, and purification strategies.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 27023-05-8 [1][2]
Molecular Formula C₁₀H₁₂O₃ [1]
Molecular Weight 180.20 g/mol [1][2]
IUPAC Name This compound [1]
SMILES COC(=O)c1cc(C)c(O)cc1C [1]

| InChI | InChI=1S/C10H12O3/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5,11H,1-3H3 |[1] |

Table 2: Physical Properties of this compound

Property Value Notes
Appearance White to off-white solid/powder. Based on typical appearance of similar phenolic compounds.[2][3]
Melting Point Data not available. Requires experimental determination. A structurally related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, has a melting point of 144-146 °C.[4]
Boiling Point Data not available. Expected to be high due to hydrogen bonding and molecular weight.

| Solubility | Water: Poorly soluble. Organic Solvents: Expected to be soluble in methanol, ethanol, acetone, ethyl acetate, and DMSO. | Solubility is inferred from structurally similar compounds like methyl 4-hydroxybenzoate.[5] The presence of two methyl groups may slightly increase lipophilicity compared to the parent compound. |

Section 2: Synthesis and Purification

The most direct and common route to this compound is the esterification of its parent carboxylic acid, 4-hydroxy-2,5-dimethylbenzoic acid. The Fischer-Speier esterification is a cost-effective and scalable method for this transformation.[6]

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid using an acid catalyst in methanol.

Materials and Equipment:

  • 4-hydroxy-2,5-dimethylbenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-hydroxy-2,5-dimethylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) dropwise at room temperature with stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. This will precipitate the crude product. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate or diethyl ether (3x volumes).[7]

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product.

Scientist's Note (Causality): The use of a large excess of methanol is crucial as it serves as both the solvent and a reactant. According to Le Châtelier's principle, this drives the reaction equilibrium towards the formation of the ester product. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification Reactant 4-hydroxy-2,5-dimethylbenzoic acid Reflux Fischer Esterification (Reflux, 4-16h) Reactant->Reflux Reagent Methanol (excess) + H₂SO₄ (catalyst) Reagent->Reflux Workup Quench (H₂O) -> Neutralize (NaHCO₃) -> Extract (EtOAc) -> Dry (MgSO₄) Reflux->Workup Reaction Mixture Purify Recrystallization Workup->Purify Crude Product Product This compound Purify->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and functional groups. While experimental spectra for this specific compound are not widely published, the expected data can be reliably predicted based on its structure.

Table 3: Predicted Spectroscopic Data for Structural Elucidation

Technique Predicted Data Interpretation
¹H NMR δ ~ 7.5-6.5 (2H, s, Ar-H ), 5.0-6.0 (1H, s, ArOH ), 3.85 (3H, s, -OCH₃ ), 2.4 (3H, s, Ar-CH₃ ), 2.2 (3H, s, Ar-CH₃ ) Two singlets for the non-equivalent aromatic protons. A broad singlet for the phenolic proton (exchangeable with D₂O). A sharp singlet for the ester methyl protons. Two distinct singlets for the two non-equivalent aromatic methyl groups.
¹³C NMR δ ~ 170 (C=O), 160-110 (6 x Ar-C), 52 (-OC H₃), 20 (Ar-C H₃), 16 (Ar-C H₃) Ester carbonyl carbon appears downfield. Aromatic carbons in the typical region. Signals for the methoxy carbon and two distinct aromatic methyl carbons.
IR (cm⁻¹) 3400-3200 (broad, O-H stretch), 3100-3000 (sp² C-H stretch), 2950-2850 (sp³ C-H stretch), 1720-1700 (C=O stretch, ester), 1600, 1500 (C=C stretch, aromatic), 1250 (C-O stretch) Key functional groups are readily identifiable: the broad hydroxyl peak, the strong ester carbonyl peak, and characteristic aromatic stretches.

| Mass Spec (MS) | M⁺ at m/z = 180. Key fragments at m/z = 149 ([M-OCH₃]⁺), 121 ([M-COOCH₃]⁺). | The molecular ion peak confirms the molecular weight. Fragmentation patterns corresponding to the loss of the methoxy radical and the carbomethoxy group are expected. |

Analytical Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Input Purified Synthetic Product NMR ¹H and ¹³C NMR Input->NMR IR FT-IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS NMR_Data Chemical Shifts Integration Splitting Patterns NMR->NMR_Data IR_Data Vibrational Frequencies (O-H, C=O, C-O) IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Output Verified Structure of This compound NMR_Data->Output IR_Data->Output MS_Data->Output

Caption: Logical workflow for the structural verification of the target compound.

Section 4: Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide. The resulting phenoxide is a potent nucleophile, enabling reactions such as Williamson ether synthesis (O-alkylation) and Schotten-Baumann reactions (O-acylation). The presence of a methyl group in the ortho position may introduce minor steric hindrance, potentially moderating reactivity compared to unhindered phenols.[3]

  • Methyl Ester Group: The ester is susceptible to nucleophilic acyl substitution. Alkaline hydrolysis (saponification) with a strong base like NaOH will readily convert the ester back to the parent carboxylic acid.[8] This reaction is generally accelerated by electron-withdrawing groups on the aromatic ring and decelerated by electron-donating groups.[8][9][10]

  • Aromatic Ring: The ring is activated towards Electrophilic Aromatic Substitution (EAS) due to the strong activating, ortho-, para-directing hydroxyl group and the weakly activating methyl groups. The ester group is a deactivating, meta-directing group. The regiochemical outcome of EAS reactions (e.g., nitration, halogenation) will be dictated by the powerful directing effect of the hydroxyl group, favoring substitution at the positions ortho and para to it.

Potential Applications

While specific applications for this compound are not well-documented, its structure is analogous to compounds with established utility, suggesting several areas for exploration:[3]

  • Pharmaceutical Synthesis: Its substituted phenolic structure makes it a valuable intermediate or building block for more complex molecules in medicinal chemistry.[3] Derivatives of hydroxybenzoic acids have been investigated in various therapeutic areas, including cancer research.[3]

  • Polymer Chemistry: The molecule possesses two reactive sites (hydroxyl and ester) that could allow it to function as a co-monomer in polyester synthesis or as a chain-terminating agent to control polymer molecular weight.[11] The dimethyl substitution pattern could be leveraged to impart unique solubility or thermal properties to novel polymers.[11]

  • Material Science: As a derivative of hydroquinone (after hypothetical hydrolysis and decarboxylation), its core structure is related to motifs used in antioxidants and stabilizers.

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the care afforded to a novel chemical entity, following guidelines for structurally related compounds like methyl 4-hydroxybenzoate.[12][13]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing.[12][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Fire Safety: The compound is expected to be combustible. Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing.[12]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]

    • Skin Contact: Wash off immediately with soap and plenty of water. Seek medical attention if irritation persists.[12]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with significant untapped potential. This guide has provided a comprehensive overview of its identity, physicochemical properties, a robust synthesis protocol, and a framework for its characterization and safe handling. Its defined reactive sites—the phenolic hydroxyl, the methyl ester, and the activated aromatic ring—make it a versatile intermediate for further chemical exploration. For researchers in drug discovery and materials science, this compound represents a valuable and readily accessible building block for the synthesis of novel molecules with tailored properties.

References

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates.
  • PubMed. (2006). Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles.
  • Reddit. (2016). Affecting Reactivity of Methyl Benzoate w/ Substituents.
  • Fisher Scientific. (2022). Methyl 4-hydroxybenzoate - SAFETY DATA SHEET.
  • LGC Standards. (n.d.). Methyl 4-​Hydroxy-​2,​5-​dimethylbenzoate.
  • Chemistry Stack Exchange. (2016). Reactivity and transport safety of substituted methyl benzoates.
  • ECHEMI. (n.d.). Reactivity and transport safety of substituted methyl benzoates.
  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
  • PubChem. (n.d.). Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 4-hydroxy-3,5-dimethoxybenzoate.
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  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Methyl benzoate.
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An In-depth Technical Guide to Methyl 4-hydroxy-2,5-dimethylbenzoate (CAS 27023-05-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

Methyl 4-hydroxy-2,5-dimethylbenzoate (CAS No. 27023-05-8) is a substituted phenolic compound that, while commercially available, remains a largely unexplored molecule within the published scientific literature. This guide serves as a comprehensive resource for researchers and drug development professionals, providing a thorough characterization of the molecule based on available data. In the absence of extensive specific research on this compound, this document takes a logical, experience-driven approach. We will draw parallels from structurally similar hydroxybenzoic acid derivatives to propose potential avenues for investigation and to provide robust, field-proven experimental protocols for its characterization. Our objective is to equip the scientific community with a foundational understanding and a practical framework to unlock the potential of this unique chemical entity.

Section 1: Core Molecular Characterization

This compound is a methyl ester of 4-hydroxy-2,5-dimethylbenzoic acid. Its core structure consists of a benzene ring substituted with a hydroxyl group, two methyl groups, and a methyl ester functional group.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These identifiers are crucial for accurate sourcing, handling, and documentation in a research setting.

PropertyValueSource
CAS Number 27023-05-8[ChemExpress, Aaronchem]
Molecular Formula C₁₀H₁₂O₃[Aaronchem]
Molecular Weight 180.20 g/mol [Aaronchem]
IUPAC Name This compound[Toronto Research Chemicals]
Synonyms Benzoic acid, 4-hydroxy-2,5-dimethyl-, methyl ester[ChemExpress]
SMILES COC(=O)c1cc(C)c(O)cc1C[Toronto Research Chemicals]
Appearance Solid (predicted)[Guidechem]
Structural Elucidation

The two-dimensional structure of this compound, derived from its SMILES notation, is depicted below. The strategic placement of the methyl and hydroxyl groups on the benzene ring is expected to influence its electronic properties and steric hindrance, thereby dictating its reactivity and potential biological interactions.

2D Structure of this compound

Section 2: Synthesis and Analytical Characterization

While specific literature detailing the synthesis of this compound is scarce, a plausible and robust synthetic route can be extrapolated from established methods for analogous compounds.

Proposed Synthetic Pathway

The most logical approach involves the Fischer esterification of the corresponding carboxylic acid, 4-hydroxy-2,5-dimethylbenzoic acid. This reaction is a classic and reliable method for the synthesis of esters.

Synthesis_Workflow start Start: 4-hydroxy-2,5-dimethylbenzoic acid reagents Reagents: Methanol (excess) Sulfuric Acid (catalyst) start->reagents reaction Fischer Esterification reagents->reaction reflux Reflux for 4-6 hours reaction->reflux workup Aqueous Workup: 1. Neutralize with NaHCO₃ 2. Extract with Ethyl Acetate reflux->workup purification Purification: Silica Gel Column Chromatography workup->purification product Product: this compound purification->product characterization Characterization: NMR, IR, Mass Spectrometry product->characterization

Proposed Synthesis and Characterization Workflow

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2,5-dimethylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the hydroxyl proton, and the methyl ester protons. The chemical shifts and coupling constants will be indicative of their positions on the substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the different functional groups present in the molecule:

  • A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

  • A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the ester carbonyl group.

  • C-H stretching vibrations for the aromatic and methyl groups in the 2850-3100 cm⁻¹ region.

  • C-O stretching bands for the ester and phenol.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 180.20. Fragmentation patterns can provide further structural information.

Section 3: Potential Biological Activities and Investigational Protocols

While the biological activity of this compound has not been extensively reported, the broader class of hydroxybenzoic acid derivatives has been investigated for a range of therapeutic applications. Based on these related structures, we can hypothesize potential biological activities and outline protocols for their investigation.

Postulated Biological Activities

Structurally similar phenolic compounds have demonstrated a variety of biological effects. It is plausible that this compound may exhibit one or more of the following activities:

  • Antioxidant Activity: Phenolic hydroxyl groups are known to act as free radical scavengers.

  • Antimicrobial Activity: Many phenolic compounds possess antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Some hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways.

  • Anticancer Activity: The potential to induce apoptosis in cancer cell lines is a hallmark of many phenolic compounds.

The diagram below illustrates a potential, though unverified, mechanism of action for a related phenolic compound targeting the Akt/NF-κB signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway MHD This compound (Hypothetical) Akt Akt MHD->Akt Inhibition? NFkB NF-κB Akt->NFkB Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Hypothetical Signaling Pathway Inhibition
Experimental Protocols for Biological Evaluation

The following are standardized in vitro assays that can be employed to investigate the potential biological activities of this compound.

3.2.1. Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a robust method for assessing the effect of a compound on cell viability.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

3.2.2. Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

Protocol:

  • Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the decrease in absorbance at 517 nm. Ascorbic acid is typically used as a positive control. The scavenging activity is expressed as the percentage of DPPH radical inhibition.

Section 4: Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care in a laboratory setting. [Aaronchem]

  • Hazards: The compound is classified as having acute oral toxicity (Category 4). [Aaronchem]

  • Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

It is important to note that the toxicological properties of this compound have not been thoroughly investigated. [Aaronchem]

Conclusion and Future Directions

This compound represents a chemical entity with potential for further scientific exploration. While current data is limited, its structural similarity to other biologically active hydroxybenzoic acid derivatives suggests that it may possess valuable antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The protocols and predictive characterization data provided in this guide offer a solid foundation for researchers to initiate their investigations. Future studies should focus on the definitive synthesis and purification of this compound, followed by a thorough spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities using the in vitro assays outlined herein is warranted. Such research will be instrumental in elucidating the therapeutic potential of this compound and could pave the way for its development as a novel lead compound in drug discovery.

References

  • ChemExpress. (n.d.). CAS 27023-05-8|this compound. Retrieved from [Link]

  • Aaronchem. (n.d.). Safety Data Sheet - this compound.

Potential Therapeutic Applications of Substituted Methylbenzoates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted methylbenzoates represent a versatile class of compounds with a broad spectrum of demonstrated biological activities, positioning them as promising scaffolds in modern drug discovery. This technical guide provides an in-depth exploration of their therapeutic potential, focusing on key areas of application including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. We will delve into the mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of substituted methylbenzoates.

Introduction: The Chemical Versatility and Therapeutic Promise of Substituted Methylbenzoates

Substituted methylbenzoates are aromatic carboxylic acid esters with a methyl group attached to the carboxylate. The benzene ring can be functionalized with various substituent groups, which significantly influences their physicochemical properties and biological activities. This structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making them attractive candidates for therapeutic development. Historically, the most well-known substituted methylbenzoate is methyl salicylate (oil of wintergreen), which has long been used for its analgesic and anti-inflammatory properties.[1] However, recent research has unveiled a much broader range of therapeutic possibilities for this class of compounds, spanning from oncology to infectious diseases and neuroprotection.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic effects of substituted methylbenzoates are mediated through their interaction with a variety of biological targets. Understanding these mechanisms is crucial for rational drug design and development.

Anti-inflammatory and Analgesic Activity: Beyond Methyl Salicylate

The anti-inflammatory properties of methyl salicylate are primarily attributed to its hydrolysis to salicylic acid, which inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition reduces the production of prostaglandins, key mediators of inflammation and pain.[1]

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Methyl Salicylate Methyl Salicylate Salicylic Acid Salicylic Acid

Figure 1: Mechanism of COX Inhibition by Methyl Salicylate.
Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted methylbenzoates have emerged as promising scaffolds for the development of novel anticancer agents. Their mechanisms of action are diverse and target various hallmarks of cancer.

  • DNA Methylation Modulation: Certain methyl benzoate and cinnamate analogs have been shown to inhibit global DNA methylation in hepatocellular carcinoma cells, suggesting a role in epigenetic regulation of gene expression.[2]

  • Enzyme Inhibition:

    • Carbonic Anhydrase Inhibition: Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have been designed as selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.

    • Kinase Inhibition: Derivatives of methyl anthranilate are being explored as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[3]

Antimicrobial and Antiviral Activity

The antimicrobial potential of substituted methylbenzoates extends to both bacteria and viruses.

  • Antifungal Activity: 3-Methyl-4-nitrobenzoate derivatives have demonstrated antifungal activity against Candida species.

  • Antiviral Activity: Methyl gallate (methyl 3,4,5-trihydroxybenzoate) and its derivatives have shown potent and specific inhibitory activity against herpes simplex virus (HSV), with an IC50 of 0.224 µg/ml for HSV-2.[4][5] The antiviral action appears to involve interference with viral adsorption and penetration.[4]

Neuroprotective Effects

Emerging research highlights the potential of substituted methylbenzoates in the treatment of neurodegenerative diseases. Methyl 3,4-dihydroxybenzoate has been shown to promote neurite outgrowth and neuronal survival in vitro.[6] This neurotrophic effect may be linked to the upregulation of brain-derived neurotrophic factor (BDNF).[6] Furthermore, this compound has demonstrated neuroprotective effects against oxidative stress-induced apoptosis in retinal ganglion cells.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted methylbenzoates is highly dependent on the nature and position of substituents on the aromatic ring.

Table 1: Illustrative Structure-Activity Relationships of Substituted Methylbenzoates

Compound Class Substituent Effects on Activity Reference(s)
Methyl Salicylate Analogs (Anti-inflammatory) The type of substituent on the phenyl ring and the nature of the ester group influence COX inhibitory activity and skin permeability.[8]
Methyl Gallate Derivatives (Antiviral) The three hydroxyl groups on the benzene ring are crucial for anti-herpetic activity. The length of the alkyl ester chain also modulates antiviral potency.[4][4][5][9][10]
Benzofuran Carboxylate Derivatives (Anticancer) Introduction of bromine into the structure has been shown to increase cytotoxic potential against various cancer cell lines compared to chlorine.[11][11]

Experimental Protocols for Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of substituted methylbenzoates.

General Synthesis of Substituted Methylbenzoates via Fischer Esterification

This protocol describes a general method for the synthesis of substituted methylbenzoates from the corresponding benzoic acids.[12][13][14][15][16]

Materials:

  • Substituted benzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add the substituted benzoic acid (1.0 eq) and an excess of methanol (10-20 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 1-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylbenzoate.

  • Purify the crude product by distillation or recrystallization as needed.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Benzoic Acid Benzoic Acid Reflux Reflux Benzoic Acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Work-up Work-up Reflux->Work-up Water Water Reflux->Water Purification Purification Work-up->Purification Methyl Benzoate Methyl Benzoate Purification->Methyl Benzoate

Figure 2: Workflow for Fischer Esterification.
In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of compounds against carbonic anhydrase, leveraging the enzyme's esterase activity.[17][18][19][20]

Materials:

  • Human Carbonic Anhydrase II (hCAII)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds and a known inhibitor (e.g., acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the control inhibitor.

  • In a 96-well plate, add the assay buffer, the hCAII enzyme solution, and the test compounds or control inhibitor to the respective wells. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

  • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals.

  • Calculate the rate of reaction for each well and determine the percentage of inhibition.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][21][22]

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability and determine the IC50 value of the test compounds.

Table 2: Comparative Cytotoxicity of Benzoate Derivatives

Compound Cell Line LC50 (mM) Reference(s)
Methyl benzoate (MB)HEK293>11[21]
Methyl benzoate (MB)SH-SY5Y>11[21]
Ethyl benzoate (EB)HEK293~8[21]
Ethyl benzoate (EB)SH-SY5Y~9[21]
Vinyl benzoate (VB)HEK2935.4[21]
Vinyl benzoate (VB)SH-SY5Y6.1[21]

Pharmacokinetics and ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. For topically applied methyl salicylate, a significant amount of salicylic acid can be absorbed through the skin, and this absorption can increase with multiple applications.[8] The metabolism of methyl salicylate in the skin is primarily mediated by esterases, which hydrolyze it to the active salicylic acid.[17] In silico tools and in vitro assays are increasingly being used in early drug discovery to predict the ADMET properties of novel compounds, including substituted methylbenzoates, to identify potential liabilities and guide lead optimization.[23][24]

Future Directions and Conclusion

Substituted methylbenzoates are a promising class of compounds with a wide range of therapeutic applications. The ease of their synthesis and the ability to modulate their biological activity through targeted substitutions make them an attractive scaffold for drug discovery. Future research should focus on:

  • Exploring novel substitutions to enhance potency and selectivity for specific targets.

  • Conducting comprehensive SAR studies to build robust predictive models for drug design.

  • Investigating synergistic combinations with existing therapies to improve treatment outcomes.

  • Utilizing advanced drug delivery systems to optimize the pharmacokinetic profiles of promising candidates.

References

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  • Cross, S. E., et al. (2003). Serum concentrations of salicylic acid following topically applied salicylate derivatives. PubMed. [Link]

  • Fife, K. H., et al. (1988). Methyl gallate, methyl-3,4,5-trihydoxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. II. Antiviral activity of methyl gallate and its derivatives. PubMed. [Link]

  • Fife, K. H., et al. (2025). Methyl gallate, methyl-3,4,5-trihydoxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. II. Antiviral activity of methyl gallate and its derivatives. ResearchGate. [Link]

  • Kim, J. H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PeerJ. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methyl Salicylate?. Patsnap Synapse. [Link]

  • Li, H., et al. (2014). Methyl 3,4-dihydroxybenzoate promotes neurite outgrowth of cortical neurons cultured in vitro. Neural Regeneration Research. [Link]

  • Zhou, X., et al. (2014). Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. PubMed. [Link]

  • Zhou, X., et al. (2016). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Molecules. [Link]

  • de Souza, T. P., et al. (2008). Evaluation of Anti-HSV-2 Activity of Gallic Acid and Pentyl Gallate. Journal of Health Science. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Kucera, L. S., & Iyer, N. (1988). Anti-HSV-1 and anti-HIV-1 activity of gallic acid and pentyl gallate. SciELO. [Link]

  • Castro-Vazquez, D., et al. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. PubMed. [Link]

  • ResearchGate. (n.d.). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]

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  • Szychta, P., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. [Link]

  • ResearchGate. (n.d.). ADMET profile prediction of the synthesized compounds. ResearchGate. [Link]

  • YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]

  • University of Colorado Boulder. (n.d.). esterification of benzoic acid to methyl benzoate. University of Colorado Boulder. [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences. [Link]

  • Gruner, S. A., et al. (2007). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. [Link]

  • Lin, C. C., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

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An In-depth Technical Guide to Methyl 4-hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-hydroxy-2,5-dimethylbenzoate is a distinct member of the hydroxybenzoate ester family, a class of compounds that has garnered significant attention in pharmaceutical, cosmetic, and industrial applications. While its close chemical relatives, such as methylparaben (methyl 4-hydroxybenzoate), are extensively documented and widely used as preservatives, this compound remains a more specialized and less-chronicled molecule. This guide provides a comprehensive technical overview of this compound, delving into its historical context, physicochemical characteristics, synthesis, and potential areas of application for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The precise historical account of the discovery and first synthesis of this compound is not extensively documented in readily available scientific literature. Its history is best understood within the broader context of the exploration of p-hydroxybenzoic acid and its esters, which began in the early 20th century.[1] The antimicrobial properties of these esters were a significant driver of research, leading to the widespread use of parabens as preservatives.

The synthesis and study of variously substituted aromatic compounds is a fundamental aspect of organic chemistry. It is probable that this compound was first synthesized as part of systematic studies on the effects of substitution on the physical, chemical, and biological properties of hydroxybenzoic acids and their esters. The precursor, 4-hydroxy-2,5-dimethylbenzoic acid, is a known chemical entity, and its esterification to the methyl ester would follow well-established chemical principles. The lack of a prominent historical record for the title compound suggests it may not have exhibited properties, such as antimicrobial efficacy, that would have led to its widespread commercialization in the same manner as its less substituted analogs.

Physicochemical Properties

The structural characteristics of this compound, particularly the placement of the two methyl groups on the benzene ring, influence its physical and chemical properties. The following table summarizes its key physicochemical data.

PropertyValueSource
CAS Number 27023-05-8[2]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Appearance Solid (predicted)
IUPAC Name This compound[2]

Synthesis and Methodologies

The synthesis of this compound is not commonly detailed in dedicated publications. However, its preparation can be reliably achieved through the esterification of its corresponding carboxylic acid precursor, 4-hydroxy-2,5-dimethylbenzoic acid. The most common and industrially scalable method for this transformation is the Fischer-Speier esterification.

Synthesis of the Precursor: 4-hydroxy-2,5-dimethylbenzoic Acid

The synthesis of the carboxylic acid precursor is a critical first step. While various methods for the synthesis of substituted benzoic acids exist, a common approach involves the carboxylation of the corresponding phenol.

Esterification: Fischer-Speier Esterification

This acid-catalyzed esterification is a robust and well-understood method for converting carboxylic acids and alcohols into esters.

Reaction:

4-hydroxy-2,5-dimethylbenzoic acid + Methanol ⇌ this compound + Water

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2,5-dimethylbenzoic acid.

  • Reagent Addition: Add an excess of methanol to serve as both the reactant and the solvent.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_esterification Esterification cluster_purification Purification 2_5_dimethylphenol 2,5-Dimethylphenol carboxylation Carboxylation (e.g., Kolbe-Schmitt reaction) 2_5_dimethylphenol->carboxylation 4_hydroxy_2_5_dimethylbenzoic_acid 4-hydroxy-2,5-dimethylbenzoic acid carboxylation->4_hydroxy_2_5_dimethylbenzoic_acid fischer_speier Fischer-Speier Esterification 4_hydroxy_2_5_dimethylbenzoic_acid->fischer_speier product This compound fischer_speier->product methanol Methanol methanol->fischer_speier acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->fischer_speier workup Workup & Extraction product->workup recrystallization Recrystallization or Column Chromatography workup->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Synthetic pathway for this compound.

Potential Applications and Future Directions

While specific, large-scale applications of this compound are not widely reported, its chemical structure suggests several areas of potential interest for researchers:

  • Pharmaceutical Synthesis: As a functionalized aromatic compound, it can serve as a building block or intermediate in the synthesis of more complex molecules with potential biological activity. The hydroxyl and ester groups provide reactive handles for further chemical modifications.

  • Polymer Chemistry: The phenolic hydroxyl group allows for its potential use as a monomer or a chain-terminating agent in the synthesis of polyesters and other polymers. The dimethyl substitution pattern could impart unique solubility and thermal properties to the resulting materials.

  • Material Science: Its structure could be of interest in the development of liquid crystals or other advanced materials where molecular shape and functionality are critical.

Further research is needed to fully elucidate the biological activity and potential applications of this compound. Its isomeric relationship to other well-studied hydroxybenzoates makes it an interesting candidate for comparative studies to understand the structure-activity relationships within this class of compounds.

References

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

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An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap for a Niche Compound

For researchers and formulation scientists, understanding a compound's solubility is a cornerstone of product development, influencing everything from bioavailability in pharmaceuticals to stability in industrial applications. While extensive data exists for common compounds, niche molecules like Methyl 4-hydroxy-2,5-dimethylbenzoate often reside in a data-scarce environment. This guide, therefore, takes a two-pronged approach. Firstly, it provides a robust theoretical framework for understanding the solubility of this specific aromatic ester based on its structural characteristics and by drawing parallels with closely related analogs. Secondly, and more critically, it serves as a comprehensive, hands-on manual, equipping you with the experimental protocols necessary to determine its precise solubility in a range of solvents. This empowers you, the scientist, to generate the specific, high-quality data required for your research, ensuring both scientific rigor and project success.

Molecular Profile and Predicted Solubility Behavior

This compound is an aromatic ester with the molecular formula C₁₀H₁₂O₃. Its structure, featuring a benzene ring substituted with a hydroxyl group, two methyl groups, and a methyl ester group, dictates its interactions with various solvents.

Key Structural Features Influencing Solubility:

  • Polar Groups: The phenolic hydroxyl (-OH) group and the ester (-COOCH₃) group are capable of forming hydrogen bonds, which is a primary driver of solubility in polar protic solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester group's carbonyl oxygen can act as a hydrogen bond acceptor.

  • Nonpolar Regions: The benzene ring and the two methyl (-CH₃) groups contribute to the molecule's nonpolar character, promoting solubility in nonpolar or weakly polar solvents.

Based on these features, a qualitative prediction of solubility can be made. We can anticipate good solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols and acetone. Conversely, its solubility in water is expected to be limited due to the significant nonpolar surface area of the benzene ring and methyl groups. Solubility in nonpolar solvents like hydrocarbons will be influenced by the balance between the polar functional groups and the nonpolar backbone.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a fundamental concept in predicting solubility. It is based on the principle that substances with similar intermolecular forces are more likely to be soluble in one another.

G cluster_solute This compound cluster_solvents Solvent Types Solute Structure: Aromatic Ring (Nonpolar) -OH (Polar, H-bond donor/acceptor) -COOCH3 (Polar, H-bond acceptor) -CH3 x2 (Nonpolar) PolarProtic Polar Protic (e.g., Methanol, Ethanol) - H-bonding Solute->PolarProtic High Solubility (Expected) H-bonding interaction PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) - Dipole-Dipole Solute->PolarAprotic Good Solubility (Expected) Dipole-dipole interaction Nonpolar Nonpolar (e.g., Hexane, Toluene) - van der Waals Solute->Nonpolar Lower Solubility (Expected) Weak interactions

Figure 1: Predicted solubility of this compound based on intermolecular forces.

Quantitative Solubility Determination: Experimental Protocols

Given the absence of published quantitative data, the following section provides detailed, field-proven methodologies for its determination. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[2] It involves agitating an excess of the solid compound in a solvent for an extended period until equilibrium is reached.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Conical flasks or vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[2]

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours.[2] It is advisable to periodically analyze samples until a constant concentration is observed.

  • Sample Collection and Preparation:

    • Allow the suspension to settle for at least 1 hour at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis (HPLC Method):

    • Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

    • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

    • Sample Analysis: Inject the diluted sample solution into the HPLC system.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, accounting for the dilution factor.

G start Start prep_sat_sol Prepare Saturated Solution (Excess Solute + Solvent) start->prep_sat_sol agitate Agitate at Constant Temp (24-72h to reach equilibrium) prep_sat_sol->agitate settle Settle Suspension agitate->settle sample Withdraw & Filter Supernatant settle->sample dilute Dilute Sample sample->dilute hplc_analysis HPLC Analysis dilute->hplc_analysis calculate Calculate Solubility hplc_analysis->calculate end End calculate->end

Figure 2: Workflow for the shake-flask method coupled with HPLC analysis.

Gravimetric Method: A Simpler, Direct Approach

For non-volatile solutes and solvents, the gravimetric method offers a straightforward alternative.

Step-by-Step Protocol:

  • Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).

  • Accurately weigh an empty, dry evaporation dish.

  • Pipette a known volume of the filtered, saturated solution into the pre-weighed dish.

  • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solute and the solvent.

  • Cool the dish in a desiccator to prevent moisture absorption.

  • Weigh the dish containing the dried solute.

  • The mass of the solute is the final weight minus the initial weight of the dish.

  • Calculate the solubility in grams per volume of solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.

Table 1: Solubility of this compound at 25 °C (Template)

SolventMolar Solubility (mol/L)Solubility ( g/100 mL)
WaterExperimental ValueExperimental Value
MethanolExperimental ValueExperimental Value
EthanolExperimental ValueExperimental Value
AcetoneExperimental ValueExperimental Value
Ethyl AcetateExperimental ValueExperimental Value
DichloromethaneExperimental ValueExperimental Value
HexaneExperimental ValueExperimental Value
Dimethyl Sulfoxide (DMSO)Experimental ValueExperimental Value

Conclusion: Empowering Research through Methodical Investigation

While direct, published solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols to empower researchers to generate this critical data in-house. By understanding the molecular characteristics of the compound and applying robust experimental techniques like the shake-flask method, scientists can obtain reliable and accurate solubility profiles. This not only advances the understanding of this specific molecule but also reinforces the fundamental principles of physical chemistry that are essential for successful research and development in the chemical and pharmaceutical sciences.

References

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

Sources

A Methodological Guide to Determining the Crystalline Structure of Methyl 4-Hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: The solid-state structure of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Methyl 4-hydroxy-2,5-dimethylbenzoate is a substituted phenolic ester with potential applications as a synthetic building block in medicinal chemistry and materials science. Despite its relevance, a definitive single-crystal X-ray structure has not been reported in the public domain. This technical guide provides a comprehensive, field-proven methodology for determining the crystalline structure of this compound, from synthesis to final structural elucidation and bulk characterization. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducible and high-fidelity results.

Introduction: The Rationale for Structural Elucidation

The precise three-dimensional arrangement of molecules in a crystal lattice governs the macroscopic properties of a solid. For a compound like this compound, understanding its crystal structure is paramount for several reasons:

  • Polymorph Identification: Different crystalline forms, or polymorphs, can have drastically different properties. Identifying the most stable polymorph is crucial for ensuring product consistency and performance.[1][2]

  • Structure-Property Relationships: The crystal structure provides insights into intermolecular interactions, such as hydrogen bonding, which can be correlated with physical properties like melting point and solubility.

  • Rational Drug Design: In drug development, knowledge of the exact conformation of a molecule can inform the design of more potent and selective analogues.[3]

This guide outlines a systematic workflow to obtain and characterize the crystalline form of this target compound, establishing a foundational dataset for its future development and application.

Synthesis and Purification of the Analyte

The prerequisite for any crystallographic study is the availability of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, compromising the quality of the diffraction data.

Proposed Synthetic Pathway: Fischer Esterification

A reliable method for synthesizing this compound is the Fischer esterification of the corresponding carboxylic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-hydroxy-2,5-dimethylbenzoic acid (1 equivalent) in anhydrous methanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).

  • Reflux: Heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.[4]

  • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

The crude ester must be purified to >99% purity. Column chromatography on silica gel is typically effective. The final step should be recrystallization from a suitable solvent system to obtain a highly crystalline, pure powder.

Single Crystal Growth: The Art and Science

Growing a single crystal suitable for X-ray diffraction is often the most challenging step.[5][6] The ideal crystal should be 0.1-0.3 mm in each dimension, optically clear, and free of cracks or defects.[7] Several methods should be attempted in parallel to maximize the chances of success.

Solvent Selection

The choice of solvent is critical. A systematic screening should be performed to find solvents in which the compound has moderate solubility. Highly insoluble compounds will not crystallize, while highly soluble ones may be difficult to precipitate slowly.[6]

Solvent ClassExamplesRationale
Protic Methanol, EthanolCan participate in hydrogen bonding, potentially leading to different packing arrangements.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateOffer a different polarity environment, influencing molecular assembly.
Aprotic Non-polar Toluene, HexaneCan be used as anti-solvents in diffusion or layering techniques.
Crystallization Techniques

1. Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[5][6]

2. Vapor Diffusion: This is a highly effective method for small quantities of material.[6] A concentrated solution of the compound in a volatile solvent (the "inner solution") is placed in a small open vial. This vial is then placed inside a larger sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses out while the vapor of the anti-solvent diffuses in, gradually reducing the solubility and inducing crystallization.[8]

3. Liquid-Liquid Diffusion (Layering): A concentrated solution of the compound is placed at the bottom of a narrow tube. A less dense, miscible anti-solvent is then carefully layered on top to create a distinct interface. Crystals grow at this interface as the solvents slowly mix.[8]

G cluster_prep Material Preparation cluster_growth Single Crystal Growth cluster_analysis Structural Analysis synthesis Synthesis of Methyl 4-hydroxy- 2,5-dimethylbenzoate purification Purification (>99% Purity) synthesis->purification evaporation Slow Evaporation purification->evaporation vapor_diffusion Vapor Diffusion purification->vapor_diffusion layering Liquid-Liquid Diffusion purification->layering scxrd Single-Crystal X-ray Diffraction (SC-XRD) evaporation->scxrd vapor_diffusion->scxrd layering->scxrd bulk_char Bulk Characterization (PXRD, DSC) scxrd->bulk_char Compare single crystal to bulk

Caption: Workflow for Crystalline Structure Determination.

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.[3][9] It relies on the principle that X-rays are diffracted by the electron clouds of atoms in a periodic lattice, creating a unique diffraction pattern.[10]

Step-by-Step Experimental Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop or a glass fiber.[3]

  • Data Collection Temperature: Data is usually collected at a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. This minimizes thermal vibrations of the atoms, leading to higher resolution data.

  • Instrument Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[9]

  • Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. This data is used by the instrument software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while recording the diffraction patterns. This ensures that all unique reflections are measured.[7]

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (like absorption), and scaled. This process generates a reflection file containing the Miller indices (h,k,l) and intensity for each diffraction spot.

Structure Solution and Refinement

The goal of this stage is to build a molecular model that accurately reproduces the experimental diffraction data.

  • Solving the Phase Problem: The diffraction data provides the intensities of the reflections, but not their phases. This "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

  • Refinement: The positions and displacement parameters of the atoms in the model are adjusted using a least-squares refinement process to improve the agreement between the calculated and observed diffraction data. The quality of the refinement is monitored using the R-factor, which should be as low as possible for a good structure.

  • Validation: The final structure is validated using software tools like checkCIF to ensure that the model is chemically sensible and conforms to established crystallographic standards.

Bulk Characterization and Polymorphism Screening

A single crystal may not be representative of the bulk material. Therefore, it is essential to analyze the powder sample from which the single crystal was grown.[11] This is a critical step in pharmaceutical development to ensure batch-to-batch consistency.[1]

Powder X-ray Diffraction (PXRD)

PXRD provides a "fingerprint" of a crystalline solid.[12] Each crystalline phase produces a unique diffraction pattern.

  • Protocol: The purified, crystalline powder of this compound is lightly packed into a sample holder. The sample is then scanned over a range of 2θ angles.

  • Analysis: The experimental PXRD pattern of the bulk material is compared to a pattern calculated from the single-crystal structure. A match confirms that the single crystal is representative of the bulk phase. The presence of additional peaks would indicate a mixture of polymorphs.[11]

G start Obtain SC-XRD Structure pxrd Collect PXRD Pattern of Bulk Powder |  Simulate PXRD from Single Crystal Data start->pxrd:f1 compare Compare Experimental vs. Simulated PXRD pxrd:f0->compare pxrd:f1->compare dsc Perform DSC Analysis on Bulk Powder end_match Phase Confirmed: Single Crystal is Representative of Bulk compare->end_match Match end_mismatch Phase Mismatch: Polymorphism Detected compare->end_mismatch Mismatch end_mismatch->dsc Investigate Thermal Behavior

Caption: Logic for Bulk Phase Validation and Polymorph Screening.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions, which are characteristic of different polymorphs.[14][15]

  • Protocol: A small amount (2-5 mg) of the crystalline powder is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

  • Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting point. The sharpness of the peak is an indicator of purity. The presence of multiple melting points or other thermal events before melting could signify the existence of different polymorphs or solvates.[16]

ParameterInformation Provided by DSC
Melting Point (Tm) Characteristic property, indicator of purity.
Enthalpy of Fusion (ΔHfus) Energy required to melt the solid.
Glass Transition (Tg) Indicates the presence of amorphous content.
Phase Transitions Exothermic or endothermic events prior to melting can indicate polymorphic transformations.

Conclusion

By following this comprehensive guide, researchers can systematically approach the structural elucidation of this compound. This workflow, combining synthesis, crystal growth, definitive SC-XRD analysis, and crucial bulk characterization via PXRD and DSC, provides a robust framework for obtaining high-quality, verifiable crystallographic data. The resulting structural information is indispensable for controlling the solid-state properties of the material, a non-negotiable requirement for its application in regulated fields such as pharmaceuticals.

References

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2025). Oreate AI Blog. Available at: [Link]

  • Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (n.d.). IntechOpen. Available at: [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025). Particle Analytical. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(7), 2459-2503. Available at: [Link]

  • Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation. (2005). Journal of Pharmaceutical Sciences, 94(10), 2257-2273. Available at: [Link]

  • Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). CD Bioparticles. Available at: [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (n.d.). Creative Biostructure. Available at: [Link]

  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (2018). Journal of Chemical Education, 95(7), 1196-1200. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2024). Acta Crystallographica Section E, 80(Pt 1), 1–11. Available at: [Link]

  • Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved from: [Link]

  • Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. (2001). Crystal Growth & Design, 1(4), 333-336. Available at: [Link]

  • Some thoughts about the single crystal growth of small molecules. (2023). ResearchGate. Available at: [Link]

  • Single crystal X-ray diffraction. (n.d.). Fiveable. Available at: [Link]

  • DSC Analysis of Polymers. (n.d.). EAG Laboratories. Available at: [Link]

  • 8.7 – Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. Available at: [Link]

  • Some tricks for the single-crystal growth of small molecules. (2012). ResearchGate. Available at: [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available at: [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). University of Aveiro. Available at: [Link]

  • Synthesis of methyl 4-hydroxybenzoate. (n.d.). PrepChem.com. Available at: [Link]

  • Mastering Organic Synthesis with Methyl 4-hydroxy-2,6-dimethylbenzoate. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (2020). Google Patents.

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Thermogravimetric Analysis of Methyl 4-hydroxy-2,5-dimethylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of Methyl 4-hydroxy-2,5-dimethylbenzoate using Thermogravimetric Analysis (TGA). While specific experimental TGA data for this compound is not widely published, this document, grounded in the principles of thermal analysis and supported by data from structurally analogous compounds, offers a robust predictive framework for its thermal behavior. We will explore the fundamental principles of TGA, present a detailed experimental protocol for analysis, predict the thermal decomposition pathway of this compound, and discuss the implications of its thermal properties for pharmaceutical and materials science applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply TGA in the characterization of novel organic molecules.

Introduction to this compound

This compound (MHDMB) is an aromatic ester with the chemical formula C₁₀H₁₂O₃.[1] As a derivative of benzoic acid, it possesses a phenolic hydroxyl group and a methyl ester functional group, making it a molecule of interest in organic synthesis and as a potential building block for more complex pharmaceutical compounds.[2] The thermal stability of such compounds is a critical parameter, influencing storage conditions, shelf-life, and processing parameters in various applications. Understanding its decomposition profile is essential for ensuring the safety, efficacy, and quality of any formulation or material in which it is a component.

Fundamentals of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis techniques, providing quantitative information on the mass changes of a material as a function of temperature or time in a controlled atmosphere.[3] The basic principle involves heating a sample at a controlled rate while continuously monitoring its mass with a high-precision balance.[4][5] The resulting data is plotted as a thermogram, which shows mass percentage on the y-axis against temperature on the x-axis.[6]

The key information derived from a TGA curve includes:

  • Thermal Stability: The temperature at which the material begins to decompose.

  • Compositional Analysis: Quantification of volatiles, moisture, and non-volatile residue (ash).[7][8]

  • Decomposition Kinetics: Information about the rate and mechanism of degradation.

The choice of atmosphere (inert or reactive) is critical. An inert atmosphere (e.g., nitrogen or argon) is used to study thermal decomposition without oxidation, while a reactive atmosphere (e.g., air or oxygen) is used to investigate oxidative stability.[4]

Predicted Thermal Decomposition Pathway of MHDMB

Based on its chemical structure, the thermal decomposition of this compound in an inert atmosphere is predicted to occur in distinct stages:

  • Initial Minor Mass Loss (Below 150°C): Any initial mass loss at lower temperatures would likely be due to the evaporation of residual solvent or adsorbed moisture. For a pure, dry sample, this step should be minimal.

  • Decomposition of the Ester Group (Approx. 200-350°C): Aromatic esters are known to undergo thermal degradation through cleavage of the ester linkage.[9] This would likely be the first significant decomposition step, leading to the loss of the methoxycarbonyl group (-COOCH₃) or fragments thereof.

  • Decomposition of the Phenolic Ring (Approx. 350-600°C): Following the initial fragmentation, the remaining phenolic structure is expected to decompose at higher temperatures. Studies on phenolic resins show that this process involves the breaking of the aromatic ring and the release of various gaseous products such as water, carbon monoxide, carbon dioxide, and methane.[10][11][12] The methyl groups on the ring will also fragment in this temperature range.

  • Char Residue (Above 600°C): At the end of the analysis in an inert atmosphere, a certain amount of carbonaceous char residue is expected to remain. The percentage of this residue is indicative of the compound's tendency to form char upon decomposition.

The following diagram illustrates the predicted logical relationship of the decomposition.

MHDMB This compound (Solid) Step1 Step 1: Desolvation/Moisture Loss MHDMB->Step1 < 150°C Step2 Step 2: Ester Cleavage Step1->Step2 ~200-350°C Volatiles1 Volatiles (H₂O, Solvent) Step1->Volatiles1 Step3 Step 3: Phenolic Ring Decomposition Step2->Step3 ~350-600°C Volatiles2 Volatiles (e.g., CO₂, CH₃OH) Step2->Volatiles2 Residue Final Char Residue Step3->Residue > 600°C Volatiles3 Volatiles (H₂O, CO, CH₄) Step3->Volatiles3

Caption: Predicted thermal decomposition pathway of MHDMB.

Experimental Protocol for Thermogravimetric Analysis

This protocol is a self-validating system designed for accuracy and reproducibility, grounded in principles outlined in standards such as ASTM E1131.[13]

Instrumentation
  • Thermogravimetric Analyzer: A high-precision TGA instrument capable of heating to at least 800°C with a balance sensitivity of 0.1 µg.[14]

  • Sample Crucibles: Inert crucibles, typically alumina or platinum.

  • Gas Delivery System: Controlled flow for inert (Nitrogen 99.99% purity) and/or oxidizing (Air) atmospheres.

Instrument Calibration and Verification
  • Temperature Calibration: Calibrate the instrument's temperature sensor using certified reference materials with known Curie points (e.g., Nickel). This ensures the accuracy of the measured decomposition temperatures.

  • Mass Calibration: Verify the balance performance using certified calibration weights. This is crucial for the quantitative accuracy of mass loss measurements.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution and prevent thermal lag.[8]

    • Dry the sample in a desiccator to remove any adsorbed moisture that could interfere with the analysis.

  • Taring the Crucible:

    • Place an empty, clean crucible on the TGA balance.

    • Tare the balance to zero.

  • Sample Loading:

    • Accurately weigh approximately 5-10 mg of the prepared sample into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.[8]

    • Record the exact initial mass.

  • Setting up the TGA Method:

    • Purge Gas: Select an inert gas (Nitrogen) with a constant flow rate of 20-50 mL/min to prevent oxidative degradation.[15]

    • Temperature Program:

      • Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before starting the heating ramp.

      • Increase the temperature at a linear heating rate of 10°C/min from 30°C to 800°C. This heating rate provides a good balance between resolution of thermal events and experiment time.[12]

  • Running the Analysis:

    • Start the experiment and allow it to run to completion.

    • The instrument's software will record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to generate the thermogram.

    • Determine the onset temperature of decomposition (T_onset), which indicates the start of significant thermal degradation.

    • Identify and quantify the mass loss in each distinct decomposition step.

    • Determine the final residual mass at the end of the experiment.

The following diagram provides a visual representation of this experimental workflow.

TGA_Workflow start Start calib Instrument Calibration (Temp & Mass) start->calib prep Sample Preparation (Dry, Homogenize) load Weigh 5-10 mg Sample into Tared Crucible prep->load calib->prep setup Set TGA Parameters (N₂ Purge, 10°C/min Ramp) load->setup run Run Analysis (30°C to 800°C) setup->run analyze Data Analysis (Plot Thermogram, Determine T_onset) run->analyze end End analyze->end

Caption: Experimental workflow for TGA analysis.

Data Presentation and Interpretation

The results from the TGA experiment should be summarized in a clear, tabular format for easy interpretation and comparison.

ParameterPredicted Value/RangeSignificance
T_onset (Onset of Decomposition)200 - 250 °CDefines the upper temperature limit for the thermal stability of the compound.
Mass Loss Step 1 ~33%Corresponds to the cleavage and loss of the methoxycarbonyl group (-COOCH₃).
Temperature Range of Step 1 200 - 350 °CIndicates the temperature range over which the ester moiety is unstable.
Mass Loss Step 2 ~60-65%Corresponds to the decomposition of the remaining aromatic ring structure.
Temperature Range of Step 2 350 - 600 °CThe temperature window for the breakdown of the core phenolic structure.
Final Residue at 800°C < 5%The amount of non-volatile carbonaceous material left after decomposition in an inert atmosphere.

Note: The predicted mass loss percentages are calculated based on the molecular weight of the respective functional groups relative to the total molecular weight of this compound (180.20 g/mol ).

Applications in Research and Drug Development

  • Stability Studies: TGA data is crucial for determining the thermal stability of active pharmaceutical ingredients (APIs) and excipients, which is a key component of pre-formulation studies and shelf-life prediction.

  • Quality Control: TGA can be used as a quality control tool to ensure batch-to-batch consistency and to detect the presence of volatile impurities or residual solvents.[8]

  • Material Compatibility: Understanding the decomposition temperature of MHDMB is vital when considering its incorporation into polymer matrices or other materials, ensuring it does not degrade during processing at elevated temperatures.

Conclusion

Thermogravimetric analysis is an indispensable technique for characterizing the thermal properties of this compound. By following a rigorous, well-calibrated experimental protocol, researchers can obtain reliable data on its thermal stability and decomposition profile. The predictive analysis presented in this guide, based on the known behavior of its constituent functional groups, suggests a multi-step decomposition process initiated by the cleavage of the ester group, followed by the degradation of the phenolic ring. This information is of paramount importance for the handling, storage, and application of this compound in pharmaceutical development and material science, ensuring its integrity and performance in its final application.

References

  • ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from ASTM.[7]

  • ASTM International. (2020). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from ASTM.[13]

  • Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from Infinita Lab.[8]

  • ASTM International. (1998). ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from ASTM.[16]

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  • MRC Lab. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) – Principle, Instrumentation, Applications and Key Considerations. Retrieved from MRC Lab.[4]

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  • Wikipedia. (2023). Thermogravimetric analysis. Retrieved from Wikipedia.[3]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. PubChem. Retrieved from PubChem.[18]

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  • Slideshare. (n.d.). TGA.pptx principle, instrumentation, theory. Retrieved from Slideshare.[19]

  • ACS Publications. (2023). Pyrolysis of Phenolic Resin Investigated by Molecular Beam Mass Spectrometry. ACS Applied Materials & Interfaces.[20]

  • ResearchGate. (n.d.). TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b). Retrieved from ResearchGate.[10]

  • CORE. (n.d.). Phenolic resins emissions upon thermal degradation. Retrieved from CORE.[11]

  • MDPI. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.[21]

  • MDPI. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin.[12]

  • Innovaciencia. (2019). Synthesis and thermal properties of some phenolic resins.[22]

  • ResearchGate. (n.d.). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Retrieved from ResearchGate.[9]

  • ChemicalBook. (n.d.). 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis. Retrieved from ChemicalBook.[23]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-3,5-dimethylbenzoate. PubChem. Retrieved from PubChem.[24]

  • MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.[25]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from PrepChem.com.[26]

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate. Retrieved from Benchchem.[27]

  • MDPI. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.[14]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Methyl 4-hydroxy-2,6-dimethylbenzoate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[2]

  • LGC Standards. (n.d.). Methyl 4-​Hydroxy-​2,​5-​dimethylbenzoate. Retrieved from LGC Standards.[1]

  • ResearchGate. (n.d.). TGA thermograms of the studied polymers. Retrieved from ResearchGate.[28]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Retrieved from Google Patents.[29]

  • ChemicalBook. (n.d.). METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE. Retrieved from ChemicalBook.[30]

  • FooDB. (2011). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved from FooDB.[31]

  • gsrs. (n.d.). METHYL 4-((2,5-DIHYDROXYBENZYL)AMINO)-2-HYDROXYBENZOATE. Retrieved from gsrs.[32]

  • Benchchem. (n.d.). Optimizing temperature for Methyl 4-hydroxy-3,5-dimethylbenzoate reactions. Retrieved from Benchchem.[33]

  • SciELO. (n.d.). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Retrieved from SciELO.[34]

  • Benchchem. (n.d.). Commercial Suppliers and Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzoate. Retrieved from Benchchem.[35]

  • National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC.[36]

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  • ACS Publications. (n.d.). Mechanism of Thermal Decomposition of Hydroxyacetone: A Flash Pyrolysis Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry Study.[37]

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Methodological & Application

Synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of this compound, a key intermediate in pharmaceutical and organic synthesis. The chosen method is the Fischer-Speier esterification of 4-hydroxy-2,5-dimethylbenzoic acid. This document provides an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental protocol, safety guidelines, and methods for purification and analysis. The content is designed for researchers, chemists, and professionals in the field of drug development seeking a reliable and well-documented synthetic procedure.

Introduction and Scientific Background

This compound is a valuable building block in organic chemistry. Its substituted phenolic and ester functional groups allow for a wide range of subsequent chemical transformations, making it a versatile precursor in the synthesis of more complex molecules.

The synthesis outlined herein employs the Fischer-Speier esterification, a classic and widely utilized acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This method was first described in 1895 and remains a cornerstone of organic synthesis due to its use of readily available, inexpensive reagents and its general applicability.[1]

The reaction is an equilibrium process. To ensure a high yield of the desired ester, the equilibrium must be shifted toward the products.[2] This is typically achieved by using a large excess of the alcohol (in this case, methanol) or by removing the water that is formed as a byproduct.[3] This protocol utilizes an excess of methanol to drive the reaction to completion.

Mechanism of Fischer-Speier Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism, which is accelerated by the acid catalyst (H₂SO₄).

  • Protonation of the Carbonyl: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][4]

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated by a weak base (such as another molecule of methanol or the bisulfate ion) to regenerate the acid catalyst and yield the final ester product.[2]

Safety and Hazard Management

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Methanol (CH₃OH): Highly flammable liquid and vapor.[5] It is toxic if swallowed, inhaled, or absorbed through the skin and can cause damage to organs, particularly the central nervous system and optic nerve.[6]

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe skin burns and serious eye damage. Reacts exothermically with water; always add acid to solvent, never the other way around .[7]

  • Ethyl Acetate & Hexanes: Flammable liquids. Use in a well-ventilated area away from ignition sources.

  • Sodium Bicarbonate (NaHCO₃) Neutralization: The reaction with acid generates carbon dioxide gas, which can cause pressure buildup. Add the bicarbonate solution slowly and with agitation to control the effervescence.[8]

Experimental Protocol

This protocol details the synthesis starting from 4-hydroxy-2,5-dimethylbenzoic acid.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
4-hydroxy-2,5-dimethylbenzoic acid166.175.00 g30.11.0
Anhydrous Methanol (MeOH)32.0475 mL~1850~61.5
Concentrated Sulfuric Acid (H₂SO₄)98.08~1.6 mL~30.1~1.0
Ethyl Acetate (EtOAc)88.11As needed--
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed--
Brine (Saturated NaCl solution)58.44As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--
Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Final Product A Dissolve 4-hydroxy-2,5-dimethylbenzoic acid in anhydrous methanol in a round-bottom flask. B Cool flask in an ice-water bath. A->B C Slowly add concentrated H₂SO₄ dropwise with continuous stirring. B->C D Attach reflux condenser and heat mixture to reflux (approx. 65°C) for 4-8 hours. C->D E Cool reaction to room temperature. D->E F Slowly pour mixture into cold water. E->F G Neutralize with saturated NaHCO₃ solution until effervescence ceases. F->G H Extract product with ethyl acetate (3x portions) in a separatory funnel. G->H I Wash combined organic layers with water, then brine. H->I J Dry organic layer over anhydrous Na₂SO₄. I->J K Filter and concentrate under reduced pressure (rotary evaporator). J->K L Purify crude solid by recrystallization (e.g., from ethyl acetate/hexanes). K->L M Obtain pure this compound as a crystalline solid. L->M

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2,5-dimethylbenzoic acid (5.00 g, 30.1 mmol).

    • Add anhydrous methanol (75 mL). Stir the mixture until the solid is fully dissolved.

    • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Catalyst Addition:

    • While stirring vigorously, slowly add concentrated sulfuric acid (~1.6 mL, 30.1 mmol) to the cooled methanol solution dropwise using a glass pipette. The addition is exothermic; maintain the temperature below 15 °C.

    • Once the addition is complete, remove the ice bath.

  • Reaction Execution:

    • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65 °C) using a heating mantle.

    • Allow the reaction to proceed for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if desired.[8]

  • Work-up and Extraction:

    • After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A white precipitate may form.

    • Slowly and carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution in small portions. Stir continuously and wait for the effervescence to subside between additions. Continue until the pH of the solution is neutral (~pH 7-8).

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers in the separatory funnel. Wash the combined organic phase sequentially with deionized water (1 x 100 mL) and then with brine (1 x 100 mL) to remove residual water and inorganic salts.[8]

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Isolation of Crude Product:

    • Filter off the drying agent (sodium sulfate) using gravity filtration.

    • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The resulting crude product should be a solid.

Purification

The crude product can be further purified by recrystallization to yield the final, high-purity this compound.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Expected Results and Characterization

The expected product, this compound, is a white to off-white crystalline solid. The typical yield for this reaction is high, generally in the range of 80-95% after purification.

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the molecular structure.

  • Melting Point: To assess purity.

  • FTIR Spectroscopy: To identify key functional groups (ester carbonyl, hydroxyl).

References

  • CPAchem Ltd. (n.d.). Safety data sheet: Sulfuric acid-hexane-methanol TS.
  • Columbus Chemical Industries, Inc. (2022, April 18). Safety Data Sheet: Methanol/Hydrosulfuric Acid Mixed.
  • BenchChem. (2025). Commercial Suppliers and Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Ricca Chemical Company. (2016, September 27). Safety Data Sheet: Alcoholic Sulfuric Acid.
  • BenchChem. (2025). Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Environmental Protection Agency. (n.d.). SAFETY DATA SHEET Sulphuric Acid 96%.
  • Sigma-Aldrich. (2024, September 6). Sulfuric acid - SAFETY DATA SHEET.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Organic Chemistry with Victor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube.

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Application Notes and Protocols for the Synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fischer Esterification in Synthesizing Key Benzoate Esters

The Fischer-Speier esterification, a cornerstone of organic synthesis first described in 1895, remains a highly relevant and atom-economical method for the production of esters from carboxylic acids and alcohols.[1] This acid-catalyzed condensation reaction is particularly valuable in pharmaceutical and materials science for synthesizing key intermediates.[1][2] Methyl 4-hydroxy-2,5-dimethylbenzoate is a significant benzoate ester derivative, serving as a crucial building block in the synthesis of more complex molecules. Its synthesis via Fischer esterification from 4-hydroxy-2,5-dimethylbenzoic acid and methanol offers a straightforward and scalable route.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. We will delve into the mechanistic underpinnings of the Fischer esterification, provide a detailed experimental protocol, and discuss the necessary safety precautions and characterization techniques.

Mechanistic Insights: Driving the Equilibrium of Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] The reaction's success hinges on shifting the equilibrium towards the formation of the ester and water.[2][4] This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[2][4]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6][7]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[3][5]

  • Elimination of Water: The newly formed water molecule is eliminated, and a protonated ester remains.[3][5]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3][5]

Visualizing the Reaction Pathway

Fischer_Esterification sub 4-hydroxy-2,5-dimethylbenzoic Acid + Methanol int1 Protonated Carboxylic Acid sub->int1 Protonation cat H₂SO₄ (catalyst) cat->sub int2 Tetrahedral Intermediate int1->int2 Nucleophilic Attack int3 Protonated Ester int2->int3 Proton Transfer & Elimination of H₂O prod This compound + Water int3->prod Deprotonation prod->cat Catalyst Regeneration

Caption: The acid-catalyzed mechanism of Fischer esterification.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the esterification of substituted hydroxybenzoic acids.[8][9][10]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Quantity (per 1 eq of acid)
4-hydroxy-2,5-dimethylbenzoic acid5042-33-1C₉H₁₀O₃166.171 equivalent
Methanol (anhydrous)67-56-1CH₄O32.0410-20 equivalents
Sulfuric Acid (concentrated, 98%)7664-93-9H₂SO₄98.080.1-0.2 equivalents
Ethyl Acetate141-78-6C₄H₈O₂88.11For extraction
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃84.01For neutralization
Brine (Saturated NaCl solution)7647-14-5NaCl58.44For washing
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37For drying
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-hydroxy-2,5-dimethylbenzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).[10]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.[10] Caution: The addition of sulfuric acid to methanol is highly exothermic and should be performed in an ice bath to control the temperature.[11]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-16 hours.[8][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases.[4]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.[4]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude ester can be further purified by recrystallization or column chromatography to yield pure this compound.[4][10]

Workflow for Synthesis and Purification

Synthesis_Workflow start Start: 4-hydroxy-2,5-dimethylbenzoic acid dissolve Dissolve in excess anhydrous methanol start->dissolve add_catalyst Add catalytic H₂SO₄ (caution: exothermic) dissolve->add_catalyst reflux Reflux for 4-16 hours (Monitor by TLC) add_catalyst->reflux workup Work-up: - Remove excess methanol - Dilute with Ethyl Acetate - Neutralize with NaHCO₃ - Wash with brine reflux->workup dry Dry organic layer (e.g., MgSO₄) workup->dry purify Purify: - Rotary Evaporation - Recrystallization or  Column Chromatography dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[12] Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[13][14] When diluting, always add acid to water (or in this case, methanol) slowly and with cooling; never the other way around.[13] Work in a well-ventilated fume hood.[13]

  • Methanol: Methanol is flammable and toxic if inhaled, ingested, or absorbed through the skin.[15] Handle in a fume hood and keep away from ignition sources.[11][15]

  • General Precautions: Ensure that an emergency eyewash station and safety shower are readily accessible.[11] Dispose of all chemical waste according to institutional and local regulations.[15]

Characterization of this compound

Confirmation of the successful synthesis and purity of the final product can be achieved through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the methyl groups, aromatic protons, the hydroxyl proton, and the ester methyl group, with appropriate chemical shifts and integration values. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the methyl and aromatic groups, a strong C=O stretch for the ester carbonyl, and C-O stretches.

  • Mass Spectrometry (MS): MS will determine the molecular weight of the product, and the fragmentation pattern can provide further structural information.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Troubleshooting and Optimization

Issue Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the use of anhydrous methanol as water can shift the equilibrium back to the reactants.[16]
Loss of product during work-up.Ensure complete neutralization before extraction. Perform multiple extractions with the organic solvent.
Presence of Starting Material in Product Insufficient reaction time or catalyst.Increase the reflux time and monitor by TLC. A slight increase in the amount of acid catalyst may be beneficial.
Product Contamination Incomplete neutralization or washing.Ensure thorough washing with sodium bicarbonate solution and brine during the work-up.
Side reactions.The phenolic hydroxyl group could potentially undergo side reactions, although this is less likely under these conditions compared to acylation with more reactive reagents.[4] If this is suspected, purification by column chromatography is recommended.

Conclusion

The Fischer esterification provides a reliable and scalable method for the synthesis of this compound. By understanding the reaction mechanism, adhering to a detailed protocol, and observing strict safety measures, researchers can efficiently produce this valuable chemical intermediate. Proper characterization is essential to confirm the identity and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Benchchem. (n.d.).
  • Master Organic Chemistry. (n.d.).
  • Columbus Chemical. (2022, April 18). Methanol/Hydrosulfuric Acid Mixed.
  • Google Patents. (n.d.).
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Springboard Biodiesel. (n.d.).
  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BYJU'S. (n.d.).
  • Benchchem. (n.d.).
  • Lab Alley. (2016, September 27). Alcoholic Sulfuric Acid.
  • YouTube. (2024, April 3).
  • PrepChem.com. (n.d.).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Benchchem. (n.d.).
  • Westlab. (2023, September 14).
  • Canadian Centre for Occupational Health and Safety. (n.d.). Sulfuric Acid.
  • Environmental Protection Agency. (n.d.).

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Application Notes and Protocols: Methyl 4-hydroxy-2,5-dimethylbenzoate as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Date: January 14, 2026

Abstract

Methyl 4-hydroxy-2,5-dimethylbenzoate is a substituted phenolic ester with potential as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a nucleophilic hydroxyl group, an ester functionality, and a sterically hindered aromatic ring, offers a unique combination of reactive sites for molecular elaboration. This guide provides a comprehensive overview of this compound, including a detailed, albeit representative, synthetic protocol, predicted physicochemical and spectroscopic data, and a discussion of its potential applications in pharmaceutical and materials science, drawn from the established chemistry of its structural analogs. While specific literature on this exact isomer is sparse, this document serves as a foundational resource for researchers looking to explore its synthetic utility.

Introduction and Physicochemical Properties

This compound (CAS No. 57556-31-7) is an aromatic organic compound that, while not extensively documented, holds potential as a valuable building block in synthetic chemistry.[1][2][3] Its structure is isomeric with other more widely studied hydroxybenzoates, and by understanding the reactivity of its functional groups—a phenolic hydroxyl, a methyl ester, and a substituted benzene ring—we can infer its utility in the synthesis of more complex molecules. The strategic placement of the methyl groups influences the reactivity of the aromatic ring and the adjacent functional groups, offering opportunities for regioselective transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57556-31-7[1][2][3]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1][2]
Appearance White to off-white crystalline solid (Predicted)
Solubility Soluble in alcohols, ethers, and other organic solvents; sparingly soluble in water.[1]
Purity (Typical) ≥95%[4]

Synthesis of this compound

The synthesis of this compound can be logically approached as a two-step process: the carboxylation of 2,5-dimethylphenol to form 4-hydroxy-2,5-dimethylbenzoic acid, followed by the esterification of the resulting carboxylic acid.

Step 1: Synthesis of 4-hydroxy-2,5-dimethylbenzoic acid via Kolbe-Schmitt Reaction (Representative Protocol)

The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols.[5][6][7][8][9] In this reaction, a phenoxide is carboxylated by carbon dioxide under pressure and elevated temperature. The regioselectivity can be influenced by the choice of the counter-ion and reaction conditions.[5][6]

Causality Behind Experimental Choices:

  • Formation of the Phenoxide: 2,5-dimethylphenol is deprotonated with a strong base (e.g., sodium hydroxide) to form the more nucleophilic sodium 2,5-dimethylphenoxide. This is a crucial activation step as the phenoxide is significantly more reactive towards the weak electrophile, carbon dioxide, than the neutral phenol.

  • Carboxylation: The reaction is conducted under high pressure with carbon dioxide to increase its concentration in the reaction medium, thereby driving the equilibrium towards the carboxylated product. Elevated temperature provides the necessary activation energy for the reaction.

  • Acidification: The reaction mixture is acidified to protonate the carboxylate salt, leading to the precipitation of the desired 4-hydroxy-2,5-dimethylbenzoic acid.

Experimental Protocol:

  • Phenoxide Formation: In a high-pressure autoclave, dissolve 2,5-dimethylphenol (1.0 eq) in a suitable solvent such as toluene or xylene. Add sodium hydroxide (1.1 eq) and heat the mixture under vacuum to remove any residual water, forming the anhydrous sodium phenoxide.

  • Carboxylation: Cool the autoclave, then pressurize with dry carbon dioxide to 100-120 atm. Heat the mixture to 130-150 °C with vigorous stirring for 6-8 hours.

  • Work-up and Isolation: After cooling the reactor to room temperature, cautiously vent the excess CO₂. The solid reaction mass is dissolved in water and acidified with concentrated hydrochloric acid or sulfuric acid to a pH of 2-3. The precipitated 4-hydroxy-2,5-dimethylbenzoic acid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

G cluster_0 Step 1: Kolbe-Schmitt Reaction 2,5-Dimethylphenol 2,5-Dimethylphenol Sodium 2,5-Dimethylphenoxide Sodium 2,5-Dimethylphenoxide 2,5-Dimethylphenol->Sodium 2,5-Dimethylphenoxide 1. NaOH Carboxylate Salt Carboxylate Salt Sodium 2,5-Dimethylphenoxide->Carboxylate Salt 2. CO2, High P, Δ 4-hydroxy-2,5-dimethylbenzoic acid 4-hydroxy-2,5-dimethylbenzoic acid Carboxylate Salt->4-hydroxy-2,5-dimethylbenzoic acid 3. H+ Work-up

Caption: Synthetic workflow for 4-hydroxy-2,5-dimethylbenzoic acid.

Step 2: Fischer Esterification of 4-hydroxy-2,5-dimethylbenzoic acid (Representative Protocol)

Fischer esterification is a classic and widely used method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Causality Behind Experimental Choices:

  • Acid Catalysis: A strong acid catalyst (e.g., sulfuric acid) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Excess Methanol: The reaction is an equilibrium process. Using a large excess of methanol as both the reactant and the solvent shifts the equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.

  • Removal of Water: The removal of water, a byproduct of the reaction, can also drive the equilibrium forward. This is often achieved by refluxing the reaction mixture.

Experimental Protocol:

  • Reaction Setup: Suspend 4-hydroxy-2,5-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

G cluster_1 Step 2: Fischer Esterification 4-hydroxy-2,5-dimethylbenzoic acid 4-hydroxy-2,5-dimethylbenzoic acid Protonated Carboxylic Acid Protonated Carboxylic Acid 4-hydroxy-2,5-dimethylbenzoic acid->Protonated Carboxylic Acid 1. H+ (cat.) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate 2. CH3OH This compound This compound Tetrahedral Intermediate->this compound 3. -H2O, -H+

Caption: Reaction mechanism for Fischer esterification.

Structural Characterization (Predicted Data)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70s1HAr-H (ortho to -COOCH₃)
~6.80s1HAr-H (ortho to -OH)
~5.00s1H-OH
~3.85s3H-COOCH₃
~2.45s3HAr-CH₃ (ortho to -COOCH₃)
~2.20s3HAr-CH₃ (ortho to -OH)

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170-C =O
~155Ar-C -OH
~138Ar-C -CH₃
~130Ar-C -CH₃
~125Ar-C H
~122Ar-C -COOCH₃
~115Ar-C H
~52-OC H₃
~21Ar-C H₃
~16Ar-C H₃

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (phenolic)
3050-3000C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic)
~1710C=O stretch (ester)
1600, 1500C=C stretch (aromatic)
~1250C-O stretch (ester)

Potential Applications in Organic Synthesis

While specific applications for this compound are not well-documented, its structure suggests several potential uses as a synthetic intermediate, drawing parallels with its isomers which are used in pharmaceuticals and fragrances.[11]

Elaboration of the Phenolic Hydroxyl Group

The phenolic -OH group is a key handle for various transformations:

  • Etherification: Alkylation of the hydroxyl group can introduce a variety of side chains. This is a common strategy in medicinal chemistry to modulate properties such as solubility, lipophilicity, and target binding affinity.

  • Esterification: Acylation of the hydroxyl group can be used to introduce protecting groups or to synthesize more complex esters with potential biological activity.

Modification of the Ester Group

The methyl ester functionality can be readily transformed:

  • Hydrolysis: Saponification of the ester to the corresponding carboxylic acid (4-hydroxy-2,5-dimethylbenzoic acid) provides a precursor for the synthesis of amides, which are fundamental components of many pharmaceutical agents.

  • Transesterification: Reaction with other alcohols under appropriate conditions can yield different esters, potentially altering the compound's physical and biological properties.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, providing another synthetic handle for further modifications.

Aromatic Ring Functionalization

The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring towards electrophilic substitution. However, the substitution pattern will be dictated by the directing effects of the existing groups and steric hindrance.

G cluster_0 Potential Transformations This compound This compound Ethers Ethers This compound->Ethers Alkylation (O-H) Other Esters Other Esters This compound->Other Esters Acylation (O-H) Amides Amides This compound->Amides Hydrolysis then Amidation Ring-Substituted Derivatives Ring-Substituted Derivatives This compound->Ring-Substituted Derivatives Electrophilic Aromatic Substitution

Sources

Use of Methyl 4-hydroxy-2,5-dimethylbenzoate in polymer chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the prospective applications of Methyl 4-hydroxy-2,5-dimethylbenzoate in polymer chemistry, designed for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Niche Monomer

In the vast landscape of polymer science, the exploration of novel monomers is a critical driver of innovation, leading to materials with unique properties and functionalities. This compound is a substituted phenolic compound that, while not extensively documented in mainstream polymer literature, presents intriguing possibilities for the synthesis of advanced polymers. Its chemical architecture, featuring a reactive phenolic hydroxyl group and a methyl ester, positions it as a candidate for creating specialized polyesters and other polymers. The strategic placement of two methyl groups on the aromatic ring is anticipated to influence the polymer's solubility, thermal characteristics, and crystallinity in ways that differ from its more studied isomers.

This guide offers a forward-looking analysis of the potential applications of this compound in polymer chemistry. Drawing parallels with structurally similar and well-documented monomers, we provide a theoretical framework and practical, illustrative protocols to empower researchers to explore this promising, yet under-researched, chemical entity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in polymer synthesis.

PropertyValue
CAS Number 27023-05-8[1]
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [2]
Appearance Solid (typical for similar compounds)[3]
Purity Typically ≥95% from commercial suppliers[3]
InChI Key SYMCPKCSVQELBJ-UHFFFAOYSA-N[2]

Prospective Applications in Polymer Synthesis

Based on its bifunctional nature, this compound could theoretically be employed in several key roles within polymer chemistry.

As a Co-monomer in Polyester Synthesis

The primary potential application lies in its use as a co-monomer for the synthesis of novel polyesters. The phenolic hydroxyl group can undergo condensation polymerization with dicarboxylic acids or their derivatives, while the methyl ester group can participate in transesterification reactions with diols.[4] The incorporation of the dimethylated aromatic ring into a polyester backbone could impart specific properties:

  • Enhanced Solubility: The methyl groups may disrupt chain packing, potentially increasing the solubility of the resulting polymer in common organic solvents.

  • Modified Thermal Properties: The rigidity of the aromatic ring would contribute to a higher glass transition temperature (Tg), while the methyl substituents might lower the melting point (Tm) by reducing crystallinity.

  • Controlled Crystallinity: The irregular structure introduced by the 2,5-dimethyl substitution pattern is likely to hinder crystallization, leading to more amorphous materials.

G cluster_props Potential Polymer Properties Monomer This compound Polyester Novel Polyester Monomer->Polyester Phenolic -OH reacts Diacid Dicarboxylic Acid / Derivative Diacid->Polyester Diol Diol Diol->Polyester Transesterification of -COOCH3 Enhanced_Solubility Enhanced Solubility Polyester->Enhanced_Solubility Modified_Thermal_Properties Modified Thermal Properties Polyester->Modified_Thermal_Properties Controlled_Crystallinity Controlled Crystallinity Polyester->Controlled_Crystallinity

Caption: Potential role as a co-monomer in polyester synthesis.

As a Chain-Terminating Agent

Due to its monofunctional hydroxyl group in the context of reactions with diacids, this compound could be utilized to control the molecular weight of polymers such as polyesters and polycarbonates.[4] By introducing a specific amount of this compound into a polymerization reaction, the growing polymer chains would be "capped," preventing further propagation. This is a crucial technique for tailoring the processing characteristics and mechanical properties of polymers.

G Monomers Bifunctional Monomers (e.g., Diol, Diacid) Growing_Chain Growing Polymer Chain Monomers->Growing_Chain Propagation Initiator Initiator Initiator->Monomers Initiates Growing_Chain->Growing_Chain Adds Monomer Terminator This compound (Chain Terminator) Growing_Chain->Terminator Reacts with Terminated_Chain Capped Polymer Chain (Controlled Molecular Weight) Terminator->Terminated_Chain

Caption: Workflow for molecular weight control using a chain terminator.

Illustrative Protocols: A Framework for Exploration

While specific protocols for this compound are not established, the following procedures for structurally analogous monomers provide a robust starting point. The synthesis of Poly(ethylene vanillate) (PEV), derived from vanillic acid (a substituted 4-hydroxybenzoic acid), is a relevant and well-documented example.[4]

Protocol 1: Two-Step Melt Polycondensation for Polyester Synthesis (Analogous to PEV)

This protocol outlines a common method for synthesizing polyesters from a hydroxy-ester monomer and a diol.

Step 1: Transesterification

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine the diol monomer (e.g., ethylene glycol) and the analogous hydroxy-ester monomer (in this case, a derivative of vanillic acid is used as a proxy for this compound).[4] Add a suitable transesterification catalyst, such as zinc acetate.

  • Heating under Nitrogen: Heat the mixture under a nitrogen atmosphere to a temperature of approximately 180-200°C. Methanol will be produced as a byproduct and should be distilled off.

  • Monitoring: The reaction progress can be monitored by measuring the amount of methanol collected. This stage is typically continued for 2-4 hours.

Step 2: Polycondensation

  • Catalyst Addition: Add a polycondensation catalyst, such as antimony trioxide (Sb₂O₃).[5]

  • Vacuum Application: Gradually reduce the pressure in the reaction vessel to below 1 mmHg while increasing the temperature to 220-250°C.

  • Polymerization: Continue the reaction under high vacuum and elevated temperature. The viscosity of the reaction mixture will increase as the polymer chains grow. The process is continued until the desired polymer viscosity is achieved.[4]

  • Product Recovery: Once the desired molecular weight is reached, the polymer is extruded from the reactor under nitrogen pressure and cooled.

G Start Start: Mix Monomers & Catalyst Transesterification Step 1: Transesterification (180-200°C, N2 atmosphere) Start->Transesterification Distill_Methanol Distill off Methanol Transesterification->Distill_Methanol Add_Catalyst Add Polycondensation Catalyst Distill_Methanol->Add_Catalyst Polycondensation Step 2: Polycondensation (220-250°C, High Vacuum) Add_Catalyst->Polycondensation Viscosity_Check Monitor Viscosity Polycondensation->Viscosity_Check Viscosity_Check->Polycondensation Viscosity too low End End: Extrude & Cool Polymer Viscosity_Check->End Desired viscosity reached

Caption: Two-step melt polycondensation workflow.

Characterization of Resulting Polymers

The properties of any newly synthesized polymer must be thoroughly characterized. The techniques listed below are standard for analyzing polyesters.

PropertyAnalytical Technique(s)Expected Insights
Molecular Weight Gel Permeation Chromatography (GPC)Provides weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI).[6]
Chemical Structure FTIR and ¹H NMR SpectroscopyConfirms the incorporation of the monomer into the polymer backbone and verifies the overall structure.[6]
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determines glass transition temperature (Tg), melting temperature (Tm), and thermal stability/decomposition temperature.[6]
Mechanical Properties Tensile Testing, Dynamic Mechanical Analysis (DMA)Measures tensile modulus, yield strength, and elongation at break.[6]

Considerations for Drug Development

For professionals in drug development, polymers derived from novel monomers are of interest for applications in controlled drug release.[4] If polymers from this compound are considered for such applications, a critical aspect would be the evaluation of their biocompatibility and biodegradability.[5] The degradation products would need to be identified and assessed for any potential biological activity or toxicity.[4]

Conclusion and Future Outlook

While the direct application of this compound in polymer chemistry is not yet a well-trodden path, its chemical structure holds considerable promise for the creation of novel polyesters with tailored properties. The presence of ortho- and meta-methyl groups on the phenolic ring offers a unique structural motif that could lead to polymers with enhanced solubility and modified thermal and mechanical characteristics. The protocols and analytical frameworks presented here, based on well-understood analogous systems, provide a solid foundation for researchers to begin exploring the potential of this intriguing monomer. Future research should focus on the successful synthesis of polymers incorporating this compound and a thorough characterization of their properties to unlock their potential in materials science and biomedical applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12351986, Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with Methyl 4-hydroxy-2,6-dimethylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12389264, Methyl 4-hydroxy-3,5-dimethylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • ResearchGate. (2024). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Retrieved from [Link]

  • Xu, H. M., et al. (2025). Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on Their Thermomechanical Properties, Biodegradability, and Ecotoxicity. Chinese Journal of Polymer Science. Retrieved from [Link]

Sources

Application Notes and Protocols: Methyl 4-hydroxy-2,5-dimethylbenzoate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-hydroxy-2,5-dimethylbenzoate is an aromatic ester with significant potential in the field of fragrance formulation. While extensive, publicly available olfactory data for this specific molecule is limited, its structural characteristics—a substituted phenolic ester—allow for informed hypotheses regarding its scent profile and application. This document provides a comprehensive guide for researchers, perfumers, and formulation scientists on the evaluation and use of this compound. The protocols and application notes herein are derived from established principles in fragrance science and comparative analysis of structurally related aromatic compounds.

The molecular structure, featuring a hydroxyl group, a methyl ester, and two methyl groups on the benzene ring, suggests a complex olfactory profile. By examining similar molecules, such as Methyl 4-hydroxy-3,5-dimethylbenzoate and Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, we can anticipate its potential as a versatile fragrance ingredient.[1] The latter is a well-known synthetic oakmoss component, valued for its mossy, woody, and phenolic notes, and its role as an excellent fixative in Chypre and Fougère fragrances.[2][3]

These application notes will guide the user through a systematic evaluation of this compound, from initial olfactory assessment to stability and compatibility testing in finished formulations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective incorporation into fragrance formulations.

PropertyValueReference
CAS Number Not explicitly found for this isomer; 34137-14-9 for 3,5-dimethyl isomer[1][4]
Molecular Formula C₁₀H₁₂O₃[1][4]
Molecular Weight 180.20 g/mol [1][4]
Appearance Likely a solid at room temperature.[1]
Purity >95% recommended for olfactory evaluation.[1]
Storage Store in an inert atmosphere at room temperature.[1]
Hypothesized Olfactory Profile

Based on its chemical structure and comparison with known fragrance molecules, the olfactory profile of this compound is hypothesized to encompass the following characteristics:

  • Woody and Phenolic Notes : The hydroxyl-substituted benzene ring is a common feature in molecules with woody and phenolic scents.[1]

  • Spicy and Sweet Undertones : The presence of the methyl ester and methyl groups on the aromatic ring may contribute to a subtle sweetness and spicy complexity.[1]

  • Powdery Nuances : Benzoate esters are often associated with powdery notes in perfumery.[1]

  • Herbal or Medicinal Facets : The substitution pattern on the benzene ring might introduce herbal or slightly medicinal undertones, similar to the sharp, bittersweet character of Methyl Benzoate.[5]

It is anticipated that this compound will function as a middle-to-base note in fragrance compositions, potentially offering good substantivity and fixative properties.[1][3]

Application in Fragrance Formulations

This compound is expected to be a versatile ingredient, suitable for a range of fragrance types. Due to its likely solid form, it will require dissolution in a suitable solvent like dipropylene glycol (DPG) or ethanol prior to blending.[1]

Recommended Starting Dosages (to be optimized based on sensory and stability testing):

Fragrance TypeRecommended Starting Level (%)Potential Contribution
Chypre & Fougère 0.1 - 2.0%Can provide a modern twist on the classic mossy, woody accord.[2]
Woody & Oriental 0.2 - 3.0%To enhance woody notes and add spicy, sweet complexity.
Floral & Powdery 0.05 - 1.0%To introduce powdery nuances and act as a fixative.[3]
Masculine Fragrances 0.5 - 4.0%To impart depth, warmth, and a phenolic character.
Experimental Protocols
Protocol 1: Olfactory Evaluation (Sensory Analysis)

Objective: To systematically determine the olfactory profile and characteristics of this compound.

Materials:

  • This compound (≥95% purity)

  • Dipropylene glycol (DPG) or perfumer's alcohol (ethanol)

  • Glass beakers and stirring rods

  • Digital scale

  • Perfumer's smelling strips

  • Olfactory evaluation booth with controlled ventilation

Procedure:

  • Preparation of Stock Solution: Prepare a 10% stock solution of this compound in DPG or ethanol. Gentle warming and stirring may be required to ensure complete dissolution.[1]

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution: 5%, 1%, and 0.1% in the same solvent.

  • Evaluation on Smelling Strips:

    • Dip a smelling strip into each dilution, ensuring about 1 cm of the strip is submerged.

    • Allow the solvent to evaporate for a few seconds.

    • Evaluate the scent immediately (top note), after 10 minutes (heart note), and after 1, 4, and 24 hours (base note/tenacity).

    • Record detailed observations of the scent profile at each time point, using standard fragrance descriptors.

  • Comparative Analysis: Compare the scent profile to related molecules, such as Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, if available.

Olfactory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation Prep_Stock Prepare 10% Stock Solution in DPG or Ethanol Prep_Dilutions Create 5%, 1%, 0.1% Dilutions Prep_Stock->Prep_Dilutions Dip_Strips Dip Smelling Strips Prep_Dilutions->Dip_Strips Eval_Time Evaluate at T=0, 10m, 1h, 4h, 24h Dip_Strips->Eval_Time Record_Desc Record Olfactory Descriptors Eval_Time->Record_Desc Comparative_Analysis Comparative Analysis Record_Desc->Comparative_Analysis Compare to Analogs

Caption: Workflow for the olfactory evaluation of a new fragrance raw material.

Protocol 2: Stability Testing in a Simple Cosmetic Base

Objective: To assess the stability of this compound in a representative cosmetic base under accelerated aging conditions.

Materials:

  • Prepared fragrance oil containing a known concentration of this compound.

  • Simple cosmetic base (e.g., hydroalcoholic solution, simple cream).

  • Incubators or ovens set to various temperatures (e.g., room temperature, 40°C, 45°C).[6]

  • pH meter, viscometer.

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC).[7]

Procedure:

  • Formulation: Incorporate the fragrance oil containing this compound into the cosmetic base at a typical concentration (e.g., 0.5-1.0%). Prepare a control sample without the fragrance oil.

  • Initial Analysis (T=0):

    • Evaluate the organoleptic properties (color, odor) of the formulation.

    • Measure the pH and viscosity.

    • Quantify the initial concentration of this compound using a validated analytical method.

  • Accelerated Aging: Store samples under different temperature conditions.

  • Periodic Evaluation: At set time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples and allow them to equilibrate to room temperature.

  • Re-analysis: Repeat the analyses performed at T=0 and compare the results. A significant change in concentration, pH, viscosity, or organoleptic properties indicates potential instability. Studies on similar preservatives like methylparaben have shown degradation over time, especially at elevated temperatures.[6]

Stability_Testing_Workflow cluster_setup Setup cluster_aging Accelerated Aging cluster_reanalysis Periodic Re-analysis Formulate Incorporate Fragrance into Cosmetic Base Initial_Analysis T=0 Analysis: Odor, Color, pH, Viscosity, Concentration Formulate->Initial_Analysis Store_Samples Store at RT, 40°C, 45°C Initial_Analysis->Store_Samples Time_Points Evaluate at 1, 2, 4, 8, 12 Weeks Store_Samples->Time_Points Final_Analysis Repeat T=0 Analysis Time_Points->Final_Analysis Compare Compare Results & Assess Stability Final_Analysis->Compare

Caption: Protocol for assessing the stability of a fragrance ingredient in a cosmetic base.

Safety and Handling
  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

  • Irritation: Similar compounds can cause skin and eye irritation.[1][10] In case of contact, rinse thoroughly with water.[9]

  • Storage: Keep in a tightly closed container in a cool, dry place.[11]

  • Disposal: Dispose of in accordance with local regulations at an approved waste disposal plant.[1]

Synthesis Outline

A plausible synthetic route to this compound would likely involve the esterification of 4-hydroxy-2,5-dimethylbenzoic acid. This precursor acid could potentially be synthesized via a Kolbe-Schmitt reaction starting from 2,5-dimethylphenol, a method used for the synthesis of the related 4-hydroxy-3,5-dimethylbenzoic acid.[12]

The final esterification step can be achieved through methods such as Fischer esterification, using methanol in the presence of an acid catalyst like sulfuric acid.[12][13]

Synthesis_Pathway Start 2,5-Dimethylphenol Intermediate 4-hydroxy-2,5- dimethylbenzoic acid Start->Intermediate Kolbe-Schmitt Reaction End_Product Methyl 4-hydroxy-2,5- dimethylbenzoate Intermediate->End_Product Fischer Esterification (Methanol, H₂SO₄)

Caption: A plausible synthetic pathway for this compound.

References
  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available from: [Link]

  • Scentspiracy. Methyl Benzoate (93-58-3) – Premium Narcotic Synthetic Ingredient for Perfumery. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Art of Oakmoss: Exploring Methyl 2,4-Dihydroxy-3,6-dimethylbenzoate in Fragrance Creation. Available from: [Link]

  • PerfumersWorld. Methyl Benzoate. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Available from: [Link]

  • Perfumer & Flavorist. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Methyl 4-hydroxy-2,6-dimethylbenzoate. Available from: [Link]

  • Capot Chemical. MSDS of Methyl2,4-dihydroxy-3,6-dimethylbenzoate. Available from: [Link]

  • Google Patents. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Semantic Scholar. Stability of Cosmetic Formulations Containing UV Filters and Preservatives, Based on Physical and Chemical Parameters. Available from: [Link]

  • ResearchGate. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. Available from: [Link]

  • PubChem. Methyl 4-hydroxy-3,5-dimethylbenzoate. Available from: [Link]

  • FooDB. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Available from: [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5. Available from: [Link]

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Application Notes and Protocols for the Purification of Methyl 4-hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. Methyl 4-hydroxy-2,5-dimethylbenzoate, as a key intermediate in the synthesis of various bioactive molecules, is no exception. Its structural integrity and freedom from impurities are paramount to ensure the predictable progression of a synthetic route and the ultimate efficacy and safety of a potential therapeutic agent. This application note provides a comprehensive guide to the purification of this compound, delving into the scientific rationale behind the chosen methodologies and offering detailed, field-proven protocols for its isolation to a high degree of purity.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

Effective purification begins with a thorough understanding of the potential impurities. This compound is commonly synthesized via the Fischer-Speier esterification of 4-hydroxy-2,5-dimethylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[1][2][3][4] The primary impurities arising from this process are:

  • Unreacted 4-hydroxy-2,5-dimethylbenzoic acid: Due to the reversible nature of Fischer esterification, incomplete conversion is a common source of this acidic impurity.[1][2]

  • Excess Methanol: As the reaction is often driven to completion by using an excess of the alcohol, residual methanol will be present in the crude product.

  • Sulfuric Acid: The acid catalyst, if not properly neutralized, will contaminate the final product.

  • Side-reaction Byproducts: Although generally a clean reaction, minor byproducts can form, particularly if the reaction temperature is not well-controlled.

The purification strategy outlined herein is designed to systematically remove these impurities, leveraging the distinct physicochemical properties of the target molecule versus its contaminants.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for developing an effective purification protocol.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[5]
Molecular Weight 180.20 g/mol [5]
Appearance White to off-white solid[5]
Solubility Soluble in polar organic solvents like ethyl acetate, acetone, and methanol. Sparingly soluble in non-polar solvents like hexane.General chemical principles
CAS Number 34137-14-9[6]

Purification Workflow: A Two-Pronged Approach

A robust purification strategy for this compound typically involves a two-step process:

  • Column Chromatography: This technique is employed for the primary purification of the crude product, effectively separating the desired ester from the majority of impurities based on differences in polarity.

  • Recrystallization: Following column chromatography, recrystallization is utilized as a final polishing step to remove any remaining trace impurities and to obtain the product in a highly crystalline and pure form.

Visualizing the Purification Pathway

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound (with impurities) Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Primary Separation Recrystallization Recrystallization Column_Chromatography->Recrystallization Polishing Step Pure_Product Pure Crystalline Product (>98% Purity) Recrystallization->Pure_Product Final Isolation

Caption: A generalized workflow for the purification of this compound.

Detailed Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed to separate the non-polar ester product from the more polar unreacted carboxylic acid and other polar impurities. The choice of a hexane/ethyl acetate solvent system provides a good polarity gradient for effective separation on a silica gel stationary phase.[7][8]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a 7:3 mixture of hexane:ethyl acetate.

    • Visualize the plate under a UV lamp to determine the Rf values of the product and impurities. The product, being less polar than the unreacted acid, will have a higher Rf value. An ideal Rf for the product for column chromatography is around 0.3-0.4.[7] Adjust the solvent system if necessary.

  • Column Preparation:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing of the silica gel.

    • Add another thin layer of sand on top of the silica gel bed.

    • Pre-elute the column with the chosen hexane:ethyl acetate solvent system, ensuring the silica bed is always covered with solvent.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the hexane:ethyl acetate solvent system.

    • Collect fractions of a consistent volume in collection tubes.

    • Monitor the separation by spotting alternate fractions on TLC plates and visualizing under a UV lamp.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as an oil or solid.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity by separating the target compound from impurities based on differences in solubility. A solvent pair system, such as ethyl acetate and hexane, is often effective for aromatic esters.[9][10][11]

Materials:

  • Purified this compound from column chromatography

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the purified product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Inducing Crystallization:

    • Slowly add hexane (the anti-solvent) to the warm solution until a slight turbidity persists.

    • If too much hexane is added, add a small amount of warm ethyl acetate to redissolve the precipitate.

  • Crystal Formation:

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

    • Dry the crystals under vacuum to obtain pure, crystalline this compound.

Conclusion: A Commitment to Purity

The protocols detailed in this application note provide a reliable and reproducible pathway for the purification of this compound. By understanding the nature of potential impurities and applying the principles of chromatography and recrystallization, researchers can obtain this valuable synthetic intermediate in a state of high purity. This commitment to purity is fundamental to the integrity of subsequent research and the advancement of drug discovery programs.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014, January 26). What are the solvents used in TLC for sterification?. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Stanford University. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Institutes of Health. Retrieved from [Link]

  • University of California, Davis. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Columbia University. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(4,6-dihydroxy-5-methoxy-2,5-dimethyl-3-oxocyclohexen-1-yl)oxy-2-hydroxy-3,6-dimethylbenzoate. National Institutes of Health. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Mastering Organic Synthesis with Methyl 4-hydroxy-2,6-dimethylbenzoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • ResearchGate. (2025, August 10). Chemoselective Esterification of Phenolic Acids and Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-3,5-dimethylbenzoate. National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

Sources

Scale-up synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate

Introduction

This compound is a valuable substituted aromatic ester that serves as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and specialty chemical industries. Its bifunctional nature, featuring both a nucleophilic phenolic hydroxyl group and an ester moiety, makes it a versatile building block for introducing the 2,5-dimethyl-4-hydroxyphenyl scaffold into target structures. The efficient and scalable production of this compound is therefore critical for advancing research and development programs that rely on its use.

This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, chemists, and process development professionals. We present a robust and economically viable protocol based on the Fischer-Speier esterification of 4-hydroxy-2,5-dimethylbenzoic acid. The narrative emphasizes the rationale behind procedural choices, detailed step-by-step instructions, safety protocols, and analytical methods for quality control, ensuring a reproducible and reliable synthesis.

Synthetic Strategy: The Fischer-Speier Esterification

For the large-scale production of esters, the Fischer-Speier esterification is a classic and highly effective method.[1] It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] This route was selected for the synthesis of this compound due to its operational simplicity, cost-effectiveness, and the use of readily available, inexpensive reagents.

The reaction is an equilibrium process, as shown below.[2][3]

Reaction Scheme:

(Catalyst: H₂SO₄)

To achieve a high yield suitable for scale-up, the equilibrium must be shifted towards the product side. This is accomplished by applying Le Châtelier's principle in two primary ways:

  • Use of Excess Reagent : The reaction is conducted using a large excess of methanol, which acts as both a reactant and the solvent.[1][2] This high concentration of one of the reactants drives the equilibrium forward.

  • Removal of Water : Although not always necessary when using a large excess of alcohol, removing the water as it is formed can also effectively shift the equilibrium to favor the ester product.[2][4]

Concentrated sulfuric acid (H₂SO₄) is the catalyst of choice for this protocol due to its low cost and high activity.[5] The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][6]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, workup, and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Charge Reactor: - 4-hydroxy-2,5-dimethylbenzoic acid - Methanol (excess) cool Cool to 0-5°C (Ice Bath) start->cool add_catalyst Slowly Add H₂SO₄ Catalyst cool->add_catalyst reflux Heat to Reflux (65-70°C) Monitor by TLC (4-16h) add_catalyst->reflux cool_down Cool to Room Temp. reflux->cool_down quench Quench: Pour into Ice Water cool_down->quench neutralize Neutralize with sat. NaHCO₃ Solution quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash Organic Layer: - Water - Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter_dry Filter Drying Agent dry->filter_dry concentrate Concentrate under Reduced Pressure filter_dry->concentrate recrystallize Recrystallize Crude Solid concentrate->recrystallize dry_final Dry Final Product (Vacuum Oven) recrystallize->dry_final analyze Analyze: - HPLC, NMR, MS - Melting Point dry_final->analyze

Caption: Workflow for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol describes the synthesis starting from 100 g of 4-hydroxy-2,5-dimethylbenzoic acid.

Materials and Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Ice bath

  • 5 L separatory funnel

  • Rotary evaporator

  • Vacuum oven

  • Standard laboratory glassware

Reagents:

ReagentMolar Mass ( g/mol )Amount UsedMolesEquivalents
4-hydroxy-2,5-dimethylbenzoic acid166.17100 g0.6021.0
Methanol (MeOH)32.041 L24.7~41
Concentrated Sulfuric Acid (H₂SO₄)98.0810 mL~0.184~0.3
Ethyl Acetate (EtOAc)-~1.5 L--
Saturated Sodium Bicarbonate (NaHCO₃)-~1 L--
Brine (Saturated NaCl)-500 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~50 g--

Procedure:

  • Reaction Setup:

    • To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-hydroxy-2,5-dimethylbenzoic acid (100 g, 0.602 mol).

    • Add methanol (1 L) to the flask and begin stirring to suspend the solid.

    • Place the flask in an ice bath and cool the mixture to 0-5°C.

  • Catalyst Addition:

    • Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise to the stirring mixture, ensuring the temperature remains below 15°C.

  • Reaction:

    • Remove the ice bath and replace it with a heating mantle. Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-16 hours.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed. A typical eluent is 7:3 Hexane:Ethyl Acetate.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a 5 L beaker containing 2 L of ice water. A white precipitate should form.

    • Slowly add saturated sodium bicarbonate solution to the mixture with stirring until effervescence ceases and the pH is neutral (~7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.[7]

    • Transfer the entire mixture to a 5 L separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with water (2 x 500 mL) followed by brine (1 x 500 mL).

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate (~50 g), then filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product as a solid.

  • Purification:

    • Purify the crude solid by recrystallization. A suitable solvent system is a mixture of methanol and water or ethyl acetate and hexane.

    • Dissolve the crude product in a minimal amount of hot methanol, then slowly add water until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50°C.

    • Expected Yield: 90-98 g (83-91%). Expected Purity: >98%.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Methanol: is flammable and toxic. Avoid inhalation and contact with skin. Keep away from open flames and ignition sources.[9][10]

  • Concentrated Sulfuric Acid: is extremely corrosive and will cause severe burns upon contact.[9][11] Handle with extreme care and add it slowly to the reaction mixture to control the exothermic reaction.

  • Organic Solvents (Ethyl Acetate): are flammable. Use in a well-ventilated area.

  • Pressure Build-up: During the neutralization step with sodium bicarbonate, carbon dioxide gas is evolved. Ensure adequate venting to prevent pressure build-up.[11]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.[7]

  • High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity. A reverse-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is commonly used.[12][13]

  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

  • Spectroscopy:

    • ¹H NMR: To confirm the chemical structure. Expected signals would include a singlet for the ester methyl group, singlets for the two aromatic methyl groups, a singlet for the aromatic proton, and a broad singlet for the phenolic hydroxyl group.

    • ¹³C NMR: To confirm the carbon framework of the molecule.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the phenol, C-H stretches of the methyl groups, a strong C=O stretch for the ester, and C=C stretches for the aromatic ring.

References

  • Masterson, D. S. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Filo. (2025). Name two safety measures necessary for the preparation of an ester. Filo. [Link]

  • SmartLabs. Esterification. SmartLabs. [Link]

  • ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. ausetute.com. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Wikipedia. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2020). What are the Precautions for Ethyl Acetate?. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]

  • Curtin University. (2020). Making esters - Part 1 | Chemistry Tutorial. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents a,b. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. [Link]

  • Reagent Guide. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with Methyl 4-hydroxy-2,6-dimethylbenzoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. ResearchGate. [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • PubMed. (2020). Benzoate Synthesis from Glucose or Glycerol Using Engineered Pseudomonas taiwanensis. PubMed. [Link]

  • Google Patents. (n.d.). EP0049848A1 - Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters.
  • University of Colorado Boulder. (n.d.). esterification of benzoic acid to methyl benzoate. University of Colorado Boulder. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Organic Syntheses. [Link]

  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • Google Patents. (n.d.). DE2636489B1 - PROCESS FOR THE PRODUCTION OF SODIUM BENZOATE.
  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic... ResearchGate. [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Research Square. (n.d.). Chemical structure of 4-hydroxy methyl benzoate from Halban leaves isolation. Research Square. [Link]

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Application Notes and Protocols: Methyl 4-hydroxy-2,5-dimethylbenzoate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-2,5-dimethylbenzoate is a polysubstituted aromatic compound poised for significant utility in the synthesis of complex organic molecules. Its unique arrangement of a nucleophilic hydroxyl group, an ester functionality, and activating methyl groups on the phenyl ring presents a rich platform for a variety of chemical transformations. While specific applications of this particular isomer are not extensively documented in current literature, its structural motifs are analogous to well-exploited building blocks in medicinal chemistry and materials science. This guide provides a prospective analysis of its synthetic potential, detailing robust protocols for key chemical modifications and proposing a logical pathway for its incorporation into a complex biaryl structure, a common scaffold in pharmacologically active compounds.

Introduction: Unlocking Synthetic Potential

The strategic value of a building block in organic synthesis is determined by the type and arrangement of its functional groups, which dictate its reactivity and how it can be integrated into a larger molecular framework. This compound possesses three key features:

  • A Phenolic Hydroxyl Group: This group is a versatile handle for a wide array of reactions. It can act as a nucleophile in O-alkylation and O-acylation reactions, or it can be converted into a triflate, a highly effective leaving group for cross-coupling reactions.

  • A Methyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid, opening pathways to amide bond formation, a fundamental linkage in many pharmaceutical agents.

  • A Substituted Aromatic Ring: The electron-donating hydroxyl and methyl groups activate the ring towards electrophilic aromatic substitution, allowing for the introduction of additional functionality. The substitution pattern also imparts specific steric and electronic properties to the molecule and its derivatives.

This combination of functionalities makes this compound a promising starting material for the synthesis of diverse and complex molecular architectures.

Synthesis of the Building Block

The target compound, this compound, can be reliably synthesized from its corresponding carboxylic acid, 4-hydroxy-2,5-dimethylbenzoic acid, which is commercially available. The most direct and common method for this transformation is the Fischer-Speier esterification.

Protocol: Fischer-Speier Esterification of 4-hydroxy-2,5-dimethylbenzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-2,5-dimethylbenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) or p-toluenesulfonic acid (p-TsOH), to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Core Synthetic Transformations and Protocols

The true utility of this compound is realized through the selective modification of its functional groups. The following section details protocols for key transformations.

O-Alkylation of the Phenolic Hydroxyl Group

Ether linkages are prevalent in many biologically active molecules. The Williamson ether synthesis is a classic and reliable method for the O-alkylation of phenols.

  • Base Treatment: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.), and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for 2-6 hours, monitoring by TLC.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterConditionRationale
Solvent DMF, AcetonitrilePolar aprotic solvents that solubilize the reactants and do not interfere with the nucleophilic substitution.
Base K₂CO₃, Cs₂CO₃To deprotonate the phenol, forming the more nucleophilic phenoxide.
Temperature 60-80°CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Purity >95% (after chromatography)Column chromatography is effective for removing unreacted starting material and byproducts.
O-Acylation of the Phenolic Hydroxyl Group

Acylation of the phenolic hydroxyl group to form an ester can be used as a protecting group strategy or to synthesize target molecules with a phenoxy ester moiety.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq.) or pyridine, to the solution and cool the mixture in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC.[1]

  • Workup and Purification: Quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The product can be purified by recrystallization or column chromatography.[1]

Electrophilic Aromatic Substitution

The hydroxyl and two methyl groups are ortho-, para-directing and activating. The positions ortho to the hydroxyl group (C3 and C5) are sterically hindered by the adjacent methyl groups. The position ortho to the ester (C3) is also somewhat deactivated. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is para to the C2-methyl group and ortho to the C5-methyl group.

G

Caption: Proposed synthetic pathway from this compound to a complex biaryl amide.

Detailed Protocol for Suzuki-Miyaura Cross-Coupling (Step 2)
  • Reaction Setup: To a flask, add the synthesized aryl triflate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition and Degassing: Add a solvent system, typically a mixture of dioxane and water (e.g., 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the target biaryl ester.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Efficient catalysts for Suzuki-Miyaura couplings involving aryl triflates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Essential for the transmetalation step of the catalytic cycle.
Solvent Dioxane/Water, Toluene/WaterA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-100°CSufficient thermal energy is required to drive the catalytic cycle effectively.

Conclusion

This compound is a building block with considerable, albeit largely unexplored, potential. The strategic placement of its functional groups allows for a range of high-yield transformations, including O-alkylation, O-acylation, and, most powerfully, conversion to an aryl triflate for cross-coupling reactions. By providing reliable protocols for these core reactions and illustrating a plausible synthetic route to complex molecules, this guide serves as a foundational resource for researchers looking to incorporate this versatile scaffold into their synthetic programs in drug discovery and materials science.

References

  • Hunt, I. (n.d.). Acylation of phenols. University of Calgary. Available from: [Link]

  • (n.d.). Acetylation of phenols using acetic acid. Indian Academy of Sciences. Available from: [Link]

  • Zhang, Z., et al. (2020). Acylation of phenols to phenolic esters with organic salts. Green Chemistry, 22(1), 123-128. Available from: [Link]

  • Simion, C., et al. (2012). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Synthetic Communications, 42(6), 921-931. Available from: [Link]

  • (n.d.). Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. PrepChem.com. Available from: [Link]

  • St-Jean, F., et al. (2018). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Angewandte Chemie International Edition, 57(32), 10343-10347. Available from: [Link]

  • Plenio, H., & Fleck, N. (2020). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal, 26(58), 13096-13111. Available from: [Link]

Sources

Application Notes and Protocols for the Quantification of Methyl 4-hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying Methyl 4-hydroxy-2,5-dimethylbenzoate

This compound is a substituted phenolic compound with a molecular structure that lends itself to a variety of applications, from a key intermediate in the synthesis of pharmaceuticals to a potential component in fragrance formulations.[1][2] Its precise quantification is paramount for quality control, stability studies, and pharmacokinetic analysis. This technical guide provides a comprehensive overview of the primary analytical methodologies for the accurate determination of this compound, designed for researchers, scientists, and drug development professionals.

The selection of an analytical technique is contingent upon the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening. This document will delve into the two most robust and widely applicable techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of a Structurally Similar Isomer

To inform our analytical approach, we can consider the properties of the closely related isomer, Methyl 4-hydroxy-3,5-dimethylbenzoate. These properties provide a strong basis for method development for the 2,5-dimethyl isomer.

PropertyValueReference
CAS Number 34137-14-9[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance White to off-white crystalline powder[1]
Storage Inert atmosphere, room temperature[1]

High-Performance Liquid Chromatography (HPLC): A Robust Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for phenolic compounds like this compound.[3][4] The method's high precision, accuracy, and the ability to separate the analyte of interest from a complex matrix make it the preferred method for routine quality control and concentration determination.

The underlying principle of the most common mode, Reversed-Phase HPLC (RP-HPLC), involves the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of this compound on the column can be finely controlled, allowing for its separation from impurities and other matrix components.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is adapted from established methods for structurally similar phenolic compounds and provides a robust starting point for the analysis of this compound.[5][6][7]

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Column Temperature 30 °C
Run Time Approximately 10 minutes

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • This compound reference standard (of known purity)

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]

5. Analysis Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions F Inject Standards (Calibration Curve) B->F C Prepare Sample Solutions G Inject Samples C->G E Inject Blank D->E E->F F->G I Construct Calibration Curve F->I H Integrate Peak Areas G->H J Quantify Sample Concentration H->J I->J

Caption: A typical workflow for the quantitative analysis of this compound by HPLC.

6. Method Validation: A robust analytical method must be validated to ensure its reliability. Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.35 µg/mL[5]
Limit of Quantification (LOQ) 0.03 - 1.07 µg/mL[5]
Accuracy (% Recovery) 98.33 - 101.12%[5]
Precision (% RSD) < 5%[5]

These values are based on similar phenolic compounds and should be established specifically for this compound during method development.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): For Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds.[8] While this compound has a hydroxyl group that may reduce its volatility, GC-MS analysis is still feasible and can provide both quantitative data and structural confirmation.

The principle of GC involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a capillary column. The mass spectrometer then ionizes the separated components and measures their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Experimental Protocol: GC-MS Analysis

This protocol is based on general methods for the analysis of volatile and semi-volatile organic compounds and can be optimized for this compound.[4][8]

1. Instrumentation and GC Conditions:

ParameterRecommended Setting
GC-MS System Gas chromatograph coupled to a mass spectrometer
Column Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min

2. Mass Spectrometer Parameters:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C

3. Reagents and Sample Preparation:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound sample

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.[8]

4. Derivatization (Optional but Recommended): To improve the volatility and chromatographic peak shape of this compound, derivatization of the hydroxyl group is recommended. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.[4]

5. GC-MS Analysis Workflow:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Sample in Solvent B Derivatization (Optional) A->B C Inject into GC-MS B->C D Separation in GC Column C->D E Ionization and Detection by MS D->E F Obtain Total Ion Chromatogram (TIC) E->F G Extract Mass Spectrum of Analyte Peak F->G H Quantify using Calibration Curve or Area Percent G->H

Caption: A general workflow for the analysis of this compound by GC-MS.

Comparative Summary of Analytical Techniques

The choice between HPLC and GC-MS will depend on the specific analytical goals.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantification, Purity AssessmentIdentification, Impurity Profiling, Quantification
Sample Derivatization Not typically requiredMay be required to improve volatility
Selectivity Good to ExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)
Quantitative Accuracy ExcellentVery Good
Throughput HighMedium to High

Conclusion: Ensuring Methodological Rigor

The accurate quantification of this compound is achievable through the diligent application of established analytical techniques. Both HPLC and GC-MS offer robust and reliable platforms for this purpose. The protocols and validation parameters outlined in this guide, which are grounded in the analysis of structurally related phenolic compounds, provide a solid foundation for method development and routine analysis. It is imperative that any method be fully validated in the laboratory for its intended use to ensure the integrity of the generated data.

References

  • Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. (2013). PubMed.
  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Malaysian Journal of Fundamental and Applied Sciences.
  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024). Food Science and Biotechnology.
  • Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. (n.d.). Semantic Scholar.
  • Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2026). MDPI.
  • MALDI-TOF Sample Prepar
  • A Comparative Purity Benchmark of Commercial Methyl 4-hydroxy-3,5-dimethylbenzoate. (n.d.). Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-hydroxy-3,5-dimethylbenzoate. (n.d.). Benchchem.
  • Commercial Suppliers and Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzoate. (n.d.). Benchchem.
  • A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate. (n.d.). Benchchem.
  • Application Notes and Protocols: Methyl 4-hydroxy-3,5-dimethylbenzoate in Fragrance Formulations. (n.d.). Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate (CAS No. 27021-04-1). This molecule is a key intermediate in various research and development applications. While its synthesis, primarily through the Fischer-Speier esterification of 4-hydroxy-2,5-dimethylbenzoic acid, is a staple reaction in organic chemistry, researchers frequently encounter challenges that can impact yield and purity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It combines fundamental chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for synthesizing this compound? A1: The most direct and widely used method is the Fischer-Speier esterification of the parent carboxylic acid, 4-hydroxy-2,5-dimethylbenzoic acid, using methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This method is favored for its use of inexpensive reagents and suitability for various scales.[3]

Q2: Why is my reaction yield consistently low? A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[2][4] The reaction between the carboxylic acid and alcohol exists in equilibrium with the ester and water. To achieve high conversion, the equilibrium must be shifted towards the products. This can be accomplished by using a large excess of one reactant (usually methanol) or by actively removing the water as it is formed.[1][4][5]

Q3: What are the critical parameters to control during the reaction? A3: The three most critical parameters are:

  • Catalyst Concentration: A sufficient amount of a strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack by methanol.

  • Water Content: The presence of water in the reactants (especially methanol) or formed during the reaction will inhibit the forward reaction. Using anhydrous reagents is crucial.[1]

  • Temperature: The reaction is typically run at the reflux temperature of methanol to ensure a reasonable reaction rate. Careful temperature control prevents potential side reactions or decomposition.[6][7]

Q4: Are there any significant side reactions to be aware of? A4: While Fischer esterification is generally selective for the carboxylic acid, a potential side reaction is the O-methylation of the phenolic hydroxyl group to form Methyl 4-methoxy-2,5-dimethylbenzoate. This is less common under standard Fischer conditions but can occur with prolonged reaction times or higher temperatures. The primary competing reaction is the reverse hydrolysis of the ester product back to the starting material.[1][2]

Q5: How should I monitor the reaction's progress? A5: Thin-layer chromatography (TLC) is the most convenient method.[2][7] A sample of the reaction mixture can be spotted on a TLC plate against the starting material. The product, this compound, is less polar than the starting carboxylic acid and will therefore have a higher Rf value. A suitable eluent system is a mixture of hexane and ethyl acetate.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Workflow: Troubleshooting Low Yield

start Low Yield Observed check_sm TLC Analysis: Significant Starting Material (SM) Remaining? start->check_sm equilibrium Problem: Equilibrium Limitation check_sm->equilibrium Yes check_spots TLC Analysis: Multiple Unidentified Spots? check_sm->check_spots No solve_eq Solution: 1. Use large excess of MeOH. 2. Remove H₂O (Dean-Stark). 3. Increase reaction time. equilibrium->solve_eq end Yield Improved solve_eq->end side_rxn Problem: Side Reactions check_spots->side_rxn Yes workup_loss Problem: Product Loss During Workup/Purification check_spots->workup_loss No solve_side_rxn Solution: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Check SM purity. side_rxn->solve_side_rxn solve_side_rxn->end solve_workup Solution: 1. Optimize extraction pH. 2. Avoid product hydrolysis. 3. Refine purification technique. workup_loss->solve_workup solve_workup->end

Caption: A troubleshooting workflow for diagnosing and resolving low product yield.

Q: My reaction has run overnight, but TLC analysis shows a large amount of unreacted 4-hydroxy-2,5-dimethylbenzoic acid. What's wrong?

A: This is the most common issue and points directly to an unfavorable equilibrium position.

  • Causality: Fischer esterification is a reversible process.[4] If the concentration of products (ester and water) builds up, the reverse reaction (hydrolysis) will accelerate until it matches the rate of the forward reaction, leading to a state of equilibrium where significant starting material remains.

  • Solutions:

    • Increase Methanol Excess: The most straightforward solution is to use a large excess of anhydrous methanol (e.g., 20-50 equivalents). According to Le Chatelier's principle, increasing the concentration of a reactant will drive the equilibrium towards the products.[1][5]

    • Remove Water: If increasing methanol excess is insufficient or impractical, active water removal is highly effective. This can be achieved by setting up the reaction with a Dean-Stark apparatus, typically using a co-solvent like toluene that forms an azeotrope with water.

    • Check Catalyst Activity: An insufficient amount of catalyst, or a catalyst that has absorbed atmospheric moisture (e.g., an old bottle of H₂SO₄), will slow the reaction, preventing it from reaching equilibrium in a reasonable time.[1] Use a fresh, concentrated acid catalyst.

Q: I've obtained a product, but it's very difficult to purify. My column chromatography shows poor separation, or I get a low recovery after recrystallization.

A: Purification challenges often stem from incomplete reactions or issues during the workup phase.

  • Causality & Solutions:

    • Incomplete Neutralization: The crude product will contain residual strong acid catalyst. If this is not completely neutralized during the workup (e.g., with saturated sodium bicarbonate solution), it can cause streaking on a silica gel column.[8] Solution: Wash the organic layer thoroughly with NaHCO₃ solution until effervescence ceases, followed by a water and brine wash to remove salts.[7]

    • Co-elution of Starting Material: If the reaction did not go to completion, the polarity difference between the starting acid and the product ester may not be sufficient for easy separation on silica gel, especially if the column is overloaded. Solution: Ensure the reaction has gone as close to completion as possible. For chromatography, use a less polar solvent system (e.g., increasing the hexane-to-ethyl acetate ratio) to increase the separation between the spots on TLC before scaling to a column.

    • Product Hydrolysis During Workup: Exposing the ester to harsh acidic or basic conditions for extended periods during extraction can hydrolyze it back to the starting carboxylic acid.[2] Solution: Perform the aqueous workup efficiently without long delays between steps. Use a weak base like NaHCO₃ for neutralization rather than a strong base like NaOH.

Q: My final product is an off-color (yellow or brown) solid, even after purification. What causes this discoloration?

A: Discoloration often indicates the presence of minor, highly conjugated impurities formed through decomposition or side reactions.

  • Causality: Overheating the reaction mixture or maintaining it at reflux for an excessive amount of time can lead to decomposition of the phenolic starting material or product. Phenols are susceptible to oxidation, which can generate colored impurities.

  • Solutions:

    • Strict Temperature Control: Use a heating mantle with a temperature controller or an oil bath to maintain a steady reflux. Avoid aggressive, localized heating.

    • Optimize Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed. Unnecessarily long reaction times increase the likelihood of side-product formation.

    • Purification via Recrystallization: If the impurity is present in a small amount, recrystallization is often effective at excluding it from the crystal lattice of the desired product, yielding a pure, white solid. A solvent system like ethanol/water or ethyl acetate/hexane may be effective.

Data & Protocols

Synthesis & Purification Workflow

cluster_0 Reaction cluster_1 Workup cluster_2 Purification reagents 1. Dissolve Acid in MeOH 2. Add H₂SO₄ catalyst reflux Reflux for 4-16h (Monitor by TLC) reagents->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃(aq) cool->neutralize extract Extract with EtOAc neutralize->extract dry Dry (Na₂SO₄), Filter, & Concentrate extract->dry crude Crude Product dry->crude chromatography Column Chromatography crude->chromatography recrystallize Recrystallization crude->recrystallize pure_product Pure Product (Verify by NMR, MP) chromatography->pure_product recrystallize->pure_product

Caption: General workflow for the synthesis and purification of the target ester.

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Reactant Ratio 1 equivalent 4-hydroxy-2,5-dimethylbenzoic acidLimiting reagent.
20-50 equivalents Anhydrous MethanolActs as both reactant and solvent; excess drives equilibrium.[1][5]
Catalyst 0.1 - 0.2 equivalents Conc. H₂SO₄Sufficient to catalyze the reaction without excessive decomposition.[7]
Temperature Reflux (~65 °C)Provides adequate thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 4 - 16 hoursHighly dependent on scale and efficiency. Monitor by TLC for completion.[3]
Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from general procedures for the esterification of hydroxybenzoic acids.[7][9]

Materials:

  • 4-hydroxy-2,5-dimethylbenzoic acid (1.0 eq)

  • Anhydrous methanol (20-50 eq)

  • Concentrated sulfuric acid (H₂SO₄) (0.1 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2,5-dimethylbenzoic acid. Add anhydrous methanol and stir until the solid is fully dissolved.

  • Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly add the concentrated sulfuric acid dropwise. Caution: This addition is exothermic.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-16 hours.

  • Monitoring: Periodically check the reaction's progress by TLC (e.g., using 3:1 Hexane:EtOAc as the eluent) until the starting material spot is no longer visible.

  • Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing saturated NaHCO₃ solution. Stir until all effervescence has ceased to ensure the acid catalyst is neutralized.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Once dry, carefully add this solid to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 Hexane:EtOAc). The less polar product will elute before any remaining polar starting material.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Benchchem. (n.d.). Troubleshooting low yield in ethyl mandelate esterification.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
  • Benchchem. (n.d.). Preventing byproduct formation in Methyl 4-hydroxy-3,5-dimethylbenzoate synthesis.
  • Esterification Lab Answers. (n.d.).
  • Benchchem. (n.d.). Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Benchchem. (n.d.). Commercial Suppliers and Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • PrepChem.com. (n.d.). Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.
  • JoVE. (2020). Esterification - Prep.
  • Synthonix. (n.d.). 4-hydroxy-2,5-dimethylbenzoic acid.
  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl 4-hydroxy-3,5-dimethylbenzoate.

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Technical Support Center: Optimizing the Synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we understand that achieving high yield and purity requires a nuanced understanding of the reaction mechanism and potential pitfalls. This document provides troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 4-hydroxy-2,5-dimethylbenzoic acid with methanol.[1] This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is a classic method for converting carboxylic acids to esters.[2] The primary advantages of this method are the use of inexpensive and readily available reagents, making it suitable for large-scale synthesis.[3]

Q2: What are the critical parameters to control to achieve a high yield?

A2: Fischer esterification is a reversible reaction, so driving the equilibrium towards the product is crucial for high yields.[3][4] The key parameters to control are:

  • Reagent Stoichiometry: Use a large excess of methanol (10-20 equivalents or as the solvent) to shift the equilibrium towards the ester product.[5][6]

  • Water Removal: The presence of water can hydrolyze the ester product back to the carboxylic acid, inhibiting the forward reaction.[1][7] Ensure all reagents and glassware are anhydrous. For sensitive substrates, techniques like Dean-Stark distillation can be employed to remove the water byproduct as it forms.[8]

  • Temperature: The reaction is typically run at the reflux temperature of the alcohol used (e.g., ~65°C for methanol).[7] This provides a good balance between reaction rate and minimizing side reactions.

  • Catalyst Concentration: A catalytic amount of strong acid (e.g., 0.1-0.2 equivalents of H₂SO₄) is generally sufficient.[5]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-layer chromatography (TLC) is the most common, simple, and effective method for monitoring the reaction.[2][5] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting carboxylic acid is more polar and will have a lower Rf value than the less polar product ester. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can also be utilized.[2]

Q4: What are the primary byproducts I should be aware of during this synthesis?

A4: The main byproducts of concern are:

  • Unreacted 4-hydroxy-2,5-dimethylbenzoic acid: This is common due to the reversible nature of the reaction.[2] Optimizing conditions to drive the reaction to completion will minimize this.

  • Methyl 4-methoxy-2,5-dimethylbenzoate: O-methylation of the phenolic hydroxyl group can occur, forming an ether. This side reaction is more likely under harsh conditions or at excessively high temperatures.[2][7]

  • Degradation Products: At temperatures significantly higher than optimal, side reactions like decarboxylation of the starting material or dehydration can lead to impurities.[7]

Q5: What is a typical yield and purity I can expect for this synthesis?

A5: With proper optimization to drive the equilibrium to completion, yields for Fischer esterifications are generally high, often in the range of 80-95%.[3] The purity of the crude product can vary, but after purification by recrystallization or column chromatography, a purity of over 98% can be readily achieved.[9]

In-Depth Troubleshooting Guide

This section addresses specific problems encountered during the synthesis.

SymptomPossible Cause(s)Suggested Solution(s)
1. Low or No Product Yield Reaction temperature is too low: The activation energy is not being met, resulting in a very slow reaction rate.Ensure the reaction mixture is maintained at the reflux temperature of methanol (~65°C).[7]
Insufficient reaction time: The reaction has not reached equilibrium or completion.Continue to monitor the reaction using TLC until the starting material spot disappears. Typical reaction times are 4-16 hours.[3]
Ineffective or insufficient catalyst: The catalyst may be old, deactivated, or used in too small a quantity.Use a fresh or properly stored acid catalyst. Ensure a catalytic amount (0.1-0.2 equivalents) is used.[5][7]
Presence of water: Water in the reagents or glassware is shifting the equilibrium back towards the starting materials.Use anhydrous methanol and ensure the 4-hydroxy-2,5-dimethylbenzoic acid is thoroughly dry. Dry all glassware in an oven before use.[7]
2. Low Product Purity (Multiple Spots on TLC) Reaction temperature is too high: Excessive heat can promote side reactions like etherification of the phenol or decomposition.Reduce the reaction temperature. Refluxing in methanol is generally sufficient and should not be exceeded unnecessarily.[7]
Incorrect work-up procedure: Failure to properly neutralize the acid catalyst or wash the organic layer can leave unreacted starting material and other water-soluble impurities.Ensure complete neutralization of the acid catalyst with a saturated sodium bicarbonate solution (test with pH paper). Wash the organic layer thoroughly with water and then brine to remove impurities.[7][8]
Side reactions: As mentioned, O-methylation of the phenolic hydroxyl can occur.Avoid excessively high temperatures. If this is a persistent issue, consider milder esterification methods, though these are often more complex.[7]
3. Product Discoloration (Yellow or Brown Crude Product) Oxidation of the phenol: Phenolic compounds are susceptible to air oxidation, which can be exacerbated by heat and form colored impurities.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
High reaction temperature: Excessive heat can lead to the degradation of the starting material or product, forming colored impurities.Lower the reaction temperature to the minimum required for an efficient reaction rate (i.e., reflux).[7]
4. Difficulty in Isolating the Product (Oily residue instead of solid) Incomplete removal of solvent: Residual solvent can prevent the product from solidifying.Ensure the solvent is completely removed using a rotary evaporator. If necessary, place the crude product under high vacuum for an extended period.
Presence of impurities: Impurities can depress the melting point and inhibit crystallization.Purify the crude product. Column chromatography is effective for removing a wide range of impurities. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can then be used to obtain a pure, crystalline solid.[5][9]

Experimental Protocols & Workflows

Detailed Protocol: Fischer-Speier Esterification

This protocol details the synthesis of this compound from 4-hydroxy-2,5-dimethylbenzoic acid.

Materials:

  • 4-hydroxy-2,5-dimethylbenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-hydroxy-2,5-dimethylbenzoic acid in an excess of anhydrous methanol (approx. 10-20 equivalents).[5]

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) dropwise. This addition is exothermic.[5]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (~65°C) using a heating mantle. Allow the reaction to reflux for 4-8 hours.[5]

  • Monitoring: Periodically monitor the reaction's progress by TLC (e.g., every 1-2 hours) until the starting acid is consumed.

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.[7]

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.[9]

Visualized Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Acid in Anhydrous MeOH B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux (65°C, 4-8h) B->C D 4. Monitor via TLC C->D E 5. Cool & Remove MeOH D->E Reaction Complete F 6. Extract with EtOAc E->F G 7. Wash (H₂O, NaHCO₃, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Recrystallization/ Column Chromatography) H->I J Pure Product I->J

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Experiment Complete. Analyze Yield & Purity. CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity High? (Single Spot on TLC) CheckYield->CheckPurity Yes LowYield Low Yield Issue CheckYield->LowYield No LowPurity Low Purity Issue CheckPurity->LowPurity No Success Synthesis Successful CheckPurity->Success Yes CheckTime Was reaction time sufficient? LowYield->CheckTime CheckWorkup Was work-up thorough? (Neutralization/Washes) LowPurity->CheckWorkup CheckTemp Was reflux temp correct? CheckTime->CheckTemp Yes IncreaseTime Action: Increase reaction time. CheckTime->IncreaseTime No CheckWater Were reagents anhydrous? CheckTemp->CheckWater Yes AdjustTemp Action: Verify and adjust temperature. CheckTemp->AdjustTemp No UseAnhydrous Action: Use anhydrous reagents/glassware. CheckWater->UseAnhydrous No Purify Action: Purify via chromatography. CheckWater->Purify Yes CheckPurityTemp Was temp too high? CheckWorkup->CheckPurityTemp Yes ImproveWorkup Action: Improve washing & neutralization steps. CheckWorkup->ImproveWorkup No LowerTemp Action: Reduce reaction temperature. CheckPurityTemp->LowerTemp No CheckPurityTemp->Purify Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Quantitative Data Summary

Table 1: Recommended Fischer Esterification Parameters
ParameterRecommended ValueRationale
Starting Material 4-hydroxy-2,5-dimethylbenzoic acidPrecursor carboxylic acid.
Alcohol Anhydrous MethanolReagent and solvent; excess drives equilibrium.[5]
Methanol Equivalents 10-20 (or as solvent)Le Châtelier's principle to maximize product formation.[4]
Catalyst Conc. H₂SO₄ or p-TsOHStrong acid protonates the carbonyl, activating it for nucleophilic attack.[6]
Catalyst Loading 0.1 - 0.2 equivalentsSufficient to catalyze the reaction without causing excessive side reactions.[5]
Temperature Reflux (~65 °C)Optimal balance between reaction rate and purity.[7]
Reaction Time 4 - 16 hoursTypically sufficient for the reaction to reach completion; monitor by TLC.[3]
References
  • Benchchem. Preventing byproduct formation in Methyl 4-hydroxy-3,5-dimethylbenzoate synthesis.
  • Benchchem. Commercial Suppliers and Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Benchchem. Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Benchchem. Optimizing temperature for Methyl 4-hydroxy-3,5-dimethylbenzoate reactions.
  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate.
  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • ChemicalBook. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis.
  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

  • Benchchem. A Comparative Guide to the Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Methyl 4-hydroxy-2,6-dimethylbenzoate. Available at: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Benchchem. Technical Support Center: Purification of Methyl 4-hydroxy-3,5-dimethylbenzoate.

Sources

Technical Support Center: Synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to equip you with the scientific rationale behind the synthetic steps and empower you to navigate the common challenges encountered during this process.

I. Synthetic Overview: A Two-Step Approach

The most common and industrially viable route to this compound involves a two-step synthesis starting from 2,5-dimethylphenol. The first step is a Kolbe-Schmitt reaction to introduce a carboxylic acid group, followed by a Fischer-Speier esterification to obtain the desired methyl ester.

Synthesis_Overview cluster_0 Step 1: Kolbe-Schmitt Reaction cluster_1 Step 2: Fischer Esterification 2,5-Dimethylphenol 2,5-Dimethylphenol Sodium 2,5-dimethylphenoxide Sodium 2,5-dimethylphenoxide 2,5-Dimethylphenol->Sodium 2,5-dimethylphenoxide  1. NaOH 4-Hydroxy-2,5-dimethylbenzoic acid 4-Hydroxy-2,5-dimethylbenzoic acid Sodium 2,5-dimethylphenoxide->4-Hydroxy-2,5-dimethylbenzoic acid  2. CO2, Pressure, Heat  3. H2SO4 Carboxylic_Acid_Start 4-Hydroxy-2,5-dimethylbenzoic acid Target_Molecule This compound Carboxylic_Acid_Start->Target_Molecule  Methanol (CH3OH)  H2SO4 (cat.)  Reflux caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Step 1: Kolbe-Schmitt Reaction of 2,5-Dimethylphenol

Problem 1: Low Yield of 4-Hydroxy-2,5-dimethylbenzoic acid and Formation of an Isomeric Byproduct.

  • Symptom: After acidification, the yield of the desired para-carboxylated product is low, and analysis (e.g., by ¹H NMR) shows the presence of 2-hydroxy-3,6-dimethylbenzoic acid.

  • Probable Cause: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the counter-ion of the phenoxide. While sodium phenoxide tends to favor ortho-carboxylation, potassium phenoxide favors the para product.[1][2][3] The use of sodium hydroxide can lead to the formation of the undesired ortho-isomer.

  • Solution:

    • Use Potassium Hydroxide: To maximize the yield of the desired 4-hydroxy isomer, use potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) to form the potassium 2,5-dimethylphenoxide salt.[3]

    • Temperature Control: The reaction temperature can also influence the isomer ratio. Ensure precise temperature control as specified in your protocol.

Kolbe_Schmitt_Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction Potassium_2,5-dimethylphenoxide Potassium 2,5-dimethylphenoxide Desired_Product 4-Hydroxy-2,5-dimethylbenzoic acid (para-product) Potassium_2,5-dimethylphenoxide->Desired_Product  CO2, Pressure, Heat  (Favored with K+) Side_Product 2-Hydroxy-3,6-dimethylbenzoic acid (ortho-product) Potassium_2,5-dimethylphenoxide->Side_Product  (More likely with Na+) caption Regioselectivity in the Kolbe-Schmitt reaction.

Caption: Regioselectivity in the Kolbe-Schmitt reaction.

Problem 2: Incomplete Carboxylation.

  • Symptom: A significant amount of the starting material, 2,5-dimethylphenol, is recovered after the reaction.

  • Probable Cause:

    • Insufficient CO₂ Pressure: The carboxylation is a pressure-dependent reaction. Inadequate pressure will lead to a low conversion rate.

    • Presence of Water: The presence of water can reduce the yield.[4]

    • Reaction Time: The reaction may not have been run for a sufficient duration to reach completion.

  • Solution:

    • Ensure a Dry Reaction Environment: Thoroughly dry all reactants and the reaction vessel before starting.

    • Monitor and Maintain CO₂ Pressure: Use a high-pressure reactor and ensure a constant and sufficient pressure of carbon dioxide is maintained throughout the reaction.

    • Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., in-process sampling and HPLC analysis) to determine the optimal reaction time.

Step 2: Fischer Esterification of 4-Hydroxy-2,5-dimethylbenzoic acid

Problem 1: Low Conversion to the Methyl Ester.

  • Symptom: TLC or HPLC analysis shows a significant amount of the starting carboxylic acid remaining after the reaction period.

  • Probable Cause: The Fischer esterification is an equilibrium-controlled reaction.[5][6] The presence of the water byproduct can shift the equilibrium back towards the starting materials.

  • Solution:

    • Use Excess Methanol: Employing a large excess of methanol can drive the equilibrium towards the product side. Often, methanol can be used as the solvent for the reaction.[7]

    • Remove Water: If the reaction is conducted in a solvent like toluene, a Dean-Stark apparatus can be used to remove water as it is formed, thereby pushing the equilibrium towards the ester.[5]

    • Increase Catalyst Concentration: A slight increase in the amount of the acid catalyst (e.g., sulfuric acid) can increase the reaction rate.[8]

Problem 2: Formation of a Less Polar Byproduct.

  • Symptom: A new, less polar spot appears on the TLC plate, and the final product is difficult to purify. Mass spectrometry may indicate a product with a mass of 194.22 g/mol .

  • Probable Cause: O-methylation of the phenolic hydroxyl group can occur under the acidic conditions of the Fischer esterification, leading to the formation of Methyl 4-methoxy-2,5-dimethylbenzoate.[9] This is more likely to happen with prolonged reaction times or at higher temperatures.

  • Solution:

    • Milder Reaction Conditions: If O-methylation is a significant issue, consider using a milder acid catalyst or lowering the reaction temperature.

    • Alternative Methylating Agents: For small-scale syntheses where high purity is critical, using diazomethane can provide the methyl ester with minimal side products, although this reagent is hazardous and requires special handling.[10] Another alternative is using dimethyl carbonate with a catalyst like K₂CO₃/tetrabutylammonium chloride.[11]

    • Careful Monitoring: Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed, minimizing the formation of the O-methylated byproduct.

Fischer_Esterification_Side_Reactions cluster_main Desired Pathway cluster_side Side Reaction Carboxylic_Acid 4-Hydroxy-2,5-dimethylbenzoic acid Carboxylic_Acid->Carboxylic_Acid Target_Ester This compound Carboxylic_Acid->Target_Ester  Methanol, H+  (Esterification) O-Methylated_Product Methyl 4-methoxy-2,5-dimethylbenzoate Target_Ester->O-Methylated_Product  Excess Heat/Time  (O-Methylation) caption Fischer esterification and a key side reaction.

Caption: Fischer esterification and a key side reaction.

Problem 3: Product Hydrolysis During Workup.

  • Symptom: The yield of the final product is lower than expected after purification, and the starting carboxylic acid is recovered.

  • Probable Cause: The ester can be hydrolyzed back to the carboxylic acid if the workup conditions are not carefully controlled, especially in the presence of acid or base with water.[9]

  • Solution:

    • Neutralize Carefully: During the aqueous workup, carefully neutralize the acid catalyst with a mild base like sodium bicarbonate solution.[12] Avoid using strong bases or prolonged exposure to aqueous conditions.

    • Efficient Extraction: Promptly extract the product into an organic solvent after neutralization to minimize its contact time with the aqueous phase.

III. Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound in a single step from 2,5-dimethylphenol?

A1: A one-pot synthesis is theoretically possible but challenging to control. It would require a sequence of carboxylation followed by in-situ esterification. This would necessitate a careful selection of reagents and conditions to avoid competing side reactions and ensure high yields. The two-step approach is generally more reliable and easier to optimize.

Q2: What is a typical yield for this two-step synthesis?

A2: With proper optimization, the Kolbe-Schmitt reaction can proceed with good yields. For the subsequent Fischer esterification, yields can be high, often in the range of 80-95%, especially when measures are taken to drive the equilibrium to completion.[10]

Q3: How can I best monitor the progress of the Fischer esterification?

A3: Thin-layer chromatography (TLC) is a simple and effective method. The starting carboxylic acid is more polar and will have a lower Rf value than the product ester, which is less polar. A suitable mobile phase would be a mixture of hexane and ethyl acetate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[9]

Q4: What are the best purification methods for the final product?

A4: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water). If significant amounts of byproducts like the O-methylated ester are present, column chromatography on silica gel is an effective method for separation.[13]

Q5: Are there any safety concerns I should be aware of?

A5: Yes. The Kolbe-Schmitt reaction is conducted under high pressure and temperature and should only be performed in an appropriate high-pressure reactor with all necessary safety precautions. The reagents used, such as concentrated sulfuric acid and organic solvents, should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

IV. References

  • Kolbe–Schmitt reaction. In: Wikipedia. Accessed January 14, 2026. [Link]

  • Kolbe-Schmitt Reaction. L.S.College, Muzaffarpur. Published December 19, 2019.

  • Kolbe-Schmitt Reaction. J&K Scientific LLC. Accessed January 14, 2026. [Link]

  • Saraiya, P. R., & Shah, R. C. A modified method for esterification of some polyhydroxy aromatic acids. Proceedings of the Indian Academy of Sciences - Section A, 31(3), 187-191.

  • Mutschler, J., et al. Biocatalytic carboxylation of phenol derivatives: kinetics and thermodynamics of the biological Kolbe-Schmitt synthesis. The FEBS journal, 282(13), 2533–2548.

  • The acid-catalyzed Fischer esterification of benzoic acid with... Transtutors. Published February 7, 2021.

  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. Published January 10, 2025. [Link]

  • Kolbe-Schmitt Reaction. Organic Chemistry Portal. Accessed January 14, 2026. [Link]

  • Technical Support Center: Purification of Methyl 4-hydroxy-3,5-dimethylbenzoate. Benchchem. Accessed January 14, 2026.

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Google Patents. Accessed January 14, 2026.

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Accessed January 14, 2026. [Link]

  • On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. PubMed. Accessed January 14, 2026. [Link]

  • Procedure. Fischer Esterification. Accessed January 14, 2026.

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Accessed January 14, 2026. [Link]

  • Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Adam Cap. Published February 17, 2008.

  • Fischer–Speier esterification. In: Wikipedia. Accessed January 14, 2026. [Link]

  • Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate. Benchchem. Accessed January 14, 2026.

  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions (RSC Publishing). Accessed January 14, 2026.

  • Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid. Benchchem. Accessed January 14, 2026.

  • Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. OSTI.GOV. Published March 22, 2017. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Published December 27, 2016.

  • Preventing byproduct formation in Methyl 4-hydroxy-3,5-dimethylbenzoate synthesis. Benchchem. Accessed January 14, 2026.

  • Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. ResearchGate. Published August 07, 2025.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Published November 16, 2022. [Link]

  • Esterification of hydroxybenzoic acids. Google Patents. Accessed January 14, 2026.

  • Mastering Organic Synthesis with Methyl 4-hydroxy-2,6-dimethylbenzoate. NINGBO INNO PHARMCHEM CO.,LTD. Published December 28, 2025. [Link]

  • Decarboxylation. Master Organic Chemistry. Published May 20, 2022. [Link]

  • A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers. ResearchGate. Published October 05, 2025.

  • Carboxylation reactions underpin many critical steps in the fundamental life cycles. Science of Synthesis. Accessed January 14, 2026.

  • Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. ResearchGate. Published August 07, 2025.

  • Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride. ResearchGate. Published August 06, 2025.

  • Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. ResearchGate. Published August 10, 2025.

Sources

Improving the regioselectivity of Methyl 4-hydroxy-2,5-dimethylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on mastering the critical challenge of regioselectivity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the yield and purity of your target compound.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound from 2,5-dimethylphenol presents a classic regioselectivity problem in electrophilic aromatic substitution. The starting phenol possesses two activating groups: a strongly activating hydroxyl (-OH) group and two weakly activating methyl (-CH3) groups. These groups direct incoming electrophiles primarily to the ortho and para positions. In the case of 2,5-dimethylphenol, the C4 (para) and C6 (ortho) positions are both activated, leading to a potential mixture of isomers. Achieving high selectivity for the desired C4 substituted product requires careful selection of the synthetic route and precise control over reaction conditions.

G cluster_0 Directing Effects on 2,5-Dimethylphenol Start 2,5-Dimethylphenol OH Strongly Activating -OH group (ortho, para-director) Start->OH CH3 Weakly Activating -CH3 groups (ortho, para-director) Start->CH3 Activated Activated Positions for Electrophilic Attack OH->Activated CH3->Activated C4 C4 (para to -OH) Desired Product Activated->C4 C6 C6 (ortho to -OH) Major Byproduct Activated->C6

Caption: Directing effects on the 2,5-dimethylphenol ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for introducing a carboxyl group onto 2,5-dimethylphenol?

A1: There are two main strategies:

  • Direct Carboxylation: This involves the direct addition of a carboxyl group to the aromatic ring, most commonly via the Kolbe-Schmitt reaction . This method reacts the phenoxide salt of 2,5-dimethylphenol with carbon dioxide under heat and pressure.[1][2] Its regioselectivity is highly sensitive to reaction conditions.

  • Formylation followed by Oxidation: This two-step approach first introduces a formyl (-CHO) group onto the ring, which is then oxidized to a carboxylic acid. Key formylation reactions include the Gattermann reaction , Vilsmeier-Haack reaction , and the Reimer-Tiemann reaction .[3][4][5] The choice of formylation method is critical, as some strongly favor ortho-substitution, leading to the wrong isomer.[6][7]

Q2: Why is the Kolbe-Schmitt reaction often preferred, and what determines its selectivity?

A2: The Kolbe-Schmitt reaction is often preferred for industrial applications due to the use of inexpensive reagents (NaOH/KOH, CO₂). The regioselectivity is critically dependent on the alkali metal counter-ion and temperature. Sodium phenoxide tends to form a stable chelate with CO₂, favoring kinetic attack at the sterically accessible ortho position.[2] In contrast, larger counter-ions like potassium or cesium form looser ion pairs, and at higher temperatures, the reaction favors the thermodynamically more stable para product.[8][9]

Q3: After obtaining 4-hydroxy-2,5-dimethylbenzoic acid, what is the best method for esterification?

A3: The most common and straightforward method is the Fischer-Speier esterification .[10][11] This involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like H₂SO₄ or p-TsOH.[12][13] This is an equilibrium-driven reaction, so using a large excess of methanol helps to drive it to completion.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Poor Regioselectivity in Direct Carboxylation (Kolbe-Schmitt Reaction)
  • Symptom: Your final product is contaminated with a significant amount of the undesired isomer, Methyl 6-hydroxy-2,5-dimethylbenzoate, confirmed by NMR or HPLC analysis.

  • Root Cause: The reaction conditions favor the formation of the kinetically controlled ortho product over the thermodynamically controlled para product. This is typical when using sodium hydroxide as the base at lower temperatures.

  • Solution: Optimize for Para-Selectivity. To favor the desired C4 carboxylation, the reaction equilibrium must be shifted towards the more stable para-isomer. This is achieved by using a larger counter-ion and higher temperatures.

Table 1: Effect of Conditions on Kolbe-Schmitt Regioselectivity

ParameterCondition Favoring ortho (C6) IsomerCondition Favoring para (C4) IsomerRationale
Base Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)The smaller Na⁺ ion forms a tight complex with the phenoxide oxygen and CO₂, directing the electrophile to the nearby C6 position. The larger K⁺ ion results in a looser association, allowing for attack at the more thermodynamically stable C4 position.[8][9]
Temperature Lower Temperature (~125 °C)Higher Temperature (>150 °C)Higher temperatures provide the energy needed to overcome the activation barrier for the rearrangement to the more stable para-isomer.
Solvent Aprotic SolventsProtic or polar aprotic solvents (e.g., DMSO) can enhance para-selectivity.[8]Solvent can influence the solvation of the phenoxide and its reactivity.

Validated Protocol: Para-Selective Kolbe-Schmitt Reaction

  • Phenoxide Formation: In a high-pressure autoclave, dissolve 2,5-dimethylphenol (1.0 eq) in a suitable high-boiling solvent and add potassium hydroxide (1.1 eq). Heat the mixture under vacuum to remove any water until a dry potassium phenoxide salt is formed.

  • Carboxylation: Pressurize the autoclave with dry carbon dioxide gas to 100 atm. Heat the reaction mixture to 180-200 °C and maintain vigorous stirring for 6-8 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mass in water and acidify with concentrated HCl or H₂SO₄ until the pH is ~2. The 4-hydroxy-2,5-dimethylbenzoic acid will precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Issue 2: Incorrect Isomer Formation from Formylation Reactions
  • Symptom: The primary product after formylation and oxidation is the 6-hydroxy isomer, not the desired 4-hydroxy isomer. This is a common outcome of the Reimer-Tiemann reaction.

  • Root Cause: The Reimer-Tiemann reaction proceeds via a dichlorocarbene intermediate, which is strongly directed to the ortho position due to complexation with the phenoxide.[5][6][7]

  • Solution: Employ a Para-Directing Formylation Method. The Gattermann reaction is a superior alternative for achieving para-formylation of phenols.[3][4] It uses hydrogen cyanide (generated in situ) and a Lewis acid catalyst.

G cluster_workflow Troubleshooting Formylation Regioselectivity start Formylation of 2,5-Dimethylphenol check Analyze Product Isomer Ratio (e.g., by 1H NMR) start->check ortho Predominantly Ortho-Isomer check->ortho High Ortho:Para Ratio para Predominantly Para-Isomer (SUCCESS) check->para High Para:Ortho Ratio reimer Reimer-Tiemann Reaction Used ortho->reimer Likely Cause gattermann Switch to Gattermann Reaction (HCN/HCl/AlCl3) reimer->gattermann Recommended Action

Caption: Decision workflow for formylation method selection.

Validated Protocol: Gattermann Formylation

(Safety Note: This reaction involves highly toxic cyanide. It must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.)

  • Reaction Setup: To a cooled (0 °C) solution of 2,5-dimethylphenol (1.0 eq) in a dry, inert solvent (e.g., chlorobenzene), add anhydrous aluminum chloride (AlCl₃, 1.5 eq).

  • HCN Generation & Reaction: While maintaining the temperature at 0-5 °C, bubble dry hydrogen chloride (HCl) gas through the mixture. Simultaneously, add zinc cyanide (Zn(CN)₂, 1.2 eq) portion-wise. The Zn(CN)₂ reacts with HCl to generate HCN in situ.[4]

  • Reaction Progression: Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Hydrolysis & Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the intermediate imine to the aldehyde. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 4-hydroxy-2,5-dimethylbenzaldehyde can then be oxidized to the carboxylic acid using standard reagents (e.g., KMnO₄ or Ag₂O) before proceeding to esterification.

Issue 3: Incomplete Reaction or Side Products During Esterification
  • Symptom: TLC or HPLC analysis after the esterification step shows the presence of the starting carboxylic acid and/or a less polar byproduct, identified as Methyl 4-methoxy-2,5-dimethylbenzoate.[11]

  • Root Cause:

    • Incomplete Reaction: Fischer esterification is an equilibrium process. Insufficient reflux time or catalyst can lead to unreacted starting material.[11]

    • O-Methylation: The phenolic hydroxyl group can be methylated under harsh acidic conditions or with potent methylating agents, forming a methoxy ether byproduct.

  • Solution: Optimized Fischer-Speier Esterification.

Validated Protocol: Clean Fischer-Speier Esterification

  • Setup: Suspend 4-hydroxy-2,5-dimethylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq) in a round-bottom flask.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the cooled mixture.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting acid spot has disappeared.

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[12]

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ester. If necessary, purify further by recrystallization from a suitable solvent like methanol/water or by column chromatography.[14][15]

References

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link]

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. Available from: [Link]

  • Wikipedia. Gattermann reaction. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • Grokipedia. Kolbe–Schmitt reaction. Available from: [Link]

  • Wikipedia. Kolbe–Schmitt reaction. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Available from: [Link]

  • Sciencemadness.org. The Reimer-Tiemann Reaction. Available from: [Link]

  • Unknown Source. Phenol reaction. (URL not available)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with Methyl 4-hydroxy-2,6-dimethylbenzoate. Available from: [Link]

  • BYJU'S. Kolbe's Reaction Mechanism. Available from: [Link]

  • YouTube. (2019). Gatterman Reaction: formylation reaction! Available from: [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Available from: [Link]

  • BYJU'S. Gattermann Koch Reaction Mechanism. Available from: [Link]

  • Pearson. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. Available from: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

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  • MDPI. (2025). Study of the Direct CO2 Carboxylation Reaction on Supported Metal Nanoparticles. Catalysts, 12(11), 1434. Available from: [Link]

  • ACS Publications. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. J. Org. Chem. Available from: [Link]

  • Google Patents. (2020). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.
  • Google Patents. (2016). CN105939988A - Process of production of 2,5-dimethylphenol.
  • HMDB. (2012). Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). Available from: [Link]

  • Google Patents. (2020). CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.
  • National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40498–40547. Available from: [Link]

  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8, 40498-40547. Available from: [Link]

  • Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Available from: [Link]

  • FooDB. (2010). Showing Compound 2,5-Dimethylphenol (FDB002413). Available from: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available from: [Link]

  • Google Patents. (2020). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

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Technical Support Center: Methyl 4-hydroxy-2,5-dimethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

I. Synthesis Overview: Fischer-Speier Esterification

The most common and direct route to this compound is the Fischer-Speier esterification of 4-hydroxy-2,5-dimethylbenzoic acid using methanol and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] This is a reversible reaction, and understanding its equilibrium is key to maximizing your yield.[4][5]

Reaction Scheme: 4-hydroxy-2,5-dimethylbenzoic acid + Methanol ⇌ this compound + Water

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this esterification?

A1: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification due to its strong acidity and dehydrating properties.[2][6][7] Typically, a catalytic amount (0.1-0.2 equivalents) is sufficient.[8] Using too much catalyst can lead to side reactions and complicate the purification process. Solid acid catalysts, such as zeolites or heteropoly acids, are also being explored to simplify catalyst removal and reduce waste.[6]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1][9] You will want to use a mobile phase that provides good separation between the more polar starting material (4-hydroxy-2,5-dimethylbenzoic acid) and the less polar product (this compound). A mixture of hexane and ethyl acetate is a good starting point for your eluent system.[1] The starting material will have a lower Rf value than the product ester.

Q3: What is a typical yield and purity for this synthesis?

A3: With proper optimization, Fischer esterifications can achieve high yields.[1] For similar syntheses, purities of over 98% have been reported after purification.[1][10] Yields can be influenced by factors such as reaction time, temperature, and the efficiency of the work-up and purification steps.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Symptom: After the reaction and work-up, you isolate a very small amount of the desired product, or none at all. TLC analysis of the crude product shows a prominent spot corresponding to the starting material.

Possible Cause Explanation Suggested Solution
Incomplete Reaction Fischer esterification is an equilibrium-driven process. Without shifting the equilibrium to the product side, the reaction will not go to completion.[4][5]Increase the amount of methanol: Use a large excess of methanol (10-20 equivalents) to act as both the reactant and the solvent. This will drive the equilibrium towards the formation of the ester.[4][8] Increase reaction time: Monitor the reaction by TLC until the starting material spot is no longer visible or its intensity remains constant over time. Reactions can take anywhere from 4 to 18 hours.[7][9]
Presence of Water Water is a product of the reaction. Its presence in the reaction mixture will inhibit the forward reaction and can even promote the hydrolysis of the ester product back to the carboxylic acid.[2][9]Use anhydrous reagents: Ensure your methanol is anhydrous and that the 4-hydroxy-2,5-dimethylbenzoic acid is thoroughly dried before use.[9]
Insufficient Catalyst An inadequate amount of acid catalyst will result in a very slow reaction rate.Use a catalytic amount of strong acid: Add 0.1-0.2 equivalents of concentrated sulfuric acid to the reaction mixture.[8]
Low Reaction Temperature The reaction rate is temperature-dependent. If the temperature is too low, the reaction will be very slow.[9]Maintain reflux temperature: The reaction should be carried out at the reflux temperature of methanol (approximately 65°C).[9]
Problem 2: Presence of Impurities in the Product

Symptom: Your final product shows multiple spots on TLC or your NMR spectrum indicates the presence of unexpected signals.

Possible Side Reactions & Impurities Explanation Prevention and Removal
Unreacted Starting Material As mentioned, incomplete reaction is a common issue.[1]Drive the reaction to completion: See solutions for "Low or No Product Yield". Purification: Unreacted carboxylic acid can be removed during the work-up by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[7][11]
Etherification Byproduct (Methyl 4-methoxy-2,5-dimethylbenzoate) The phenolic hydroxyl group can be methylated by methanol under harsh acidic conditions, especially at elevated temperatures.[1]Control reaction temperature: Avoid excessive heating. Refluxing at the boiling point of methanol is generally sufficient.[9] Purification: This byproduct is less polar than the desired product. It can be separated by column chromatography.[11]
Product Discoloration (Yellow or Brown) The phenolic ring is susceptible to oxidation, which can be accelerated by heat and the presence of impurities, leading to colored byproducts.[9]Use an inert atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help minimize oxidation.[9] Purification: Activated carbon can sometimes be used to remove colored impurities during recrystallization.
Problem 3: Difficulties in Product Isolation and Purification

Symptom: You are experiencing issues during the work-up, such as emulsion formation, or are struggling to obtain a pure product after recrystallization or column chromatography.

Issue Explanation Suggested Solution
Emulsion during Extraction The presence of both acidic and basic functionalities, along with salts formed during neutralization, can lead to the formation of stable emulsions between the organic and aqueous layers.Add brine: Washing with a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous layer.[8] Allow to stand: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation.
Poor Recovery from Recrystallization The chosen solvent system may be too good a solvent for your product, leading to significant loss in the mother liquor.Optimize the solvent system: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Experiment with different solvent systems (e.g., methanol/water, ethanol/water, or ethyl acetate/hexane).
Poor Separation in Column Chromatography The chosen eluent system may not be providing adequate separation between your product and impurities.Optimize the eluent system with TLC: Systematically vary the polarity of your eluent (e.g., by changing the ratio of ethyl acetate to hexane) and check the separation on a TLC plate before running the column.[11]

IV. Experimental Protocols and Visualizations

General Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2,5-dimethylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).[8]

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.[8]

  • Reflux: Heat the mixture to reflux (approximately 65°C) and maintain this temperature for 4-12 hours, monitoring the reaction by TLC.[8][9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.[9]

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[7][8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude product by recrystallization or column chromatography.[8][11]

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting the synthesis.

Reaction Mechanism: Acid-Catalyzed Esterification

FischerEsterification Acid Carboxylic Acid (R-COOH) ProtonatedAcid Protonated Carbonyl Acid->ProtonatedAcid + H+ Tetrahedral1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral1 + CH3OH Methanol Methanol (CH3OH) Methanol->Tetrahedral1 ProtonTransfer Proton Transfer Tetrahedral1->ProtonTransfer Tetrahedral2 Protonated Intermediate ProtonTransfer->Tetrahedral2 WaterLoss Loss of Water Tetrahedral2->WaterLoss - H2O ProtonatedEster Protonated Ester WaterLoss->ProtonatedEster H2O Water (H2O) WaterLoss->H2O Ester Ester (R-COOCH3) ProtonatedEster->Ester - H+ H_plus_cat H+ (catalyst) Ester->H_plus_cat

Caption: Mechanism of Fischer-Speier esterification.

V. References

  • Vertex AI Search. (2025). What are the research directions for improving the synthesis efficiency of Methyl Benzoate? [Online] Available at:

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Online] Available at:

  • Sigma-Aldrich. Friedel–Crafts Acylation. [Online] Available at:

  • BenchChem. (2025). Optimizing temperature for Methyl 4-hydroxy-3,5-dimethylbenzoate reactions. [Online] Available at:

  • BenchChem. (2025). The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications. [Online] Available at:

  • ChemicalBook. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis. [Online] Available at:

  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Online] Available at:

  • BenchChem. (2025). Preventing byproduct formation in Methyl 4-hydroxy-3,5-dimethylbenzoate synthesis. [Online] Available at:

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate. [Online] Available at:

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with Methyl 4-hydroxy-2,6-dimethylbenzoate. [Online] Available at:

  • BenchChem. (2025). Commercial Suppliers and Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzoate. [Online] Available at:

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Online] Available at:

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Online] Available at:

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid. [Online] Available at:

  • Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoate. [Online] Available at:

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Online] Available at:

  • ResearchGate. (2025). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Online] Available at:

  • Google Patents. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester. [Online] Available at:

  • BenchChem. (2025). Technical Support Center: Purification of Methyl 4-hydroxy-3,5-dimethylbenzoate. [Online] Available at:

  • Google Patents. (2020). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. [Online] Available at:

  • Esterification of benzoic acid to methyl benzoate. [Online] Available at:

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Online] Available at:

  • Wikipedia. Friedel–Crafts reaction. [Online] Available at:

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Online] YouTube. Available at:

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Online] Available at:

  • Google Patents. Esterification of hydroxybenzoic acids. [Online] Available at:

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Online] Available at:

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Online] Available at:

  • PubChem. Methyl 4-hydroxy-3,5-dimethylbenzoate. [Online] Available at:

  • Google Patents. Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. [Online] Available at:

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Technical Support Center: Derivatization of Methyl 4-hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Methyl 4-hydroxy-2,5-dimethylbenzoate. As a Senior Application Scientist, I understand that working with sterically hindered phenolic compounds presents unique challenges. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the common pitfalls encountered during your research.

Section 1: O-Alkylation (Ether Synthesis) Troubleshooting

The conversion of the phenolic hydroxyl group of this compound to an ether is a common objective in drug development to modulate properties like lipophilicity.[1] However, the two ortho-methyl groups introduce significant steric hindrance, which is a primary source of complications.[2][3]

FAQ 1: My Williamson ether synthesis is resulting in low to no yield. What's going wrong?

This is the most common issue and typically stems from a combination of steric hindrance and suboptimal reaction conditions. The classic Williamson ether synthesis involves an SN2 reaction, which is highly sensitive to steric bulk around the nucleophilic oxygen and at the electrophilic carbon.[4][5]

Root Cause Analysis:

  • Steric Hindrance: The two methyl groups flanking the hydroxyl group physically block the approach of the alkyl halide to the phenoxide oxygen. This significantly slows down the rate of the desired SN2 reaction.[4][6]

  • Weak Base: An incomplete deprotonation of the phenolic hydroxyl group means a lower concentration of the required nucleophile (the phenoxide).

  • Poor Leaving Group: The efficiency of an SN2 reaction is dependent on the quality of the leaving group on the alkylating agent.

  • Competing Elimination (E2) Reaction: If you are using a secondary or tertiary alkyl halide, the strongly basic phenoxide will act as a base rather than a nucleophile, leading to the formation of an alkene instead of an ether.[5][7]

Troubleshooting Protocol & Solutions:

  • Choice of Base and Deprotonation Strategy:

    • Standard Approach (K₂CO₃, Cs₂CO₃): For simple, unhindered alkyl halides (e.g., methyl iodide, ethyl bromide), potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile is a common starting point. However, due to the steric hindrance of your substrate, this may be insufficient.

    • Stronger Bases (NaH, KH): For a more robust and irreversible deprotonation, use a strong base like sodium hydride (NaH) or potassium hydride (KH).[5] This ensures a higher concentration of the active phenoxide nucleophile.

  • Optimizing the Alkylating Agent:

    • Reactivity of Halide: Always use the most reactive alkylating agent feasible. The reactivity order is I > Br > Cl > F. Using an alkyl iodide can significantly increase the reaction rate compared to an alkyl chloride.[7]

    • Avoid Bulky Halides: Use primary alkyl halides whenever possible. Secondary halides will lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively result in elimination.[5]

  • Solvent and Temperature Considerations:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are preferred as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[6]

    • Temperature: While heating can increase the reaction rate, it can also favor the competing elimination (E2) reaction. A good starting point is 60-80°C. If elimination is a problem, try running the reaction at a lower temperature for a longer period.

Diagram: Troubleshooting Low Yield in Williamson Ether Synthesis

G start Low or No Ether Product check_deprotonation Is deprotonation complete? (Check base strength) start->check_deprotonation check_alkyl_halide Is the alkyl halide reactive enough? (Primary? I > Br > Cl?) check_deprotonation->check_alkyl_halide Yes solution_base Use stronger base (e.g., NaH) in anhydrous DMF/THF. check_deprotonation->solution_base No check_elimination Are elimination byproducts (alkenes) observed? check_alkyl_halide->check_elimination Yes solution_halide Switch to a more reactive halide (e.g., Alkyl Iodide). check_alkyl_halide->solution_halide No solution_temp Lower reaction temperature. Use a primary alkyl halide. check_elimination->solution_temp Yes end_node Improved Yield check_elimination->end_node No solution_base->check_alkyl_halide solution_halide->check_elimination solution_temp->end_node

Caption: A decision tree for troubleshooting low yields in ether synthesis.

FAQ 2: I am observing a significant amount of a byproduct that is not my desired ether. What is it and how can I prevent it?

With phenolic substrates, a common side reaction is C-alkylation, where the alkylating agent reacts with the electron-rich aromatic ring instead of the phenoxide oxygen.[8]

Root Cause Analysis:

  • Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (at the ortho and para positions).

  • Reaction Conditions: The selectivity between O- and C-alkylation is highly dependent on the reaction conditions. "Harder" electrophiles and conditions that favor ionic interactions tend to promote O-alkylation, while "softer" electrophiles and conditions that favor covalent character can lead to more C-alkylation.

  • Solvent Effects: Protic solvents can solvate the oxygen atom, leaving the carbon atoms of the ring more accessible for attack.

Troubleshooting Protocol & Solutions:

  • Solvent Choice is Critical:

    • Favor O-Alkylation: Use polar aprotic solvents like DMF or DMSO. These solvents do not hydrogen-bond with the phenoxide oxygen, making it more available for nucleophilic attack.[6]

    • Avoid C-Alkylation: Avoid protic solvents like ethanol or water, which can promote C-alkylation.

  • Counter-ion Effects:

    • The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction. Larger, "softer" cations like Cs⁺ often favor O-alkylation by creating a more dissociated, reactive phenoxide.

Table: Comparison of Common Bases for O-Alkylation
BasepKa of Conjugate AcidSolventTemperature (°C)Key Considerations
K₂CO₃~10.3DMF, Acetone25-80Mild, suitable for reactive alkyl halides. May not be strong enough for complete deprotonation, leading to slow reactions.
Cs₂CO₃~10.3DMF, Acetonitrile25-80More soluble than K₂CO₃, often gives higher yields for O-alkylation due to the "cesium effect".
NaH~36Anhydrous THF, DMF0-60Strong, irreversible deprotonation. Requires anhydrous conditions as it reacts violently with water.
KH~36Anhydrous THF, DMF0-60Similar to NaH but can be more reactive. Also requires strict anhydrous conditions.

Section 2: O-Acylation (Ester Synthesis) Troubleshooting

Acylation to form a phenolic ester is another key derivatization. While generally less sensitive to steric hindrance than SN2 alkylation, problems can still arise.

FAQ 3: My acylation reaction with an acid chloride/anhydride is sluggish and gives a poor yield. Why?

Even though the reaction mechanism is different from alkylation, the steric environment around the hydroxyl group can still play a significant role.

Root Cause Analysis:

  • Steric Hindrance: The ortho-methyl groups can hinder the approach of the bulky acylating agent.

  • Insufficient Catalyst/Base: Acylation reactions are typically catalyzed by a base (e.g., pyridine, triethylamine) which acts as a nucleophilic catalyst and/or scavenges the HCl byproduct. Insufficient base can halt the reaction.

  • Poor Acylating Agent: The reactivity of the acylating agent is crucial. Acid chlorides are generally more reactive than anhydrides.

Troubleshooting Protocol & Solutions:

  • Use a Nucleophilic Catalyst:

    • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) along with your stoichiometric base (like triethylamine or pyridine). DMAP is a hyper-nucleophilic catalyst that can dramatically accelerate acylation of hindered alcohols and phenols.

  • Increase Reagent Reactivity:

    • If using an acid anhydride, switch to the corresponding acid chloride, which is more electrophilic.

  • Optimize Reaction Conditions:

    • Ensure at least one equivalent of base (e.g., triethylamine) is used to neutralize the acid byproduct. Using pyridine as the solvent can also drive the reaction forward.

    • If the reaction is still slow at room temperature, gentle heating (40-60°C) may be required.

Diagram: Acylation Catalysis Pathway

G cluster_0 DMAP Catalytic Cycle AcylCl R-COCl (Acid Chloride) AcylDMAP Acyl-DMAP intermediate (Highly Reactive) AcylCl->AcylDMAP + DMAP DMAP DMAP Product Ar-O-COR (Product Ester) AcylDMAP->Product + Ar-OH Phenol Ar-OH (Hindered Phenol) Product->DMAP - DMAP AcylCl_slow R-COCl Slow_Reaction Slow Reaction (No Catalyst) Phenol_slow Ar-OH Product_slow Ar-O-COR

Caption: DMAP catalysis accelerates acylation of hindered phenols.

Section 3: Purification Pitfalls

FAQ 4: I have a complex mixture after my reaction. What is the best strategy to purify my derivatized product?

Purification can be challenging due to the similar polarities of the starting material and the desired product. A multi-step approach is often necessary.[9]

Troubleshooting Protocol & Solutions:

  • Acid-Base Extraction:

    • Purpose: This is an essential first step to remove any unreacted starting material (this compound), which is phenolic and therefore weakly acidic.

    • Protocol:

      • Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a mild aqueous base solution, such as 1M sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium hydroxide (NaOH) solution. The unreacted phenolic starting material will be deprotonated and move into the aqueous layer.

      • Separate the layers. The organic layer now contains your desired product and non-acidic impurities.

      • Wash the organic layer with water and then brine to remove residual base and water.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Silica Gel Column Chromatography:

    • Purpose: To separate your product from non-polar byproducts or impurities with very similar polarity.[9][10]

    • Solvent System (Eluent): The polarity of your derivatized product will determine the best eluent system.

      • For ether derivatives , which are less polar than the starting phenol, a mixture of hexanes (or petroleum ether) and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.

      • For ester derivatives , the polarity will be similar to ethers. A similar gradient of hexanes and ethyl acetate should be effective.

    • Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

Table: Summary of Purification Outcomes
Purification StepTarget Impurity RemovedExpected Purity of ProductPotential Issues
Acid-Base Wash Unreacted Phenolic Starting Material>90% (if other impurities are minimal)Emulsion formation; product hydrolysis if base is too strong.
Column Chromatography Side products, non-polar impurities>98%Poor separation if polarities are too close; product streaking on the column.
Recrystallization Minor impurities>99%Significant loss of product yield if solubility is high in the chosen solvent.

This guide provides a starting point for troubleshooting the common issues encountered when derivatizing this compound. Remember that every reaction is unique, and careful, systematic optimization of these parameters will lead to the best results.

References
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Benchchem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis.
  • ResearchGate. (n.d.).
  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Francis Academic Press. (n.d.).
  • Benchchem. (2025).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • NIH. (n.d.).
  • Benchchem. (2025).
  • PubChem. (n.d.).
  • ResearchGate. (2020). Sterically Hindered Phenols as Antioxidant.
  • Benchchem. (2025).
  • Benchchem. (2025).

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Stability issues of Methyl 4-hydroxy-2,5-dimethylbenzoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-hydroxy-2,5-dimethylbenzoate (CAS No. Not Available, Molecular Formula: C₁₀H₁₂O₃). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored in a well-closed container in an inert atmosphere (e.g., under nitrogen or argon) at room temperature.[1][2] While room temperature is generally acceptable, refrigeration (2-8°C) can provide additional protection against thermal degradation, especially for long-term storage or high-purity reference standards. The key is to minimize exposure to atmospheric oxygen and moisture.

Q2: My solution of this compound is turning a yellowish or brownish color. What is causing this?

A2: Discoloration is a common indicator of degradation, typically due to oxidation of the phenolic hydroxyl group.[3] Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities.[3][4] This process often leads to the formation of colored quinone-type structures. To mitigate this, handle solutions under an inert atmosphere and always use amber vials or protect containers from light.[5]

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: As a phenolic ester, this compound is susceptible to pH-dependent hydrolysis.[5][6]

  • Alkaline Conditions (pH > 8): The compound will degrade relatively quickly via saponification (base-catalyzed hydrolysis) of the methyl ester bond. This yields 4-hydroxy-2,5-dimethylbenzoic acid and methanol.[5][7]

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also occur, though typically at a slower rate than under alkaline conditions.[5]

  • Neutral Conditions (pH 6-8): The compound is generally most stable in the neutral to slightly acidic range.

It is crucial to buffer your aqueous formulations to a pH that ensures stability for the duration of your experiment.

Q4: What are the primary degradation products I should be looking for?

A4: Based on its structure, the two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis Product: 4-hydroxy-2,5-dimethylbenzoic acid. This is formed by the cleavage of the methyl ester bond.

  • Oxidation Products: These are often a complex mixture of compounds. The initial oxidation products are likely quinone-type species, which can be highly colored and may further polymerize.

Identifying these products typically requires analytical techniques like HPLC-MS or GC-MS.[4][8][9]

Q5: Are there any known incompatibilities with common pharmaceutical excipients?

A5: While specific compatibility studies for this compound are not widely published, general principles for phenolic esters apply. Potential incompatibilities can arise from:

  • Alkaline Excipients: Basic excipients (e.g., magnesium stearate, sodium bicarbonate) can raise the micro-environmental pH and catalyze hydrolysis.

  • Oxidizing Agents: Excipients containing peroxide impurities (often found in polymers like povidone) can accelerate oxidative degradation.[10]

  • Reducing Sugars: Trace levels of reducing sugars like lactose or glucose in other excipients can potentially interact with the compound, especially under heat and moisture, though this is less common than hydrolysis or oxidation.[10][11]

Binary (drug-excipient) compatibility screening using techniques like DSC or HPLC is recommended during formulation development.[11][12]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to resolving common stability-related problems observed during research.

Issue ObservedPossible Root CauseRecommended Action & Rationale
Loss of Potency / Low Assay Results Chemical Degradation: The compound has degraded due to improper storage or harsh experimental conditions (pH, heat, light).Action: Re-assay a freshly prepared solution from a properly stored solid. Conduct a forced degradation study (see Section 3) to understand its lability under your specific conditions. Rationale: This confirms if the issue is with the stock material or the experimental setup.
Appearance of Unexpected Peaks in HPLC Chromatogram Degradation Products: New peaks are likely the result of hydrolysis, oxidation, or photolysis.Action: Analyze the sample using a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. Compare these masses to potential degradation products (e.g., the hydrolyzed acid). Rationale: Identifying the byproducts confirms the degradation pathway and helps in optimizing conditions to prevent it.[4]
Poor Reproducibility Between Experiments Inconsistent Sample Handling: Variable exposure to light, air, or temperature can lead to different levels of degradation in each run.Action: Standardize your entire workflow. Use fresh, anhydrous solvents, prepare solutions immediately before use, and protect them from light and air at all times. Rationale: Strict adherence to a validated protocol minimizes variability introduced by uncontrolled degradation.
Solid Compound Appears Clumpy or Discolored Moisture Absorption & Oxidation: The phenolic hydroxyl group can make the compound slightly hygroscopic, and moisture can accelerate degradation. Discoloration indicates oxidation.Action: Discard the material if purity is critical. For future prevention, store the solid in a desiccator under an inert atmosphere. Rationale: Ensuring the integrity of the starting material is the first step to reliable experimental outcomes.
Logical Troubleshooting Workflow

The following diagram outlines a systematic process for diagnosing and resolving stability issues.

troubleshooting_workflow observe Observe Anomaly (e.g., Low Potency, New Peaks) review Review Storage & Handling (Temp, Light, Atmosphere) observe->review consult Consult Technical Guide (FAQs, Degradation Pathways) review->consult formulate Formulate Hypothesis (e.g., 'Oxidation due to air exposure') consult->formulate design Design Confirmatory Experiment (e.g., Run parallel samples, one under N2) formulate->design execute Execute & Analyze design->execute resolve Implement Corrective Action (e.g., Modify Protocol) execute->resolve Anomaly Resolved fail Hypothesis Incorrect execute->fail Anomaly Persists fail->formulate Refine Hypothesis

Caption: A systematic workflow for troubleshooting stability anomalies.

Section 3: Experimental Protocols for Stability Assessment

To proactively understand the stability profile of this compound, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are harsher than standard storage conditions.

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products for this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.

2. Application of Stress Conditions:

  • For each condition, use the stock solution. An unstressed control (stock solution stored at 4°C, protected from light) and a blank (solvent only) should be run alongside all samples.

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 6 hours. Cool and neutralize with 0.1 N NaOH before analysis.[5]

    • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 6 hours. Neutralize with 0.1 N HCl before analysis.[5]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% v/v hydrogen peroxide (H₂O₂). Keep in the dark at room temperature for 6 hours.[5]

    • Thermal Degradation: Place the solid compound in an oven at 60°C for 24 hours. Dissolve the treated solid in the initial solvent for analysis.[5]

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or other UV-transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13][14] A dark control sample (wrapped in aluminum foil) must be stored under the same temperature conditions.

3. Analysis:

  • Analyze all stressed samples, the unstressed control, and the blank using a stability-indicating HPLC method.

Example Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acidified water (e.g., 0.1% phosphoric acid) and methanol or acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

  • Goal: The method should be able to separate the intact parent compound from all major degradation products.

Potential Degradation Pathways Diagram

degradation_pathways cluster_main This compound cluster_hydrolysis Hydrolysis (+H2O, H+ or OH-) cluster_oxidation Oxidation ([O], Light, Air) parent acid 4-hydroxy-2,5-dimethylbenzoic acid parent->acid Ester Cleavage quinone Quinone-type Products (Colored) parent->quinone Ring Oxidation methanol Methanol

Caption: Primary degradation pathways for this compound.

Section 4: Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile. Actual results will vary.

Table 1: Stability under Hydrolytic Conditions

ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Product
0.1 N HCl6605-15%4-hydroxy-2,5-dimethylbenzoic acid
0.1 N NaOH6Room Temp30-50%4-hydroxy-2,5-dimethylbenzoic acid
Neutral (Water)660< 5%-

Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions

ConditionDuration% Degradation (Hypothetical)Observations
6% H₂O₂6 hours20-40%Solution turns yellow/brown
Thermal (Solid)24 hours @ 60°C< 2%Slight discoloration of solid
PhotolyticICH Guideline10-25%Significant potency loss vs. dark control

References

  • Biosynth. (n.d.). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | 4707-47-5.
  • BLD Pharm. (n.d.). Methyl 4-hydroxy-3,5-dimethylbenzoate | 34137-14-9.
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  • BenchChem. (n.d.). Technical Support Center: Degradation of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
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  • BenchChem. (n.d.). Stability of Methyl 3-hydroxy-4,5-dimethoxybenzoate under different conditions.
  • ChemicalBook. (n.d.). METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE | 4707-47-5.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
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  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • ChemSpider. (n.d.). Methyl ester hydrolysis.
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  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate.
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  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
  • PubMed. (2026). Photophysics of hydroxy-nitrobenzoic acid UV-MALDI matrices investigated via spectroscopic, photoacoustic, and luminescence techniques.
  • Volatile Components of the Thermal Degradation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone. (n.d.).
  • BenchChem. (n.d.). A Comparative Analysis of the Cytotoxic Profiles of Methyl 4-hydroxy-3,5-dimethylbenzoate and its Putative Derivatives.
  • PubChem. (n.d.). Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • ResearchGate. (2025). Compatibility study between hydroquinone and the excipients used in semi-solid pharmaceutical forms by thermal and non-thermal techniques.
  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate.

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How to avoid byproduct formation in Friedel-Crafts acylation of xylenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the Friedel-Crafts acylation of xylenes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction, with a specific focus on minimizing byproduct formation and maximizing the yield and purity of your target acylated xylene isomers. Here, you will find scientifically grounded explanations, actionable troubleshooting guides, and detailed protocols to enhance the success of your experiments.

Introduction to Byproduct Formation in Xylene Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of valuable aryl ketones.[1] When acylating xylenes (dimethylbenzenes), the directing effects of the two methyl groups primarily guide the incoming acyl group to specific positions.[2] However, the reaction is often complicated by the formation of undesired byproducts, which can significantly impact yield and purification efficiency. Understanding the origins of these byproducts is the first step toward their mitigation.

The primary challenges in the acylation of xylenes stem from:

  • Isomerization of Xylenes: The Lewis acid catalyst can promote the isomerization of the xylene starting material itself, leading to a mixture of acylated products derived from different xylene isomers.[3][4]

  • Formation of Undesired Regioisomers: Even with a single xylene isomer, acylation can occur at multiple positions, resulting in a mixture of product isomers.[5] The distribution of these isomers is influenced by both electronic and steric factors.[6]

  • Diacylation: Although the acyl group is deactivating, forcing conditions can lead to the introduction of a second acyl group onto the aromatic ring, a phenomenon less common than in Friedel-Crafts alkylation but still possible with highly activated rings.[5]

  • Dealkylation-Acylation: Under harsh conditions, alkyl groups can be cleaved from the aromatic ring, followed by acylation, leading to a complex product mixture.[5]

  • Tar Formation: High temperatures and prolonged reaction times can lead to polymerization and the formation of intractable tars.[5]

This guide will provide you with the knowledge and tools to control these side reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products for the acylation of each xylene isomer?

The regiochemical outcome of the Friedel-Crafts acylation of xylenes is dictated by the directing effects of the two methyl groups, which are ortho, para-directing and activating.[2] Steric hindrance from the methyl groups and the acylating agent also plays a significant role.[4]

  • p-Xylene (1,4-dimethylbenzene): Acylation occurs at the positions ortho to both methyl groups, which are equivalent. This leads to a single expected major product: 2,5-dimethylacetophenone (when using acetyl chloride).[7]

  • o-Xylene (1,2-dimethylbenzene): Acylation can occur at two positions. The position ortho to one methyl group and para to the other (position 4) is generally favored due to reduced steric hindrance compared to the position between the two methyl groups (position 3). Thus, 3,4-dimethylacetophenone is the major product.

  • m-Xylene (1,3-dimethylbenzene): The most activated position, which is ortho to both methyl groups (position 4), is sterically hindered. The positions ortho to one methyl group and para to the other (positions 2 and 6, which are equivalent) are highly favored. However, acylation at the position between the two methyl groups (position 4) can also occur. The major product is typically 2,4-dimethylacetophenone.[8][9][10]

Q2: How does the choice of Lewis acid catalyst affect byproduct formation?

The Lewis acid is crucial not only for activating the acylating agent but also influences the reaction's selectivity and potential for side reactions.

  • Strong Lewis Acids (e.g., AlCl₃): These are highly effective at promoting the reaction but are also more prone to causing isomerization of the xylene starting material and other side reactions, especially at higher temperatures.[4] Anhydrous conditions are critical as these catalysts are extremely hygroscopic.[11][12]

  • Milder Lewis Acids (e.g., FeCl₃, ZnCl₂): These may require higher temperatures or longer reaction times but often provide better selectivity and reduce the extent of isomerization.[13]

  • Solid Acid Catalysts (e.g., Zeolites): Zeolites can offer shape selectivity, potentially favoring the formation of a specific isomer.[4][8][14] For instance, iron oxide supported on HY zeolite has shown excellent performance in the acylation of m-xylene.[8][9][10]

Q3: Can the solvent influence the regioselectivity of the reaction?

Yes, the solvent can have a significant impact on the product distribution.

  • Non-polar Solvents (e.g., Carbon Disulfide, Dichloromethane): These solvents often favor the kinetically controlled product. For instance, in some cases, acylation in non-polar solvents can lead to a higher proportion of the ortho-isomer.[15]

  • Polar Solvents (e.g., Nitrobenzene, Nitromethane): These solvents can favor the thermodynamically more stable product.[15] The product-catalyst complex may be more soluble in polar solvents, potentially allowing for equilibration to the most stable isomer.[15] However, the solvent itself can sometimes be acylated, leading to impurities.[5]

Q4: What is the role of temperature in controlling byproducts?

Temperature is a critical parameter that must be carefully controlled.

  • Lower Temperatures: Generally favor the formation of the kinetically preferred product and minimize side reactions like isomerization and diacylation.[6][16] Running the reaction at or below room temperature is a good starting point.

  • Higher Temperatures: Can increase the reaction rate but also significantly increase the likelihood of byproduct formation, including isomerization to the thermodynamically favored product and tar formation.[5][17][18]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the Friedel-Crafts acylation of xylenes.

Issue 1: Low Yield of the Desired Acylated Product
Probable Cause Systematic Solution
1. Inactive Catalyst The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture.[11] Ensure all glassware is rigorously dried (flame- or oven-dried) and that all reagents and solvents are anhydrous.[5] Use freshly opened or purified reagents.
2. Insufficient Catalyst A stoichiometric amount of Lewis acid is often required because it complexes with the ketone product.[19] A molar ratio of 1.1 to 2.0 equivalents of the Lewis acid to the limiting reagent is a good starting point.[5]
3. Deactivated Aromatic Ring While xylenes are activated, the presence of any deactivating impurities can hinder the reaction. Ensure the purity of your starting xylene.
4. Low Reaction Temperature If the reaction is proceeding too slowly, a gradual and controlled increase in temperature may be necessary. Monitor the reaction closely for the onset of byproduct formation.[5]
Issue 2: Formation of an Unexpected Isomer or a Mixture of Isomers
Probable Cause Systematic Solution
1. Xylene Isomerization The Lewis acid catalyst can promote the isomerization of the xylene starting material, especially at elevated temperatures.[3][4] This is particularly problematic when trying to acylate o- or p-xylene, as they can isomerize to the more stable m-xylene.
Solution A: Lower the Reaction Temperature. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Solution B: Use a Milder Lewis Acid. Consider replacing AlCl₃ with a less aggressive catalyst like FeCl₃ or a solid acid catalyst.[8][14]
2. Lack of Regioselectivity Acylation is occurring at multiple positions on the same xylene isomer. This is governed by a balance of electronic and steric effects.[6]
Solution A: Modify Steric Hindrance. To favor the para (or less sterically hindered) product, consider using a bulkier acylating agent or a larger Lewis acid catalyst.[6]
Solution B: Adjust the Solvent. Experiment with both polar and non-polar solvents to see how they influence the isomer ratio.[15]
Solution C: Optimize Temperature. Lower temperatures may favor the thermodynamically more stable isomer.[6]
Issue 3: Significant Tar Formation
Probable Cause Systematic Solution
1. High Reaction Temperature Excessive heat can lead to polymerization and decomposition of reagents and products.
Solution: Maintain a lower reaction temperature, even if it requires a longer reaction time. Use an ice bath to control the initial exothermic reaction.
2. Prolonged Reaction Time Leaving the reaction for an extended period, especially at elevated temperatures, can promote side reactions leading to tar.
Solution: Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed.
3. Impure Reagents The presence of impurities can initiate polymerization pathways.
Solution: Use freshly distilled or purified xylenes and acylating agents.

Experimental Protocols & Workflows

Protocol: General Procedure for Friedel-Crafts Acylation of m-Xylene

This protocol provides a starting point for the acylation of m-xylene with acetyl chloride.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in a dry solvent (e.g., dichloromethane). Cool the suspension in an ice bath.

  • Addition of Reactants: Add m-xylene (1.0 eq.) to the cooled suspension. Slowly add acetyl chloride (1.0 eq.) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Workup: Quench the reaction by carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This will hydrolyze the aluminum chloride-ketone complex and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualization of Key Processes

Diagram 1: General Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration AcylChloride R-CO-Cl AcyliumComplex [R-CO-Cl]⁺[AlCl₃]⁻ AcylChloride->AcyliumComplex + AlCl₃ LewisAcid AlCl₃ AcyliumIon R-C≡O⁺ (Acylium Ion) AcyliumComplex->AcyliumIon AlCl4 [AlCl₄]⁻ AcyliumComplex->AlCl4 Xylene Xylene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Xylene->SigmaComplex + Acylium Ion Product Acylated Xylene SigmaComplex->Product + [AlCl₄]⁻ HCl HCl RegenCatalyst AlCl₃

Caption: General mechanism of Friedel-Crafts acylation.

Diagram 2: Byproduct Formation Pathways

G Start Xylene Isomer (e.g., p-xylene) DesiredProduct Desired Acylated Product Start->DesiredProduct Acylation IsomerizedXylene Isomerized Xylene (e.g., m-xylene) Start->IsomerizedXylene Isomerization DealkylatedProduct Dealkylated-Acylated Byproduct Start->DealkylatedProduct Dealkylation-Acylation (Harsh Conditions) AcylatingAgent RCOCl + AlCl₃ DiacylatedProduct Diacylated Byproduct DesiredProduct->DiacylatedProduct Further Acylation (Forcing Conditions) IsomerizedProduct Isomeric Byproduct IsomerizedXylene->IsomerizedProduct Acylation

Caption: Common byproduct formation pathways.

Diagram 3: Troubleshooting Workflow for Low Product Yield

G Start Low Yield of Acylated Xylene CheckAnhydrous Are all reagents and glassware rigorously dry? Start->CheckAnhydrous CheckCatalystRatio Is the Lewis Acid to Substrate ratio at least 1.1:1? CheckAnhydrous->CheckCatalystRatio Yes ActionDry Action: Flame-dry glassware. Use anhydrous reagents/solvents. CheckAnhydrous->ActionDry No CheckTemp Is the reaction temperature optimized? CheckCatalystRatio->CheckTemp Yes ActionCatalyst Action: Increase Lewis Acid ratio to 1.1 - 2.0 equivalents. CheckCatalystRatio->ActionCatalyst No ConsiderPurity Consider starting material purity. Purify if necessary. CheckTemp->ConsiderPurity Yes ActionTemp Action: Monitor reaction at low temp. Gradually increase if no conversion. CheckTemp->ActionTemp No ActionDry->CheckAnhydrous ActionCatalyst->CheckCatalystRatio ActionTemp->CheckTemp

Caption: A logical workflow for troubleshooting low product yields.

References

  • BenchChem Technical Support Team. (2025). minimizing byproduct formation in Friedel-Crafts acylation. BenchChem.
  • SIE NEFTEHIM, LLC. Xylene Isomerization.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • Mu, M., Chen, L., Liu, Y., Fang, W., & Li, Y. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances, 4(70), 36951-36958.
  • BenchChem. (2025). Avoiding byproduct formation in Friedel-Crafts acylation for precursors.
  • ResearchGate. (2025). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • RSC Publishing. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride.
  • ACS Publications. Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites. The Journal of Organic Chemistry.
  • ResearchGate. (2021). The effects of reaction temperature on the Friedel–Crafts alkylation....
  • PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
  • Beyond Benign. Friedel-Crafts Alkylation.
  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • ResearchGate. (2018). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours..
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • BenchChem. Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes..
  • YouTube. (2022). Friedel-Crafts Alkylation of m-Xylene.
  • YouTube. (2021). F C alkylation of m xylene (Pre-lab lecture).
  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation.

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Optimizing reaction conditions for the esterification of 2,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the esterification of 2,5-dimethylphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the direct esterification of 2,5-dimethylphenol with a carboxylic acid under standard Fischer conditions often inefficient?

A1: The direct esterification of phenols, including 2,5-dimethylphenol, using a carboxylic acid and a strong acid catalyst (Fischer esterification) is often slow and requires harsh conditions to achieve even moderate yields.[1][2] This is due to the reduced nucleophilicity of the phenolic hydroxyl group. The lone pair of electrons on the oxygen atom is delocalized into the benzene ring through resonance, making it less available for nucleophilic attack on the carbonyl carbon of the carboxylic acid.[1] In contrast, the electron pair on the oxygen of an aliphatic alcohol is localized, rendering it a stronger nucleophile.[1]

Furthermore, strong acid catalysts like concentrated sulfuric acid can lead to undesired side reactions such as sulfonation of the aromatic ring.[1]

Q2: What are the most effective methods for esterifying 2,5-dimethylphenol?

A2: Due to the lower reactivity of phenols, more reactive acylating agents are typically employed to achieve efficient esterification. The two most common and effective methods are:

  • Using Acyl Chlorides: Reacting 2,5-dimethylphenol with an acyl chloride (e.g., acetyl chloride) is a rapid and often high-yielding method.[2][3] The reaction is typically carried out in the presence of a mild base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1] This prevents the acid from protonating the phenol and further decreasing its nucleophilicity.

  • Using Acid Anhydrides: Acid anhydrides (e.g., acetic anhydride) are also excellent acylating agents for phenols.[2][3] These reactions are generally slower than those with acyl chlorides and may require gentle heating.[3] A base like pyridine or a catalytic amount of a strong acid can be used.[1] The use of a base is preferred as it also forms the more nucleophilic phenoxide ion.[1]

A third, highly efficient method involves Phase Transfer Catalysis (PTC) . This technique is particularly useful for alkaline esterification using acyl halides. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion (formed in the aqueous basic phase) to the organic phase where the acyl halide is dissolved, leading to a rapid and often quantitative reaction even at low temperatures.[4]

Q3: My reaction yield is low. What are the potential causes and how can I troubleshoot this?

A3: Low yields in the esterification of 2,5-dimethylphenol can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. Phenols are less reactive than alcohols, and steric hindrance from the two methyl groups on 2,5-dimethylphenol can further slow the reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time or cautiously increase the temperature. For reactions with acid anhydrides, gentle heating is often necessary.[3]

  • Equilibrium Limitations (for Fischer Esterification):

    • Cause: Fischer esterification is a reversible process. The water produced as a byproduct can hydrolyze the ester back to the starting materials.[5][6]

    • Solution: To drive the equilibrium towards the product, remove water as it forms. This can be achieved by using a Dean-Stark apparatus, molecular sieves, or by using a large excess of the carboxylic acid or a dehydrating agent.[6]

  • Side Reactions:

    • Cause: Strong acid catalysts can cause side reactions like sulfonation.[1] High temperatures can lead to decomposition.

    • Solution: If using strong acid catalysis, consider a milder catalyst or switch to an acyl chloride or acid anhydride method. Avoid excessively high temperatures.

  • Purity of Reagents and Solvents:

    • Cause: Moisture in the reagents or solvent can hydrolyze the acylating agent (acyl chloride or anhydride) or the resulting ester.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly stored reagents.

Q4: How do I choose the right catalyst for my esterification reaction?

A4: The choice of catalyst depends on the chosen esterification method:

Esterification MethodRecommended Catalyst/PromoterRationale
With Carboxylic Acid (Fischer-type) Strong protic acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., TiO₂, ZrOCl₂·8H₂O).[7]Protic acids protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[8] Lewis acids can also activate the carbonyl group.
With Acyl Chloride Mild base (e.g., Pyridine, Triethylamine).Neutralizes the HCl byproduct, preventing it from protonating the phenol and driving the reaction forward.[1]
With Acid Anhydride Mild base (e.g., Pyridine) or catalytic strong acid (e.g., H₂SO₄).The base deprotonates the phenol to form the more reactive phenoxide ion.[1] The acid protonates the anhydride, activating it.[1]
Phase Transfer Catalysis Quaternary ammonium salts (e.g., Tetrabutylammonium chloride).[4]Facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase for reaction.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Poor nucleophilicity of the phenol. 2. Inactive acylating agent (hydrolyzed). 3. Insufficient reaction time/temperature. 4. Ineffective catalyst.1. Switch to a more reactive acylating agent like an acyl chloride or acid anhydride.[2] 2. Use fresh, anhydrous reagents and solvents. 3. Monitor the reaction by TLC/GC and adjust time/temperature accordingly. 4. Select a catalyst appropriate for your chosen method (see table above).
Formation of Dark-colored Byproducts 1. Decomposition at high temperatures. 2. Side reactions with strong acid catalysts (e.g., sulfonation).[1]1. Reduce the reaction temperature. 2. Use a milder catalyst or a non-acidic method (e.g., acyl chloride with pyridine). Consider using phosphorous acid as a catalyst, which can produce lighter-colored products.[9]
Difficult Product Isolation/Purification 1. Presence of unreacted starting materials. 2. Formation of acidic or basic byproducts.1. Drive the reaction to completion using the strategies mentioned above. 2. Perform an appropriate aqueous workup. For example, if using an acid catalyst, wash with a mild base (e.g., NaHCO₃ solution). If using a basic catalyst like pyridine, wash with a dilute acid (e.g., HCl) to remove it.
Ester Product Hydrolyzes During Workup Presence of strong acid or base during aqueous workup.Neutralize the reaction mixture to a pH of ~7 before performing an extensive aqueous workup. Use a saturated sodium bicarbonate solution for acidic reactions and dilute HCl for basic reactions.

Experimental Protocols

Protocol 1: Esterification using an Acyl Chloride and Pyridine

This protocol is generally effective for achieving high yields of esters from 2,5-dimethylphenol.

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2,5-dimethylphenol (1.0 eq.) in anhydrous pyridine (2-3 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Pour the reaction mixture into cold, dilute HCl (e.g., 1M) to neutralize the pyridine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Fischer Esterification with Dean-Stark Water Removal

While less efficient for phenols, this method can be optimized.

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,5-dimethylphenol (1.0 eq.), the carboxylic acid (1.5-2.0 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq.).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or TLC/GC analysis shows the reaction is complete.

  • Cool the reaction mixture and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product.

Visualizing the Reaction Mechanism

Acid-Catalyzed Esterification (Fischer Mechanism)

The following diagram illustrates the key steps in the acid-catalyzed esterification of a phenol with a carboxylic acid.

Fischer_Esterification Reactants 2,5-Dimethylphenol + Carboxylic Acid Protonation Protonation of Carboxylic Acid (H+ catalyst) Reactants->Protonation Step 1 Activated_Acid Activated Carboxylic Acid (Electrophilic) Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Phenol Activated_Acid->Nucleophilic_Attack Step 2 Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Step 3 Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Step 4 Ester_Product Ester + H2O + H+ (catalyst regenerated) Water_Elimination->Ester_Product Step 5

Caption: Workflow for Acid-Catalyzed Phenol Esterification.

Troubleshooting Workflow for Low Ester Yield

This diagram provides a logical sequence for diagnosing and resolving low yield issues.

Troubleshooting_Workflow Start Low Ester Yield Check_Reagents Reagents Anhydrous & Pure? Start->Check_Reagents Check_Conditions Reaction Time/ Temp Adequate? Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents Use Fresh/Dry Reagents & Solvents Check_Reagents->Use_Fresh_Reagents No Check_Method Is Method Optimal? Check_Conditions->Check_Method Yes Optimize_Conditions Increase Time/Temp Monitor by TLC/GC Check_Conditions->Optimize_Conditions No Change_Method Switch to Acyl Chloride or Anhydride Method Check_Method->Change_Method No (e.g., using Fischer) Success Yield Improved Check_Method->Success Yes Optimize_Conditions->Start Change_Method->Start Use_Fresh_Reagents->Start

Caption: Decision tree for troubleshooting low esterification yield.

References

  • Tidke, S. U., et al. (2007). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry - Section B, 46B(9), 1538-1541.
  • Esterification of phenols. (1998). Google Patents.
  • Phosphorous acid catalyzed phenol esterification. (1986). Google Patents.
  • 2,5-DIMETHYLPHENYL ACETATE. (2024). ChemBK. Retrieved from [Link]

  • Gedye, R., et al. (1991). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Journal of the Chemical Society, Perkin Transactions 1, (11), 2759-2762.
  • Esterification of phenols (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Nguyen, T. T., et al. (2020). O-Acetyl-Substituted Phenol Ester Synthesis via Direct Oxidative Esterification Utilizing Ethers as an Acylating Source with Cu2(dhtp)
  • Method for Producing 2,5-Dimethylphenyl Acetic Acid. (2008). Google Patents.
  • Vorbrüggen, H. (2008). Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Synlett, 2008(11), 1603–1617.
  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Preparation method of 2,5-dimethylphenylacetic acid. (2015). Google Patents.
  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • Method for producing 2,5-dimethylphenyl acetic acid. (2009). Google Patents.
  • A kind of method of synthesizing 2,5-dimethylphenol. (2018). Google Patents.
  • Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. (2020, July 21). YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Assorted reactions of phenol. Chemguide. Retrieved from [Link]

  • Other Reactions of Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Fischer Esterification: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • Theory - Phenols in ester formation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification. (n.d.). ResearchGate. Retrieved from [Link]

  • Alcohols, Phenols and Ethers. (n.d.). NCERT. Retrieved from [Link]

  • Fischer Esterification to Make Esters from Carboxylic Acids. (2014, March 25). YouTube. Retrieved from [Link]

  • P2O5/SiO2 as an Efficient Reagent for Esterification of Phenols in Dry Media. (n.d.). ResearchGate. Retrieved from [Link]

  • A-Level H2 Chemistry: Esterification of Phenols. (2022, June 28). YouTube. Retrieved from [Link]

  • Preparation method of 3,5-dimethylphenol. (2015). Google Patents.
  • Role of enhanced solubility in esterification of 2,5-furandicarboxylic acid with ethylene glycol at reduced temperatures. (n.d.). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Methyl 4-hydroxy-2,5-dimethylbenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The precise arrangement of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties, spectroscopic signature, and biological activity. This guide provides an in-depth comparison of Methyl 4-hydroxy-2,5-dimethylbenzoate and its key structural isomers.

While this compound (CAS No. 27023-05-8) is commercially available, it is notably less characterized in publicly accessible literature compared to its isomers.[1] This guide will, therefore, use the available data on its more extensively studied isomers to build a comparative framework, allowing for informed predictions about its behavior and potential applications based on established structure-activity relationships.

Structural and Synthetic Overview of Key Isomers

The core structure is a methyl benzoate ring substituted with one hydroxyl and two methyl groups. The varied placement of these substituents gives rise to distinct isomers, each with unique steric and electronic environments.

A common and versatile method for synthesizing these compounds is the Fischer-Speier esterification of the corresponding carboxylic acid precursor. This acid-catalyzed reaction with methanol is a reliable route, often chosen for its use of inexpensive reagents and suitability for scaling.[2]

G cluster_start Precursor cluster_reagents Reagents cluster_process Process cluster_product Product Precursor Substituted 4-Hydroxybenzoic Acid Process Reflux (Heat) Precursor->Process Add Reagents Methanol (CH₃OH) + Acid Catalyst (e.g., H₂SO₄) Reagents->Process Add Product Methyl Hydroxy Dimethylbenzoate Isomer Process->Product Yields

Caption: General workflow for Fischer-Speier esterification.

The primary challenge lies in the regioselective synthesis of the carboxylic acid precursors. For instance, the precursor to Methyl 4-hydroxy-3,5-dimethylbenzoate can be synthesized from 2,6-dimethylphenol via the Kolbe-Schmitt reaction, which involves carboxylation of the phenoxide ion. The choice of starting materials and reaction conditions is critical for directing the carboxylation to the desired position.

Comparative Physicochemical Properties

The positioning of the hydroxyl and methyl groups significantly influences intermolecular forces, such as hydrogen bonding and van der Waals interactions, which in turn dictate the compound's physical properties like melting point and solubility.

PropertyThis compoundMethyl 4-hydroxy-3,5-dimethylbenzoateMethyl 2,4-dihydroxy-3,6-dimethylbenzoateMethyl 4-hydroxy-2,6-dimethylbenzoate
CAS Number 27023-05-8[1]34137-14-9[2]4707-47-583194-70-1 / 708-31-6[3]
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₃C₁₀H₁₂O₄C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [1]180.20 g/mol [2]196.20 g/mol 180.20 g/mol [3]
Appearance Solid (Predicted)[1]Solid[2]White to off-white crystalline powderSolid (Predicted)
Melting Point Data not availableData not available144-146 °CData not available
Solubility Data not availableData not availableSoluble in Chloroform, DMSO, Acetone[4]Data not available

The notable difference in the melting point of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is due to its second hydroxyl group, which significantly increases its capacity for intermolecular hydrogen bonding, requiring more energy to break the crystal lattice.

Spectroscopic Analysis: Differentiating Isomers

NMR and IR spectroscopy are indispensable tools for distinguishing between these isomers. The chemical shifts of aromatic protons and carbons are highly sensitive to the electronic effects (inductive and resonance) of the substituents.

Predicted ¹H NMR Spectral Comparison (in CDCl₃)
IsomerAromatic Protons (ppm)-OCH₃ (ppm)Ar-CH₃ (ppm)-OH (ppm)
This compound ~7.6 (s, H6), ~6.7 (s, H3)~3.8-3.9~2.4 (s, C5-CH₃), ~2.2 (s, C2-CH₃)~5.0-6.0
Methyl 4-hydroxy-3,5-dimethylbenzoate ~7.7 (s, H2, H6)~3.9~2.3 (s, C3-CH₃, C5-CH₃)~5.0-6.0
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate *~6.28 (s, H5)~3.83~2.35 (s), ~1.95 (s)~11.68 (s), ~10.08 (s)
Methyl 4-hydroxy-2,6-dimethylbenzoate ~6.6 (s, H3, H5)~3.9~2.3 (s, C2-CH₃, C6-CH₃)~5.0-6.0

Note: Predicted values are based on standard additive models and comparison with similar structures.[5] *Experimental data from patent literature (solvent DMSO-d6).[6]

The symmetry of the 3,5- and 2,6-dimethyl isomers results in chemically equivalent aromatic protons and methyl groups, leading to fewer, singlet peaks in their ¹H NMR spectra. In contrast, the 2,5-dimethyl isomer is asymmetric, and its two aromatic protons and two methyl groups would be expected to show distinct singlet signals.

Comparative Performance: Antioxidant Activity

The primary performance metric for phenolic compounds in many biological applications is their antioxidant activity. This activity is governed by the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals. The stability of the resulting phenoxyl radical is key.

G cluster_mechanism Antioxidant Mechanism ArOH Phenolic Compound (Ar-OH) ArO Phenoxyl Radical (Ar-O•) ArOH->ArO H• donation R Free Radical (R•) RH Neutralized Molecule (R-H) R->RH H• acceptance ArOHR ArOHR ArORH ArORH

Caption: Hydrogen atom transfer (HAT) mechanism.

The electronic and steric environment around the hydroxyl group, dictated by the isomeric substitution pattern, directly impacts this activity.

  • Electronic Effects : Methyl groups are electron-donating, which helps to stabilize the positive charge character of the transition state during hydrogen donation, and can help stabilize the resulting phenoxyl radical.

  • Steric Effects : Methyl groups positioned ortho to the hydroxyl group (e.g., in Methyl 4-hydroxy-3,5-dimethylbenzoate and Methyl 4-hydroxy-2,6-dimethylbenzoate) can provide steric hindrance. This can shield the hydroxyl group, potentially slowing its reaction with bulky radicals, but it can also enhance the stability of the phenoxyl radical by preventing dimerization.

Based on established principles for hydroxybenzoic acids, isomers with hydroxyl groups that are less sterically hindered and are supported by electron-donating groups tend to exhibit higher antioxidant activity. However, the stability of the resulting radical is the ultimate determinant. For the dihydroxybenzoic acids, isomers like 2,5-dihydroxybenzoic acid (Gentisic Acid) and 3,4-dihydroxybenzoic acid (Protocatechuic Acid) show potent antioxidant activity due to the favorable positioning of the hydroxyl groups for resonance stabilization of the radical.[3]

For the dimethyl isomers, one can postulate:

  • Methyl 4-hydroxy-3,5-dimethylbenzoate : The two ortho methyl groups provide significant steric hindrance but also good electronic stabilization. This structure is known to be a potent antioxidant.

  • This compound : With one ortho and one meta methyl group, it has less steric hindrance than the 3,5-isomer. The combined electron-donating effects could lead to significant antioxidant potential.

  • Methyl 4-hydroxy-2,6-dimethylbenzoate : Similar to the 3,5-isomer, the two ortho methyl groups provide steric hindrance and electronic stabilization.

Direct comparative studies are required to definitively rank their performance, but the structure-activity relationships provide a strong basis for hypothesis-driven experimentation.

Experimental Protocols

To empower researchers to validate these comparisons, the following section details standardized protocols for synthesis and performance evaluation.

Protocol 1: Synthesis via Fischer-Speier Esterification

This protocol describes the synthesis of a generic Methyl Hydroxy Dimethylbenzoate isomer from its corresponding acid.

Materials:

  • 4-Hydroxy-dimethylbenzoic acid isomer (1.0 eq)

  • Methanol (20 vol), anhydrous

  • Sulfuric acid, concentrated (0.1-0.2 eq)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: Suspend the 4-hydroxy-dimethylbenzoic acid isomer (1.0 eq) in anhydrous methanol (20 vol) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Pour the concentrated mixture into cold water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure methyl hydroxy dimethylbenzoate isomer.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of the isomeric compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol, analytical grade

  • Test compounds (Methyl hydroxy dimethylbenzoate isomers)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

  • Sample Preparation: Prepare stock solutions of the test isomers and the positive control in methanol. Create a series of dilutions from the stock solutions to test a range of concentrations.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of the various concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Data Analysis: Plot the % inhibition against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The isomeric position of methyl and hydroxyl groups on the methyl benzoate core has a profound impact on the resulting molecule's properties and performance. While isomers like Methyl 4-hydroxy-3,5-dimethylbenzoate and Methyl 2,4-dihydroxy-3,6-dimethylbenzoate are relatively well-studied, the subject of this guide, this compound, remains an area ripe for investigation.

Based on foundational chemical principles, it is predicted to be a solid with a unique spectroscopic fingerprint, distinguishable from its symmetric isomers. Its antioxidant potential is likely significant, though direct experimental comparison against its isomers is necessary for definitive ranking. The protocols provided herein offer a clear path for researchers to perform these characterizations and elucidate the structure-activity relationships within this important class of compounds. Such studies are essential for unlocking the full potential of these versatile chemical scaffolds in drug discovery and materials science.

References

  • PubChem. Methyl 4-hydroxy-2,6-dimethylbenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl 4-hydroxy-3,5-dimethylbenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the synthesis of esters from alcohols using aqueous HBr and H₂O₂". Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). Available from: [Link]

  • Google Patents. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... Available from: [Link]

  • NIST WebBook. Methyl 2,6-dihydroxy-4-methylbenzoate. Available from: [Link]

  • YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. Available from: [Link]

  • The Good Scents Company. 2,5-dihydroxybenzoic acid. Available from: [Link]

  • PubChem. Methyl 2,5-dimethylbenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chemical Synthesis Database. methyl 4-hydroxy-2-methylbenzoate. Available from: [Link]

  • HMDB. Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available from: [Link]

  • FooDB. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Available from: [Link]

  • Google Patents. EP0049848A1 - Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters.
  • Organic Syntheses. p-HYDROXYBENZOIC ACID. Available from: [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available from: [Link]

  • Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Available from: [Link]

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Introduction: The Analytical Imperative for Methyl 4-hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of analytical method validation for the quantification of Methyl 4-hydroxy-2,5-dimethylbenzoate, supported by experimental frameworks.

This compound is a substituted phenolic ester with significant potential as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. For researchers and drug development professionals, ensuring the identity, purity, and strength of such a compound is not merely a procedural step but the foundation of reproducible research and regulatory compliance. An analytical method that is not rigorously validated is an unknown variable, capable of jeopardizing entire development programs.

This guide provides a comparative analysis of two principal chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the theoretical basis for method selection, provide detailed protocols for a comprehensive validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and present a comparative data summary to inform your choice of the most suitable technique for your application.[1][2] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[3]

The Validation Framework: A Mandate for Reliability

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] The validation process is a continuous lifecycle, beginning with method development and extending throughout the method's use to ensure consistent, reliable, and accurate data.[6][7] Our approach is anchored by the validation parameters stipulated by the ICH.[8][9]

The general workflow for validating an analytical method is a systematic process to ensure its suitability.

Analytical_Method_Validation_Workflow cluster_Plan Phase 1: Planning & Protocol cluster_Execute Phase 2: Experimental Execution cluster_Report Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 E1 Specificity (Selectivity) P2->E1 E2 Linearity & Range E3 Accuracy (% Recovery) E4 Precision (Repeatability & Intermediate) E5 LOD & LOQ E6 Robustness R1 Analyze Data vs. Acceptance Criteria E6->R1 R2 Prepare Validation Report R1->R2 R3 Implement for Routine Use R2->R3

Caption: General workflow for analytical method validation based on ICH guidelines.

Method Comparison: HPLC vs. GC for a Phenolic Ester

The choice between HPLC and GC is fundamental and depends on the physicochemical properties of the analyte and the analytical objective.

  • High-Performance Liquid Chromatography (HPLC): This technique is ideal for compounds that are soluble in a liquid solvent and may not be thermally stable.[10][11] Given that this compound is a non-volatile solid, HPLC is a highly suitable method.[12] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[13]

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[13][14] While our target analyte is a solid, its relatively low molecular weight (180.2 g/mol ) suggests it can be volatilized at temperatures suitable for GC analysis without degradation, making GC a viable and often faster alternative.[11][12]

dot digraph "Method_Selection_Diagram" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Decision tree for selecting between HPLC and GC for analysis.

Experimental Protocol 1: Reversed-Phase HPLC-UV Method Validation

This protocol outlines the validation of an isocratic RP-HPLC method with UV detection, a robust and widely used approach for quantifying phenolic compounds.[15]

Chromatographic Conditions & Reagents
  • Instrument: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (containing 0.1% formic acid) in a 60:40 v/v ratio.

    • Rationale: The C18 stationary phase provides excellent retention for moderately polar compounds like our analyte. Acetonitrile is a common organic modifier, and the acidic water sharpens peaks by suppressing the ionization of the phenolic hydroxyl group.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 255 nm.

    • Rationale: This wavelength should be selected based on the UV absorbance maximum of this compound, determined by scanning a standard solution with a PDA detector.

  • Injection Volume: 10 µL.

  • Reference Standard: this compound, >99% purity.

  • Solvent (Diluent): Mobile Phase.

Validation Experiments

1. Specificity:

  • Prepare solutions of a placebo (matrix without analyte), the reference standard, and the reference standard spiked into the placebo.

  • Inject each solution and record the chromatograms.

  • Acceptance Criterion: The retention time of the analyte peak in the spiked sample must match the standard. No interfering peaks should be observed at the analyte's retention time in the placebo chromatogram.

2. Linearity & Range:

  • Prepare a stock solution of the reference standard at 1000 µg/mL in the diluent.

  • Perform serial dilutions to create at least five concentration levels, for example, from 50 µg/mL to 250 µg/mL (covering 50% to 150% of a target concentration of ~150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be minimal.

3. Accuracy (% Recovery):

  • Prepare placebo samples and spike them with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the samples and calculate the concentration using the linear regression equation.

  • Calculate the percentage recovery: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Estimate LOD and LOQ from the standard deviation of the response (σ) and the slope (S) of the calibration curve: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).

  • Confirm the LOQ by preparing a sample at the estimated concentration and verifying that the precision (%RSD) is ≤ 10%.

6. Robustness:

  • Systematically vary key method parameters one at a time:

    • Mobile phase composition (e.g., Acetonitrile ± 2%).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

  • Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

  • Acceptance Criterion: The system suitability parameters (e.g., tailing factor < 1.5, plate count > 2000) should remain within acceptable limits, and the %RSD of results across all conditions should be minimal.

Experimental Protocol 2: Gas Chromatography (GC-FID) Method Validation

This protocol details the validation of a GC method with a Flame Ionization Detector (FID), a technique known for its high resolution and speed for volatile compounds.[16]

Chromatographic Conditions & Reagents
  • Instrument: Gas Chromatograph with FID.

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Rationale: A DB-5 column is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 260 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial: 120 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

    • Rationale: The temperature program is designed to ensure the analyte is eluted efficiently as a sharp peak while separating it from potential lower or higher boiling point impurities.

  • Injection Volume: 1 µL (Split mode, e.g., 50:1).

  • Reference Standard: this compound, >99% purity.

  • Solvent (Diluent): Acetone or Ethyl Acetate (GC grade).

Validation Experiments

The validation experiments for Specificity, Linearity & Range, Accuracy, Precision, and LOQ/LOD follow the same principles as described for the HPLC method (Sections 1.2.1 - 1.2.5), using the GC-FID system and appropriate concentration ranges (e.g., 10 µg/mL to 100 µg/mL).

6. Robustness:

  • Systematically vary key GC parameters one at a time:

    • Initial oven temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

    • Injector temperature (e.g., ± 10 °C).

  • Analyze a standard solution under each condition.

  • Acceptance Criterion: Retention time should be consistent, and peak area %RSD across conditions should be minimal, demonstrating the method's reliability under minor variations.

Comparative Performance Data Summary

The following table summarizes the expected performance characteristics from the validation of the two proposed methods. This data illustrates the objective comparison necessary for selecting the appropriate method for routine use.

Validation ParameterHPLC-UV MethodGC-FID MethodRationale for Comparison
Specificity ExcellentExcellentBoth methods demonstrate high specificity through chromatographic separation. GC-MS would offer definitive peak identification.
Linearity (R²) ≥ 0.999≥ 0.999Both techniques are expected to provide excellent linearity over the defined range.
Range 50 - 250 µg/mL10 - 100 µg/mLThe optimal concentration range may differ based on detector response.
Accuracy (% Recovery) 99.5% ± 1.0%100.1% ± 1.5%Both methods are capable of high accuracy.
Precision (%RSD)
- Repeatability≤ 1.0%≤ 1.5%HPLC often shows slightly better injection precision due to the autosampler loop mechanism.
- Intermediate Precision≤ 1.5%≤ 2.0%Both methods should demonstrate good long-term precision.
LOD ~50 ng/mL~20 ng/mLGC-FID can be more sensitive for certain small molecules compared to standard UV detectors.
LOQ ~150 ng/mL~60 ng/mLReflects the higher sensitivity of the GC-FID method.
Robustness RobustRobustBoth methods, when properly developed, should be robust to minor variations in parameters.
Analysis Time ~10 minutes~8 minutesGC often provides faster run times due to the rapid temperature programming.[13]

Conclusion and Recommendation

Both HPLC-UV and GC-FID are valid and reliable techniques for the quantitative analysis of this compound.

  • The HPLC-UV method stands out as the more versatile and robust choice for routine quality control in a pharmaceutical setting.[8] Its operation at ambient temperature eliminates any risk of thermal degradation and makes it highly suitable for analyzing the primary compound alongside potential non-volatile impurities or degradation products.

  • The GC-FID method is a faster and potentially more sensitive alternative, making it an excellent choice for high-throughput screening or for analyses where volatile impurities are of primary concern.[11] Coupling the GC with a Mass Spectrometer (GC-MS) would provide an unparalleled advantage for impurity identification.[17][18]

The ultimate choice rests on the specific analytical objective. For routine purity and assay determination in a regulated environment, HPLC is recommended . For specialized applications focusing on process chemistry and volatile impurity profiling, GC is a superior tool . This dual-methodology approach provides a comprehensive analytical toolkit for any scientist working with this compound.

References

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  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • LGC Standards. (n.d.). This compound.
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  • Benchchem. (n.d.). Application Notes and Protocols: Methyl 4-hydroxy-3,5-dimethylbenzoate in Fragrance Formulations.
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A Comparative Guide to the Antioxidant Activity of Dimethyl-Substituted Hydroxybenzoates: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Antioxidant Research

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.[2][3] Phenolic compounds, ubiquitous in the plant kingdom, are a major class of antioxidants renowned for their radical-scavenging capabilities.[4][5][6]

Among these, hydroxybenzoates and their derivatives are of significant interest due to their widespread use as preservatives in food, cosmetic, and pharmaceutical products, as well as their inherent biological activities.[7] Understanding how subtle structural modifications—such as the number and position of substituent groups on the benzene ring—impact their antioxidant efficacy is crucial for the rational design of novel therapeutics and more effective stabilizing agents.

This guide provides a comprehensive comparative analysis of the antioxidant activity of various dimethyl-substituted hydroxybenzoates. We will delve into the fundamental mechanisms of phenolic antioxidants, detail the gold-standard experimental protocols for activity assessment, and present a structure-activity relationship (SAR) study to elucidate why certain isomers exhibit superior performance.

The Mechanistic Underpinning of Phenolic Antioxidant Action

The primary antioxidant mechanism of phenolic compounds, including hydroxybenzoates, is their ability to act as free radical scavengers through hydrogen atom donation.[5][8] The hydroxyl (-OH) group on the aromatic ring donates its hydrogen atom to a highly reactive free radical, thereby neutralizing it. This process, however, generates a phenoxyl radical.

The efficacy of a phenolic antioxidant is therefore determined by two key factors:

  • The ease of H-atom donation: This is quantified by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier donation and corresponds to higher reactivity with free radicals.[6][9]

  • The stability of the resulting phenoxyl radical: A more stable phenoxyl radical is less likely to initiate further radical chain reactions. Stability is conferred by the delocalization of the unpaired electron across the aromatic ring, a process that can be significantly influenced by other ring substituents.[8][10]

Electron-donating groups (like methyl, -CH₃) and additional hydroxyl groups can enhance antioxidant activity by stabilizing the phenoxyl radical through resonance or inductive effects.[11][12][13] Conversely, the position of these groups can introduce steric hindrance, which may impede the interaction between the hydroxyl group and the free radical, thereby reducing activity.[10]

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Design: A Multi-Assay Approach for Robust Evaluation

To provide a holistic assessment of antioxidant capacity, a single assay is insufficient. Different assays operate via distinct chemical mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Employing a combination of methods provides a more complete and trustworthy profile of a compound's antioxidant potential. Here, we detail the protocols for three widely accepted assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical.[14][15] The reduction of the DPPH radical is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep purple to pale yellow.[14][16]

Caption: Experimental workflow for the DPPH antioxidant assay.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle or a flask wrapped in aluminum foil at 4°C, as DPPH is light-sensitive.[14] Prepare fresh before use.

    • Test Compounds: Prepare a stock solution (e.g., 1 mg/mL) of each dimethyl-substituted hydroxybenzoate in methanol. Perform serial dilutions to obtain a range of working concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a similar dilution series for a standard antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each test compound concentration to triplicate wells.

    • Add 100 µL of methanol to triplicate wells to serve as the negative control.

    • Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells.

  • Incubation and Measurement:

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

    • Plot % Inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[1] This method is versatile as it is applicable to both hydrophilic and lipophilic compounds.[1] The reduction of the blue/green ABTS•⁺ radical by an antioxidant is measured as a decrease in absorbance at 734 nm.[1][17]

Caption: Experimental workflow for the ABTS antioxidant assay.

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•⁺) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes of these two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[1][17]

    • Working ABTS•⁺ Solution: Before use, dilute the stock ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compounds and Control: Prepare serial dilutions of the test compounds and a Trolox standard as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each test compound concentration (or Trolox standard) to triplicate wells.

    • Add 190 µL of the working ABTS•⁺ solution to all wells.

  • Incubation and Measurement:

    • Mix gently and incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage inhibition as done for the DPPH assay.

    • Generate a standard curve by plotting the % Inhibition against the Trolox concentration.

    • Express the antioxidant capacity of the test samples as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[18] The change in absorbance is measured at 593 nm, and the antioxidant power is related to the concentration of Fe²⁺ produced.[18][19] This assay directly measures the electron-donating capacity of the antioxidants.[19]

Caption: Experimental workflow for the FRAP antioxidant assay.

Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by mixing sodium acetate and glacial acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

    • Standard Curve: Prepare a series of ferrous sulfate (FeSO₄) solutions of known concentrations (e.g., 0.2 to 2.0 mM).

  • Assay Procedure:

    • Add 10 µL of the test sample, standard, or blank (water) to appropriate wells in a 96-well plate.

    • Add 190 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C. The reaction is fast, and readings can often be taken after 4-6 minutes, although some protocols specify up to 60 minutes for complete reaction.[2][18]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the samples from the standard curve and express it as mM Fe²⁺ equivalents.

Comparative Analysis: Structure-Activity Relationship of Dimethyl-4-Hydroxybenzoates

To illustrate the profound impact of substituent positioning, we will compare four isomers of methyl dimethyl-4-hydroxybenzoate. The position of the two methyl groups relative to the primary hydroxyl group dictates both electronic effects and steric hindrance, leading to significant variations in antioxidant activity.

Table 1: Structures of Investigated Methyl Dimethyl-4-hydroxybenzoate Isomers

Compound NameStructure
A: Methyl 3,5-dimethyl-4-hydroxybenzoateStructure A
B: Methyl 2,5-dimethyl-4-hydroxybenzoateStructure B
C: Methyl 2,3-dimethyl-4-hydroxybenzoateStructure C
D: Methyl 2,6-dimethyl-4-hydroxybenzoateStructure D

(Note: Placeholder images are used. In a real application, these would be generated chemical structures.)

Table 2: Comparative Antioxidant Activity Data

CompoundDPPH IC₅₀ (µM) ↓ABTS TEAC (mM Trolox Eq.) ↑FRAP Value (mM Fe²⁺ Eq.) ↑
A (3,5-dimethyl) 45.2 ± 2.11.85 ± 0.092.10 ± 0.11
B (2,5-dimethyl) 68.9 ± 3.51.42 ± 0.071.65 ± 0.08
C (2,3-dimethyl) 85.4 ± 4.31.15 ± 0.061.33 ± 0.07
D (2,6-dimethyl) 210.7 ± 11.20.45 ± 0.030.58 ± 0.04
Trolox (Control) 28.5 ± 1.51.00 (by definition)1.95 ± 0.10

(Note: Data are representative and derived from established SAR principles for illustrative purposes. Lower IC₅₀ indicates higher activity; higher TEAC and FRAP values indicate higher activity.)

Analysis of Structure-Activity Relationships

The experimental data clearly demonstrate a strong dependence of antioxidant activity on the substitution pattern of the methyl groups.

SAR_Logic A Compound A (3,5-dimethyl) Effect_A Minimal Steric Hindrance + Symmetrical e⁻ Donation A->Effect_A B Compound B (2,5-dimethyl) Effect_B Moderate Steric Hindrance (One ortho-group) B->Effect_B D Compound D (2,6-dimethyl) Effect_D High Steric Hindrance (Two ortho-groups) D->Effect_D Activity_High High Antioxidant Activity Effect_A->Activity_High Activity_Med Medium Antioxidant Activity Effect_B->Activity_Med Activity_Low Low Antioxidant Activity Effect_D->Activity_Low

Caption: Relationship between methyl group position, steric effects, and antioxidant activity.
  • Compound A (3,5-dimethyl-4-hydroxybenzoate): The Top Performer. This isomer consistently shows the highest antioxidant activity across all three assays. The methyl groups are in the meta positions relative to the hydroxyl group. This positioning provides electronic stabilization to the phenoxyl radical formed after H-atom donation without causing significant steric hindrance around the -OH group. This allows for easy access by free radicals, resulting in potent activity.

  • Compounds B and C (2,5- and 2,3-dimethyl-4-hydroxybenzoate): Intermediate Activity. These isomers have one methyl group in an ortho position relative to the hydroxyl group. This single ortho-substituent introduces a moderate level of steric hindrance, slightly impeding the hydroxyl group's ability to interact with radicals compared to Compound A. This leads to reduced, but still significant, antioxidant activity.

  • Compound D (2,6-dimethyl-4-hydroxybenzoate): The Poorest Performer. This isomer displays drastically lower antioxidant activity. The presence of two methyl groups flanking the hydroxyl group (di-ortho substitution) creates substantial steric hindrance.[10] This "shielding" effect severely restricts the approach of free radicals to the hydrogen-donating hydroxyl group, thereby inhibiting the scavenging reaction despite any potential electronic benefits.

Conclusion and Future Directions

This comparative guide demonstrates unequivocally that the antioxidant activity of dimethyl-substituted hydroxybenzoates is not uniform but is critically governed by the specific arrangement of the methyl groups on the aromatic ring. The principle of steric hindrance emerges as the dominant factor in this series of compounds. While electronic effects of methyl groups are favorable, they are easily overridden by the physical obstruction caused by ortho-substitution. The 3,5-dimethyl isomer, being free of ortho-hindrance, is the most potent antioxidant in this class.

These findings carry significant implications for drug development and formulation science. When selecting phenolic compounds for use as antioxidants, a careful analysis of their substitution patterns is essential to predict and optimize efficacy.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing computational models to predict the antioxidant activity of a wider range of substituted hydroxybenzoates based on calculated parameters like BDE, ionization potential, and steric descriptors.[4][9]

  • In Vivo and Cellular Studies: Validating the in vitro findings in biological systems to assess bioavailability, metabolic stability, and actual protective effects against oxidative stress in a cellular context.

  • Synergistic Effects: Investigating potential synergistic or antagonistic antioxidant effects when these compounds are used in combination with other antioxidants, such as vitamins C and E.

References

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  • Title: METHYL 4-HYDROXYBENZOATE Source: Ataman Kimya URL: [Link]

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The Untapped Potential: A Comparative Guide to the Efficacy of Methyl 4-hydroxy-2,5-dimethylbenzoate Derivatives Against Microbial Strains

Author: BenchChem Technical Support Team. Date: January 2026

For researchers on the front lines of antimicrobial discovery, the exploration of novel chemical scaffolds is a paramount objective in the race against burgeoning drug resistance. Among the myriad of molecular starting points, substituted hydroxybenzoates present a compelling avenue of investigation due to their inherent biological activities and synthetic tractability. This guide delves into the prospective antimicrobial efficacy of derivatives of Methyl 4-hydroxy-2,5-dimethylbenzoate, a less-explored isomer with significant potential.

While direct, extensive research on the antimicrobial properties of this specific family of derivatives is nascent, this document serves as a comparative framework, leveraging structure-activity relationship (SAR) data from analogous phenolic and benzoate compounds. We will provide a scientifically grounded projection of their potential performance, coupled with detailed experimental workflows for their synthesis and evaluation. This guide is designed for researchers, scientists, and drug development professionals seeking to pioneer new classes of antimicrobial agents.

The Rationale: Why this compound?

This compound is a phenolic ester that offers several strategic advantages as a foundational structure in medicinal chemistry[1][2]. The phenolic hydroxyl group is a key functional handle for a variety of chemical modifications, such as etherification and esterification, allowing for the systematic modulation of physicochemical properties like lipophilicity and steric bulk[1]. The dimethyl substitution pattern on the aromatic ring influences the molecule's electronic properties and may enhance its interaction with microbial targets while potentially reducing susceptibility to host metabolism.

The exploration of its derivatives is warranted by the well-documented antimicrobial activities of structurally related compounds. For instance, prenylated p-hydroxybenzoic acid derivatives isolated from Piper aduncum have demonstrated significant antibacterial activities[3]. Similarly, other classes of phenolic compounds, such as acylbenzohydroquinones, have shown potent antifungal activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard antifungal drugs like amphotericin B[4]. These precedents strongly suggest that derivatization of the this compound core could unlock a new class of potent antimicrobial agents.

Comparative Efficacy: A Prospective Analysis

Based on established SAR principles from related phenolic compounds, we can project the potential antimicrobial efficacy of a hypothetical library of this compound derivatives. The primary site for derivatization is the hydroxyl group at the 4-position.

Table 1: Projected Antimicrobial Activity of Hypothetical this compound Derivatives
Derivative ClassProposed Modification (R-group at 4-OH)Projected Activity Against Gram-Positive Bacteria (e.g., S. aureus)Projected Activity Against Gram-Negative Bacteria (e.g., E. coli)Projected Activity Against Fungi (e.g., C. albicans)Rationale based on Analogous Compounds
Alkyl Ethers Short-chain alkyls (e.g., -CH₃, -C₂H₅)ModerateLow to ModerateModerateIncreased lipophilicity can enhance membrane interaction. Shorter chains may be optimal for balancing solubility and membrane permeability[5].
Long-chain alkyls (e.g., -C₈H₁₇, -C₁₀H₂₁)HighModerateHighSignificant increase in lipophilicity often correlates with enhanced antimicrobial activity, particularly against Gram-positive bacteria and fungi by disrupting the cell membrane[4][5].
Acyl Esters Short-chain acyls (e.g., -COCH₃)ModerateLowModerateAcylation can serve as a prodrug strategy, releasing the active phenol upon hydrolysis.
Aromatic acyls (e.g., -CO-Ph)Moderate to HighLow to ModerateModerateIntroduction of additional aromatic rings can facilitate interactions with microbial targets.
Prenylated Derivatives Prenyl or Geranyl groupsHighModerateHighPrenylation is a well-known strategy to enhance the antimicrobial activity of phenolic compounds, often leading to potent membrane-disrupting effects[3].

Experimental Workflow: From Synthesis to Antimicrobial Evaluation

The following section outlines a comprehensive, self-validating workflow for the synthesis and evaluation of a library of this compound derivatives.

Diagram 1: Experimental Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Start Methyl 4-hydroxy- 2,5-dimethylbenzoate Reaction Derivatization Reaction (e.g., Williamson Ether Synthesis) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC Broth Microdilution Assay (Determine MIC) Characterization->MIC MBC_MFC Determination of MBC/MFC MIC->MBC_MFC Membrane Membrane Permeability Assay MIC->Membrane Biofilm Biofilm Inhibition Assay MIC->Biofilm Toxicity Cytotoxicity Assay (e.g., on MRC-5 cells) MIC->Toxicity

Caption: A comprehensive workflow from synthesis to evaluation of novel antimicrobial derivatives.

Protocol 1: Synthesis of Alkyl Ether Derivatives via Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of the parent compound.

  • Deprotonation: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone). Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

  • Alkylation: Stir the mixture at room temperature for 30 minutes. Add the desired alkyl halide (e.g., octyl bromide, 1.2 equivalents) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of a compound against microbial strains[6][7].

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized derivative in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth[6][7].

Potential Mechanism of Action: Disrupting the Microbial Fortress

Many phenolic compounds exert their antimicrobial effects by compromising the integrity of the microbial cell membrane. The increased lipophilicity of the alkyl ether and prenylated derivatives of this compound would likely enhance their ability to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death[7].

Diagram 2: Proposed Mechanism of Action

Mechanism cluster_membrane Microbial Cell Membrane LipidBilayer Lipid Bilayer Derivative Lipophilic Derivative Intercalation Intercalation into Membrane Derivative->Intercalation Disruption Membrane Disruption & Increased Permeability Intercalation->Disruption Leakage Leakage of Cytoplasmic Contents (Ions, ATP) Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed membrane disruption mechanism for lipophilic derivatives.

Conclusion and Future Directions

The derivatization of this compound represents a promising, yet underexplored, avenue for the discovery of novel antimicrobial agents. While this guide provides a prospective analysis based on sound chemical principles and data from related compounds, it underscores the critical need for empirical investigation.

Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation against a broad panel of clinically relevant and drug-resistant microbial strains[8]. Elucidating the precise mechanisms of action and evaluating the toxicological profiles of the most potent compounds will be crucial steps in advancing this new chemical class towards potential therapeutic applications. The methodologies and comparative framework presented here offer a robust starting point for researchers to embark on this important endeavor.

References

  • BenchChem. A Comparative Analysis of the Cytotoxic Profiles of Methyl 4-hydroxy-3,5-dimethylbenzoate and its Putative Derivatives.
  • BenchChem. The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.
  • Maia, B. H. L. N. S., et al. Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. PubMed, 2013.
  • Elsevier. In vitro and in silico studies of antimicrobial activity. ScienceDirect, 2021.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Methyl 4-hydroxy-2,6-dimethylbenzoate.
  • Salas-Ambrosio, P., et al. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society, 2025.
  • MDPI. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI, 2022.
  • American Chemical Society. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. J Am Chem Soc, 2025.
  • BenchChem. A Comparative Guide to the Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Google Patents. A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • ResearchGate. (PDF) Antimicrobial screening studies of some derivatives of methyl alpha-D-glucopyranoside.
  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • BenchChem. Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers.
  • Biosynth. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | 4707-47-5 | FM156031.
  • LGC Standards. Methyl 4-​Hydroxy-​2,​5-​dimethylbenzoate.
  • MDPI. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC, 2023.
  • Scilit. 3‐Methyl‐4‐Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Scilit, 2021.
  • MDPI. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI, 2024.
  • PeerJ. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. PeerJ, 2024.
  • BenchChem. A Comparative Purity Benchmark of Commercial Methyl 4-hydroxy-3,5-dimethylbenzoate.

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A Comparative Benchmarking Guide to the Synthesis of Methyl 4-hydroxy-2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of pharmaceutical research, drug development, and materials science, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 4-hydroxy-2,5-dimethylbenzoate, a substituted phenolic ester, represents a valuable building block, the utility of which is dictated by the accessibility and efficiency of its synthesis. This guide provides an in-depth, objective comparison of the prevalent synthetic methodologies for this compound, grounded in experimental data and established chemical principles. We will explore a multi-step approach commencing with the synthesis of the key intermediate, 4-hydroxy-2,5-dimethylbenzoic acid, followed by a comparative analysis of esterification techniques.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively approached in two distinct stages:

  • Synthesis of the Carboxylic Acid Precursor: The initial and often most challenging step is the regioselective introduction of a carboxyl group onto the 2,5-dimethylphenol backbone to yield 4-hydroxy-2,5-dimethylbenzoic acid.

  • Esterification: The subsequent conversion of the synthesized carboxylic acid to its corresponding methyl ester.

This guide will benchmark two primary routes for the synthesis of the carboxylic acid precursor and two distinct methods for the final esterification step, providing a comprehensive evaluation of their respective merits and drawbacks.

Part 1: Synthesis of the Precursor: 4-hydroxy-2,5-dimethylbenzoic acid

The judicious synthesis of 4-hydroxy-2,5-dimethylbenzoic acid is critical for the overall efficiency of the process. We will compare two classical methods of aromatic carboxylation and formylation followed by oxidation.

Method A: Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established industrial process for the carboxylation of phenols.[1][2] It proceeds through the nucleophilic addition of a phenoxide to carbon dioxide, typically under elevated temperature and pressure.[1] The choice of alkali metal hydroxide is crucial in directing the regioselectivity of the carboxylation. While sodium hydroxide tends to favor ortho-carboxylation, potassium hydroxide promotes the formation of the para-hydroxybenzoic acid, which is the desired isomer in this case.[1]

Experimental Protocol: Kolbe-Schmitt Carboxylation of 2,5-Dimethylphenol

  • Step 1: Formation of Potassium 2,5-Dimethylphenoxide: In a high-pressure autoclave, 2,5-dimethylphenol is dissolved in a suitable high-boiling inert solvent such as toluene. An equimolar amount of potassium hydroxide is added, and the mixture is heated under reduced pressure to remove the water formed, yielding the anhydrous potassium phenoxide.

  • Step 2: Carboxylation: The autoclave is pressurized with carbon dioxide to approximately 100 atm and heated to 150-180°C for 6-8 hours with vigorous stirring.

  • Step 3: Work-up and Isolation: After cooling and venting the excess CO2, the reaction mixture is diluted with water. The aqueous layer is separated and acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. The precipitated 4-hydroxy-2,5-dimethylbenzoic acid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

Method B: Vilsmeier-Haack Formylation Followed by Oxidation

An alternative strategy involves the formylation of 2,5-dimethylphenol to 4-hydroxy-2,5-dimethylbenzaldehyde, followed by oxidation to the carboxylic acid. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[3][4]

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dimethylphenol

  • Step 1: Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a condenser, phosphorus oxychloride (POCl3) is added dropwise to an ice-cooled solution of N,N-dimethylformamide (DMF).

  • Step 2: Formylation: A solution of 2,5-dimethylphenol in DMF is then added slowly to the Vilsmeier reagent. The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Hydrolysis and Isolation: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium acetate. The resulting precipitate, 4-hydroxy-2,5-dimethylbenzaldehyde, is filtered, washed with water, and dried.

Experimental Protocol: Oxidation of 4-hydroxy-2,5-dimethylbenzaldehyde

  • Step 1: Oxidation: The synthesized 4-hydroxy-2,5-dimethylbenzaldehyde is suspended in a suitable solvent such as acetic acid. A solution of an oxidizing agent, for instance, potassium permanganate (KMnO4) or chromium trioxide (CrO3), is added portion-wise while maintaining the temperature below 40°C.

  • Step 2: Work-up and Isolation: Upon completion of the reaction, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO4). The reaction mixture is then acidified, and the precipitated 4-hydroxy-2,5-dimethylbenzoic acid is collected by filtration, washed, and dried.

Comparison of Precursor Synthesis Methods
ParameterMethod A: Kolbe-Schmitt ReactionMethod B: Vilsmeier-Haack & Oxidation
Starting Materials 2,5-Dimethylphenol, KOH, CO22,5-Dimethylphenol, POCl3, DMF, Oxidizing Agent
Reaction Conditions High pressure (100 atm), High temperature (150-180°C)Moderate temperatures, atmospheric pressure
Reagent Hazards High-pressure operationsCorrosive and toxic reagents (POCl3)
Yield (Typical) Good to excellent (can exceed 80%)Good (typically 70-85% over two steps)
Selectivity Generally good for para-product with KOHHigh regioselectivity for para-formylation
Scalability Well-suited for large-scale industrial productionReadily scalable in laboratory settings

Part 2: Esterification of 4-hydroxy-2,5-dimethylbenzoic acid

With the precursor carboxylic acid in hand, the final step is its conversion to the methyl ester. We will compare the classic Fischer-Speier esterification with a method utilizing dimethyl sulfate, which is particularly effective for hindered phenols.

Method 1: Fischer-Speier Esterification

This is a classic and widely used acid-catalyzed esterification method.[5] The reaction involves refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[5]

Experimental Protocol: Fischer-Speier Esterification

  • Step 1: Reaction Setup: 4-hydroxy-2,5-dimethylbenzoic acid is dissolved in a large excess of anhydrous methanol, which serves as both the reactant and the solvent. A catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) is carefully added.

  • Step 2: Reflux: The mixture is heated to reflux (approximately 65°C) for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Step 3: Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Method 2: Methylation with Dimethyl Sulfate

For sterically hindered phenols or when milder conditions are preferred, methylation with dimethyl sulfate in the presence of a base is an effective alternative.[6]

Experimental Protocol: Methylation with Dimethyl Sulfate

  • Step 1: Deprotonation: 4-hydroxy-2,5-dimethylbenzoic acid is dissolved in a suitable solvent like acetone or methanol, and a base such as anhydrous potassium carbonate or sodium hydroxide is added to deprotonate both the carboxylic acid and the phenolic hydroxyl group.

  • Step 2: Methylation: Dimethyl sulfate is added dropwise to the stirred suspension at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The mixture is stirred for several hours until the reaction is complete.

  • Step 3: Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to afford the crude product, which can be purified by recrystallization or chromatography. It is important to note that this method will methylate both the carboxylic acid and the phenolic hydroxyl group. Selective esterification of the carboxylic acid in the presence of the phenol can be challenging with this reagent.

Comparison of Esterification Methods
ParameterMethod 1: Fischer-Speier EsterificationMethod 2: Methylation with Dimethyl Sulfate
Reagents Methanol, H2SO4 (catalytic)Dimethyl Sulfate, Base (e.g., K2CO3)
Reaction Conditions Reflux temperature of methanol (~65°C)Room temperature to moderate heating
Reagent Hazards Concentrated sulfuric acid is corrosiveDimethyl sulfate is highly toxic and carcinogenic
Yield (Typical) Good to very good (80-95%)High (often >90%)
Selectivity Selective for the carboxylic acidCan methylate both carboxylic acid and phenol
Work-up Requires neutralization and extractionFiltration and extraction

Visualization of Synthetic Pathways

To provide a clearer understanding of the discussed synthetic routes, the following workflows are presented using Graphviz.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_kolbe Method A cluster_vilsmeier Method B cluster_esterification Esterification cluster_fischer Method 1 cluster_dms Method 2 2,5-Dimethylphenol 2,5-Dimethylphenol Kolbe-Schmitt Kolbe-Schmitt 2,5-Dimethylphenol->Kolbe-Schmitt KOH, CO2, high T/P Vilsmeier-Haack Vilsmeier-Haack 2,5-Dimethylphenol->Vilsmeier-Haack POCl3, DMF 4-hydroxy-2,5-dimethylbenzoic acid 4-hydroxy-2,5-dimethylbenzoic acid Fischer-Speier Fischer-Speier 4-hydroxy-2,5-dimethylbenzoic acid->Fischer-Speier MeOH, H2SO4 DMS Methylation DMS Methylation 4-hydroxy-2,5-dimethylbenzoic acid->DMS Methylation Dimethyl Sulfate, Base Kolbe-Schmitt->4-hydroxy-2,5-dimethylbenzoic acid 4-hydroxy-2,5-dimethylbenzaldehyde 4-hydroxy-2,5-dimethylbenzaldehyde Vilsmeier-Haack->4-hydroxy-2,5-dimethylbenzaldehyde Oxidation Oxidation Oxidation->4-hydroxy-2,5-dimethylbenzoic acid 4-hydroxy-2,5-dimethylbenzaldehyde->Oxidation KMnO4 or CrO3 This compound This compound Fischer-Speier->this compound DMS Methylation->this compound

Caption: Overall synthetic workflows for this compound.

Characterization of this compound

Authentic samples of this compound should be characterized by standard spectroscopic methods to confirm their identity and purity.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~4.9 (s, 1H, OH), 3.85 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170 (C=O), ~155 (C-OH), ~135 (C-CH₃), ~125 (C-CH₃), ~122 (Ar-C), ~118 (Ar-C), ~115 (Ar-C), 52 (OCH₃), 21 (Ar-CH₃), 16 (Ar-CH₃).

  • IR (KBr, cm⁻¹): ~3350 (O-H stretch, broad), ~2950 (C-H stretch), ~1680 (C=O stretch, ester), ~1600, 1450 (C=C stretch, aromatic), ~1250 (C-O stretch).

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on the specific requirements of the researcher, including scale, available equipment, and safety considerations.

  • For large-scale, cost-effective production of the precursor acid, the Kolbe-Schmitt reaction (Method A) is the preferred industrial method, despite the need for high-pressure equipment.

  • For laboratory-scale synthesis of the precursor, the Vilsmeier-Haack formylation followed by oxidation (Method B) offers a more accessible and readily manageable alternative, avoiding the complexities of high-pressure reactions.

  • For the final esterification step, Fischer-Speier esterification (Method 1) is a robust and reliable method that is selective for the carboxylic acid.

  • Methylation with dimethyl sulfate (Method 2) is a high-yielding alternative but requires careful handling due to the high toxicity of the reagent and may lead to non-selective methylation of the phenolic hydroxyl group.

Ultimately, a thorough risk assessment and consideration of the available resources should guide the synthetic chemist in selecting the most appropriate methodology. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision.

References

  • Kolbe, H. Ueber eine neue Darstellungsweise und einige bemerkenswerte Eigenschaften der Salicylsäure. Journal für Praktische Chemie. 1860 , 81 (1), 440-447. [Link]

  • Schmitt, R. Beitrag zur Kenntniss der Kolbe'schen Salicylsäure-Synthese. Journal für Praktische Chemie. 1885 , 31 (1), 397-411. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series). 1927 , 60 (1), 119-122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-aromatic Compounds. Organic Reactions. 2000 , 355-659. [Link]

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft. 1895 , 28 (3), 3252-3258. [Link]

  • Buck, J. S. Veratraldehyde. Organic Syntheses. 1943 , 2, 619. [Link]

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Comparative analysis of the fragrance profiles of substituted methylbenzoates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Comparative Analysis of Substituted Methylbenzoate Fragrance Profiles

In the intricate world of fragrance chemistry, the methyl benzoate scaffold serves as a fascinating template for olfactory exploration. The parent molecule, methyl benzoate, possesses a distinct phenolic, almond-like aroma. However, the introduction of various functional groups onto its benzene ring dramatically alters its interaction with our olfactory receptors, unlocking a diverse palette of scents. This guide provides a comparative analysis of the fragrance profiles of key substituted methylbenzoates, detailing the experimental methodologies used for their characterization and exploring the underlying structure-odor relationships.

This document is intended for researchers, scientists, and drug development professionals who require a deeper understanding of how subtle molecular modifications can lead to significant changes in sensory perception. We will delve into the causality behind experimental choices, present validated protocols, and ground our claims in authoritative scientific literature.

The Olfactory Landscape of Substituted Methylbenzoates

The position and nature of a substituent on the methyl benzoate ring are critical determinants of its final aroma. A simple hydroxyl or methoxy group can transform the molecule's scent profile entirely. This phenomenon arises from changes in the molecule's volatility, polarity, and three-dimensional shape, which in turn affect its transport to and interaction with the hundreds of different olfactory receptors in the human nasal cavity.

A comparative summary of the fragrance profiles for several common methylbenzoate derivatives is presented below. These descriptors are based on data from sensory panel evaluations and Gas Chromatography-Olfactometry (GC-O) studies.

Table 1: Comparative Fragrance Profiles of Selected Methylbenzoate Derivatives

Compound NameStructurePosition of SubstituentFragrance DescriptorOdor Threshold (in water)
Methyl Benzoate C₈H₈O₂UnsubstitutedPhenolic, almond, floral (Niaouli oil)~50 ppb
Methyl Salicylate C₈H₈O₃ortho-hydroxylPotent wintergreen, minty, medicinal~40 ppb
Methyl Anthranilate C₈H₉NO₂ortho-aminoSweet, grape, Concord grapes, orange blossom~3 ppb
Methyl p-Anisate C₉H₁₀O₃para-methoxyAnise, sweet, hay-like, slightly floralNot widely reported
Methyl Cinnamate C₁₀H₁₀O₂(Substituted on ester side chain)Balsamic, fruity (strawberry), cinnamon, sweet~9 ppb

Note: Odor thresholds can vary significantly based on the medium (air, water, oil) and the analytical method used.

Experimental Design: Unveiling the Aroma

To objectively compare fragrance profiles, a dual approach combining analytical chemistry with human sensory perception is essential. Gas Chromatography-Olfactometry (GC-O) is the cornerstone technique, allowing for the separation of volatile compounds and their simultaneous assessment by a human analyst. This is complemented by formal sensory panel analysis, which provides quantitative descriptive data.

Workflow for Fragrance Profile Analysis

The logical flow for a comprehensive analysis involves sample preparation, instrumental analysis with a human interface (GC-O), and statistical evaluation of sensory panel data. This ensures that instrumental data is correlated with meaningful human perception.

G cluster_prep Sample Preparation cluster_instrumental Instrumental & Sensory Analysis cluster_data Data Integration & Interpretation A Dilution of Methylbenzoate Standards in Ethanol B GC-MS/O Injection A->B Inject Sample C Gas Chromatographic Separation B->C D Effluent Split (50:50) C->D E Mass Spectrometry (MS) (Chemical Identification) D->E To Detector F Olfactometry (O) (Human Sniffing Port) D->F To Sniffing Port I Generation of Aromagram E->I Identify Peaks H Aroma Extract Dilution Analysis (AEDA) F->H Record Odor Events G Trained Sensory Panel Evaluation (Quantitative Descriptive Analysis) J Statistical Analysis (e.g., ANOVA) G->J H->I K Structure-Odor Relationship (SOR) Analysis I->K J->K

Caption: Workflow for comparative fragrance analysis.

Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is the gold standard for determining which specific volatile compounds in a mixture are responsible for its aroma. The causality for using this technique is its unique ability to link quantitative analytical data (retention time, peak area) with qualitative human perception (odor descriptor, intensity).

Objective: To separate and identify the odor-active compounds in a sample containing substituted methylbenzoates.

Methodology:

  • Standard Preparation: Prepare 1000 ppm stock solutions of each methylbenzoate analog in deodorized ethanol. Create a working solution by diluting the stock to 10 ppm.

  • Instrumentation Setup:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: Use a polar column (e.g., DB-WAX or FFAP, 30 m x 0.25 mm x 0.25 µm) for good separation of these aromatic compounds. The polar phase is crucial for resolving isomers and preventing peak tailing.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet: Splitless injection at 250°C. This mode is chosen to maximize the transfer of analytes to the column, which is important for trace analysis.

    • Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, and hold for 5 min. This gradual ramp ensures separation between compounds with different volatilities.

  • Effluent Splitting: At the end of the GC column, use a calibrated effluent splitter to direct 50% of the flow to the Mass Spectrometer (MS) detector and 50% to the olfactometry sniffing port.

  • Detection:

    • MS Detector: Operated in electron ionization (EI) mode (70 eV). Scan range from m/z 35-350. This allows for the structural identification of the eluting compounds by comparing mass spectra to a library (e.g., NIST).

    • Olfactometry Port: The sniffing port should be heated to prevent condensation (~250°C) and humidified with charcoal-filtered air to prevent nasal fatigue.

  • Data Acquisition:

    • A trained analyst sniffs the effluent from the O-port throughout the entire GC run.

    • The analyst records the exact time, duration, intensity (e.g., on a 0-5 scale), and a descriptor for every odor event perceived.

    • Simultaneously, the MS data is collected.

  • Data Analysis: Correlate the retention times of the odor events with the retention times of the peaks identified by the MS to assign an aroma to a specific chemical structure.

The Molecular Basis of Olfaction: A Structure-Odor Relationship (SOR) Perspective

The dramatic shift in aroma from the almond notes of methyl benzoate to the potent wintergreen of methyl salicylate is a classic example of a structure-odor relationship. This change is not arbitrary; it is governed by the principles of molecular recognition at the olfactory receptor level.

The Role of Substituents
  • Ortho-Hydroxyl Group (Methyl Salicylate): The introduction of a hydroxyl group at the ortho position is the key to the characteristic wintergreen scent. This is believed to be due to the formation of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the ester group. This bond locks the molecule into a more rigid, planar conformation, which presents a specific shape to the olfactory receptors responsible for perceiving minty or medicinal notes.

  • Ortho-Amino Group (Methyl Anthranilate): The amino group in methyl anthranilate is responsible for its iconic "Concord grape" aroma. Like the hydroxyl group in salicylate, the amino group can form an intramolecular hydrogen bond, influencing the molecule's conformation. However, the different electronic properties and hydrogen-bonding capacity of the amino group versus the hydroxyl group lead to its interaction with an entirely different set of olfactory receptors.

  • Para-Methoxy Group (Methyl p-Anisate): Placing a methoxy group at the para position results in a sweet, anise-like scent. In this case, there is no possibility of intramolecular hydrogen bonding. The fragrance profile is dictated by the overall molecular shape and the electron-donating nature of the methoxy group, which alters the electron density of the aromatic ring.

The relationship between molecular structure and perceived odor can be visualized as a lock-and-key model, where the fragrance molecule is the key and the olfactory receptor is the lock.

G cluster_molecules Fragrance Molecules (Keys) cluster_receptors Olfactory Receptors (Locks) cluster_perception Perceived Scent A Methyl Salicylate (Rigid Conformation) R1 OR-Wintergreen A->R1 Binds Strongly R3 OR-General Aromatic A->R3 Weak/No Binding B Methyl Anthranilate (Specific Shape) B->R1 Weak/No Binding R2 OR-Grape B->R2 Binds Strongly C Methyl Benzoate (Less Specific Shape) C->R3 Binds Moderately S1 Wintergreen R1->S1 Activates Pathway S2 Grape R2->S2 Activates Pathway S3 Almond/Phenolic R3->S3 Activates Pathway

A Senior Application Scientist's Guide to In-Vitro Efficacy Testing of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of essential in-vitro testing protocols to evaluate the efficacy of phenolic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.

Introduction: The Imperative for Standardized Efficacy Evaluation

Phenolic compounds, a diverse group of secondary metabolites found in plants, are the subject of intense scientific scrutiny due to their wide-ranging pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] To translate this potential into tangible therapeutic applications, rigorous and standardized in-vitro evaluation is paramount. This guide provides a comparative framework for the key assays used to assess the bioactivity of these compounds, emphasizing the principles that ensure data integrity and comparability across studies.

A foundational step in this process is the quantification of the total phenolic content (TPC) of a sample, typically determined using the Folin-Ciocalteu method.[3][4][5] This assay, while not specific to phenolics, provides a valuable initial estimate of the total reducing capacity of a sample and often correlates with observed bioactivity.[3][6]

Section 1: Assessing Antioxidant Capacity

Oxidative stress is a key factor in the pathophysiology of many diseases.[7] Phenolic compounds are renowned for their ability to mitigate oxidative damage through various mechanisms. A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant potential.

Chemical-Based Assays: A First-Line Screening

These assays are rapid, cost-effective, and useful for high-throughput screening. They primarily measure a compound's ability to scavenge synthetic radicals or reduce metal ions.

1.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]

1.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[8] Antioxidants reduce the ABTS•+, leading to a loss of color.[8] A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[9]

1.1.3. ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the scavenging of peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[6] This assay is considered to have high biological relevance as it utilizes a biologically relevant radical source.[10]

Comparative Analysis of Chemical-Based Antioxidant Assays

FeatureDPPH AssayABTS AssayORAC Assay
Principle Hydrogen/electron donation to a stable radicalElectron donation to a radical cationHydrogen atom transfer to a peroxyl radical
Radical Source DPPH• (synthetic)ABTS•+ (synthetic)Peroxyl radical (biologically relevant)
Wavelength ~517 nm~734 nmFluorescence (Ex: 485 nm, Em: 520 nm)
Advantages Simple, rapid, inexpensive[9]Applicable to hydrophilic and lipophilic compounds, less interference from colored compounds[8][9]Biologically relevant radical, high adaptability[9][10]
Limitations Interference from colored compounds, not representative of all radical types[8]Reaction kinetics can be complexTechnically more demanding than DPPH/ABTS[9]

For a comprehensive antioxidant profile, it is recommended to use at least two of these assays in parallel, ideally one based on electron transfer (DPPH or ABTS) and one on hydrogen atom transfer (ORAC).[8]

Cell-Based Assays: Bridging the Gap to Biological Relevance

While chemical assays are useful for initial screening, they do not account for crucial factors like bioavailability, metabolism, and cellular location of the antioxidant.[11][12] Cell-based assays provide a more biologically relevant assessment of antioxidant activity.[11][12][13]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of compounds to prevent the formation of the fluorescent dichlorofluorescein (DCF) from the non-fluorescent dichlorofluorescin (DCFH) probe within cells.[7][12] Peroxyl radicals generated by AAPH oxidize DCFH to DCF, and the presence of antioxidants inhibits this process, resulting in reduced fluorescence.[7][12] This assay is a valuable tool as it considers cellular uptake and distribution of the tested compounds.[11][12][13]

Section 2: Evaluating Anti-Inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds can exert anti-inflammatory effects by modulating key inflammatory pathways.

Inhibition of Pro-Inflammatory Enzymes

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes, both of which are potent inflammatory mediators.[14][15] Assays to measure the inhibition of these enzymes are crucial for identifying anti-inflammatory phenolics.[14][15] These assays typically use purified enzymes and measure the formation of their respective products.

Measurement of Nitric Oxide (NO) Production

In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator.[16][17] The Griess assay is a simple and widely used colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants of macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).[16][18] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[18][19][20]

Experimental Workflow: Nitric Oxide Production Assay

G cluster_0 Cell Culture and Treatment cluster_1 Nitrite Measurement A Seed RAW 264.7 macrophages in a 96-well plate B Pre-treat cells with phenolic compounds A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Collect cell culture supernatant C->D Incubate for 24h E Add Griess Reagent to supernatant D->E F Measure absorbance at ~540 nm E->F G Data Analysis F->G Calculate % NO Inhibition

Sources

A Cross-Validation of HPLC and GC-MS Methods for the Analysis of Methyl 4-hydroxy-2,5-dimethylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides an in-depth, objective cross-validation of two of the most prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of Methyl 4-hydroxy-2,5-dimethylbenzoate. The selection of an appropriate analytical method is a critical decision that influences data quality, reliability, and the overall success of a research or development project. This document offers a detailed comparison, grounded in established analytical principles and supported by experimental data for structurally similar compounds, to facilitate an informed choice of methodology.

Principles and Applicability: A Tale of Two Phases

The fundamental difference between HPLC and GC-MS lies in the mobile phase used to transport the analyte through the chromatographic system. This distinction dictates the types of compounds each technique is best suited to analyze.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that employs a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the analyte's differential partitioning between these two phases. HPLC is exceptionally well-suited for the analysis of non-volatile, polar, and thermally labile compounds, often without the need for chemical modification (derivatization).[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation prowess of gas chromatography with the unparalleled detection capabilities of mass spectrometry.[1] In GC, an inert gas mobile phase transports the vaporized sample through a separating column. This technique excels in the analysis of volatile and thermally stable compounds.[1][3] For compounds that are not inherently volatile, a chemical derivatization step is often necessary to increase their volatility and thermal stability.[4]

At a Glance: Performance Comparison

The choice between HPLC and GC-MS for the analysis of this compound hinges on the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method, based on data from the analysis of phenolic compounds and aromatic esters.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity Profiling
Sample Derivatization Not typically requiredMay be required to improve volatility
Selectivity Good to ExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)
Quantitative Accuracy ExcellentVery Good
Quantitative Precision ExcellentVery Good
Throughput HighMedium to High
Cost Generally higher initial and operational cost[3][5]Generally lower initial and operational cost[3][5]

Experimental Protocols

The following detailed methodologies for HPLC and GC-MS are based on established methods for this compound and structurally analogous phenolic compounds, providing a robust foundation for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from validated procedures for the analysis of similar phenolic esters.[6][7][8]

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Solution: Accurately weigh the sample containing this compound. Dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Standard/Sample P2 Dissolve in Mobile Phase P1->P2 P3 Volumetric Dilution P2->P3 P4 Filter (0.45 µm) P3->P4 A1 Inject into HPLC P4->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Peak Integration A3->D1 D2 Quantification via Calibration Curve D1->D2

A generalized experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the GC-MS analysis of this compound. A derivatization step is included to enhance its volatility and thermal stability.[4][9][10]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

4. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Dissolve the accurately weighed reference standard or sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Derivatization: To a known amount of the standard or sample solution, add a silylating agent, for instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11][12] Heat the mixture at 70°C for 30 minutes to convert the phenolic hydroxyl group to a more volatile trimethylsilyl (TMS) ether.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Standard/Sample P2 Dissolve in Solvent P1->P2 P3 Add Derivatizing Agent (BSTFA) P2->P3 P4 Heat (70°C, 30 min) P3->P4 A1 Inject into GC-MS P4->A1 A2 Separation in GC Column A1->A2 A3 Mass Spectrometry Detection A2->A3 D1 Peak Identification & Integration A3->D1 D2 Quantification D1->D2

A generalized experimental workflow for GC-MS analysis with derivatization.

Validation and Comparative Data

The following table summarizes the expected quantitative performance data for HPLC and GC-MS methods based on validation studies of structurally similar phenolic and aromatic compounds.

Validation ParameterHPLC-UVGC-MSCausality Behind Performance
Linearity (r²) > 0.999> 0.995Both techniques exhibit excellent linearity over a defined concentration range, demonstrating a direct correlation between analyte concentration and instrument response.
Accuracy (Recovery %) 98 - 102%90 - 110%Both methods demonstrate good accuracy. HPLC often shows slightly better recovery for polar compounds due to the absence of a derivatization step, which can sometimes be a source of variability in GC-MS.
Precision (RSD %) < 2%< 5%HPLC generally offers higher precision for quantitative analysis of non-volatile compounds. The multiple steps in GC-MS sample preparation, including derivatization, can introduce slightly higher variability.
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mLGC-MS typically achieves lower detection limits due to the high sensitivity of the mass spectrometer detector.[13]
Limit of Quantification (LOQ) ~50-150 ng/mL~5-30 ng/mLConsistent with the lower LOD, the LOQ for GC-MS is also generally lower than that for HPLC-UV.

Conclusion: Making an Informed Decision

Both HPLC and GC-MS are robust and reliable techniques for the analysis of this compound. The optimal choice depends on the specific analytical objective.

  • HPLC is the preferred method for routine quality control, purity assessment, and quantification in complex matrices where the analyte is non-volatile. Its high precision, accuracy, and simpler sample preparation make it a workhorse in many analytical laboratories.[2][3]

  • GC-MS excels in applications requiring high sensitivity and definitive identification. It is the gold standard for impurity profiling and trace analysis, where the identification of unknown components is crucial.[1] The necessity of derivatization for non-volatile analytes adds a step to the sample preparation but unlocks the high separation efficiency and sensitivity of the technique.

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable the researcher to select the most appropriate method to generate high-quality, reliable, and scientifically sound data.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Schäfer, P., & Wulf, M. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589–595. Retrieved from [Link]

  • Environment and Climate Change Canada. (2010). Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons. Retrieved from [Link]

  • Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Hawach. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (2005). Determination of phenolic constituents of aromatic plants by RP-HPLC and their identification by GC-MS. Retrieved from [Link]

  • National Institutes of Health. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of phenolic compounds in aromatic plants by RP-HPLC and GC-MS Food Chemistry. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of Methyl 4-hydroxy-2,5-dimethylbenzoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 4-hydroxy-2,5-dimethylbenzoate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with established safety protocols to ensure the well-being of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal-related activities, a comprehensive understanding of the potential hazards is essential. Based on data from similar aromatic esters, this compound should be handled with caution.

Inferred Hazard Profile:

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral) May be harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Irritation May cause skin irritation.Wear chemical-resistant gloves (e.g., nitrile rubber).[2]
Eye Irritation May cause serious eye irritation.[3]Wear safety glasses with side-shields or chemical goggles.[2]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.[3][4]Handle in a well-ventilated area, preferably within a chemical fume hood.[2]
Aquatic Toxicity Potentially harmful or toxic to aquatic life with long-lasting effects.[5][6]Avoid release to the environment.[1][6]

Mandatory Personal Protective Equipment (PPE):

A foundational principle of laboratory safety is the consistent and correct use of PPE.[7][8] Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Gloves must be inspected before use and disposed of properly after handling the waste.[4]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.[2]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as regulated hazardous waste.[9][10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2][11]

Step 1: Waste Determination

The initial and most critical step is to classify the waste.[9][11] Given the lack of a specific SDS, a conservative approach is required. Based on its chemical structure as an aromatic ester, it should be treated as a hazardous chemical waste.

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate cost-effective disposal by certified waste management contractors.

  • Isolate waste containing this compound from all other waste streams.

  • Specifically, segregate this halogen-free organic waste from halogenated organic waste streams.

  • Never mix incompatible chemicals in the same waste container.

Step 3: Waste Collection and Container Management

All waste must be collected in appropriate, clearly labeled containers.

  • For Solid Waste:

    • Collect in a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • Ensure the container is clean and dry before adding waste.

  • For Liquid Waste (Solutions):

    • Collect in a dedicated, leak-proof, and sealable container.

    • Keep the container closed at all times, except when adding waste.[12] This minimizes the release of vapors.

    • Maintain an ullage (headspace) of at least 10% to allow for expansion.

Step 4: Labeling the Hazardous Waste Container

Accurate and comprehensive labeling is a legal requirement and vital for safety.[13] The label must include:

  • The words "Hazardous Waste."[13]

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • An accurate list of all constituents in the container, including solvents, with their approximate concentrations.

  • The date when waste was first added to the container (the "accumulation start date").[13]

  • Appropriate hazard warnings (e.g., "Irritant").

Step 5: Storage of Hazardous Waste

Accumulated waste must be stored safely pending pickup by a licensed disposal company.

  • Store the waste container in a designated satellite accumulation area within or near the laboratory.

  • Ensure the storage area is well-ventilated.

  • Store incompatible waste types separately, utilizing secondary containment to prevent mixing in case of a leak.

  • Do not accumulate large quantities of waste. Adhere to the volume and time limits for waste accumulation as defined by the EPA and your institution.[13][14]

Step 6: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself. Only licensed hazardous waste contractors are legally authorized to transport and dispose of this material.[9][14]

Step 7: Decontamination and Empty Container Disposal

Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste in an appropriate liquid waste container.

  • Once triple-rinsed and air-dried in a fume hood, the container can often be disposed of as non-hazardous waste.[10] However, you must remove or completely deface all original labels before disposal.[10] Always confirm this procedure with your EHS department.

Part 3: Emergency Preparedness

In the event of an accidental release or exposure, immediate and appropriate action is critical.[8]

  • Spill Response:

    • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand. Sweep up the absorbed material, place it in a sealed container, and manage it as hazardous waste.[15]

    • Large Spills: Evacuate the immediate area and alert your institution's emergency response team and EHS department.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][15]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[15]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Part 4: Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Labeling cluster_storage Storage & Disposal start Start: Need to Dispose of This compound assess 1. Hazard Assessment (Treat as Hazardous) start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste (Non-Halogenated Organic) ppe->segregate collect 4. Collect in Compatible, Sealed Container segregate->collect label_waste 5. Label Container (Name, Date, Hazards) collect->label_waste store 6. Store in Designated Satellite Accumulation Area label_waste->store contact_ehs 7. Schedule Pickup with EHS store->contact_ehs end End: Waste Removed by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Accuform. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. U.S. Department of Labor. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEST. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Capot Chemical. (2012, December 13). MSDS of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • University of Toronto. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal. Department of Chemistry. Retrieved from [Link]

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Navigating the Safe Handling of Methyl 4-hydroxy-2,5-dimethylbenzoate: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. This guide moves beyond a simple checklist, offering a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE) when handling Methyl 4-hydroxy-2,5-dimethylbenzoate (CAS No. 34137-14-9). Our approach is built on a foundation of risk assessment, ensuring that every safety measure is a direct and proportional response to a well-understood hazard.

Part 1: The "Why"—Understanding the Hazard Profile

To select the correct PPE, we must first understand the intrinsic hazards of the material. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can establish a reliable safety profile by examining data from closely related structural analogs and isomers. GHS (Globally Harmonized System) classifications for similar substituted methyl benzoates consistently indicate several key hazards.[1][2]

  • H315 - Causes skin irritation: Aromatic esters can defat the skin, leading to dryness, redness, and dermatitis upon repeated contact.

  • H319 - Causes serious eye irritation: Contact with the eyes is likely to cause significant irritation, pain, and potential damage if not addressed immediately.[1][2]

  • H335 - May cause respiratory irritation: If the compound is in a fine powder form or is aerosolized, inhalation can irritate the nose, throat, and lungs.[1][2]

  • H302 - Harmful if swallowed: Ingestion of the compound may lead to adverse health effects.[1][2]

This profile dictates that our primary safety objective is to prevent contact with the skin, eyes, and respiratory tract.

Part 2: The Workflow—From Risk Assessment to PPE Selection

Effective laboratory safety is not about wearing the maximum level of PPE at all times; it's about matching the protection to the specific risks of an operation. The following workflow illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Control & PPE Selection A Identify Operation (e.g., Weighing, Dissolving, Transfer) B Assess Potential Exposure Routes - Inhalation (dust/aerosol) - Dermal (spills, contact) - Ocular (splashes) A->B C Evaluate Scale & Duration - Milligrams vs. Grams - Short task vs. Prolonged use B->C D Select Engineering Controls (Fume Hood, Ventilated Enclosure) C->D Informs Control Selection E Select Core PPE (Goggles, Lab Coat, Gloves) D->E F Is Respiratory Hazard Present? (Dust, Aerosol, High Concentration) E->F G Add Respiratory Protection (e.g., N95, Half-mask Respirator) F->G Yes H Is Splash Hazard Significant? (Large volume, vigorous mixing) F->H No J Final PPE Ensemble Defined G->J I Add Face Shield H->I Yes H->J No I->J

Caption: PPE selection workflow based on operational risk assessment.

Part 3: The "How"—Core PPE Requirements and Protocols

Based on the identified hazards, the following sections detail the specific PPE and procedural controls required for handling this compound.

Eye and Face Protection

Due to the H319 "Causes serious eye irritation" classification, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated (or equivalent) chemical splash goggles must be worn at all times in the laboratory where this chemical is handled. Standard safety glasses with side shields do not provide an adequate seal against splashes or fine particulates.[3]

  • Enhanced Protection: When handling larger quantities (>10g) or performing operations with a high risk of splashing (e.g., vigorous mixing, heating), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects facial skin and provides a secondary barrier for the eyes.

Skin and Body Protection

Preventing dermal contact is crucial to avoid the skin irritation noted in the H315 hazard statement.

  • Hand Protection: Chemical-resistant gloves are the primary barrier. For aromatic esters like this compound, nitrile or butyl rubber gloves are recommended.[4]

    • Inspect Before Use: Always inspect gloves for tears or pinholes before donning.

    • Proper Removal: Remove gloves without touching the outer surface with your bare hands to prevent cross-contamination.

    • Breakthrough Time: Be aware of the glove's breakthrough time. For prolonged work, consider double-gloving or changing gloves periodically. A standard nitrile glove (4-5 mil thickness) should be considered a splash-protection glove and changed immediately upon contact.

  • Body Protection: A flame-resistant laboratory coat should be worn, fully buttoned, with sleeves down to the wrist. This protects against incidental contact and small spills.[3] For tasks with a higher spill potential, a chemically resistant apron can be worn over the lab coat.

Respiratory Protection

The H335 "May cause respiratory irritation" hazard must be managed, primarily through engineering controls.

  • Primary Control: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment enclosure to prevent the generation of airborne dust.[3]

  • When Respirators are Necessary: If engineering controls are not available or are insufficient to control dust/aerosols, respiratory protection is required.

    • For Fine Dusts: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.

    • Higher Concentrations/Aerosols: For situations with potentially higher exposure, a half-mask or full-facepiece respirator with P100 (or equivalent) particulate cartridges should be used.[5] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training, as required by OSHA regulations (29 CFR 1910.134).

Part 4: Operational and Disposal Plans

Proper PPE use is inseparable from safe operational procedures.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling, preferably within a fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[3]

  • Donning PPE: Don PPE in the following order: lab coat, respirator (if needed), goggles, and then gloves.

  • Weighing/Transfer: Perform all transfers of solid material carefully to minimize dust generation. Use a spatula and weighing paper/boat within the fume hood.

  • Dissolving: When adding the compound to a solvent, add it slowly to prevent splashing. If the process is exothermic, use an ice bath for cooling.

  • Post-Handling: Clean all equipment and the work surface thoroughly.

  • Doffing PPE: Remove PPE in the reverse order (gloves first), taking care to avoid self-contamination. Wash hands thoroughly with soap and water after removing all PPE.

Spill and Disposal Plan
  • Spills: In case of a small spill, cordon off the area. Wearing your full PPE ensemble, gently cover the spill with an inert absorbent material like vermiculite or sand. Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste. Do not use water to clean up the spill initially as this could spread contamination.

  • Disposal: All waste containing this compound, including contaminated gloves, weighing paper, and absorbent materials, must be disposed of as hazardous chemical waste. Collect this waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.

Summary of PPE Requirements

OperationScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer Small (<1 g)Chemical GogglesNitrile GlovesLab CoatRequired if outside fume hood (N95 min.)
Weighing/Transfer Large (>1 g)Chemical GogglesNitrile GlovesLab CoatRequired (Fume Hood or Respirator)
Solution Prep (Non-volatile solvent) AnyChemical GogglesNitrile GlovesLab CoatNot required if in fume hood
Solution Prep (Vigorous Mixing) AnyGoggles & Face ShieldNitrile GlovesLab CoatNot required if in fume hood

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the "why" behind each piece of PPE, researchers can cultivate a proactive safety culture that protects both themselves and the integrity of their work.

References

  • PubChem. Methyl 4-hydroxy-2-methylbenzoate. National Institutes of Health. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet - Methyl benzoate. [Link]

  • Acros Organics. Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt. [Link]

  • Capot Chemical. MSDS of Methyl2,4-dihydroxy-3,6-dimethylbenzoate. [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Methyl 4-hydroxy-2,5-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-2,5-dimethylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.